Product packaging for 2-(1H-imidazol-1-yl)benzaldehyde(Cat. No.:CAS No. 151055-86-6)

2-(1H-imidazol-1-yl)benzaldehyde

Cat. No.: B132893
CAS No.: 151055-86-6
M. Wt: 172.18 g/mol
InChI Key: LTTDLYLKYXGCBJ-UHFFFAOYSA-N
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Description

2-(1H-imidazol-1-yl)benzaldehyde is a useful research compound. Its molecular formula is C10H8N2O and its molecular weight is 172.18 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O B132893 2-(1H-imidazol-1-yl)benzaldehyde CAS No. 151055-86-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-imidazol-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-7-9-3-1-2-4-10(9)12-6-5-11-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTDLYLKYXGCBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439545
Record name 2-(1H-imidazol-1-yl)benzaldehyde
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Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151055-86-6
Record name 2-(1H-Imidazol-1-yl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151055-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-imidazol-1-yl)benzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 2-(1H-imidazol-1-yl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of 2-(1H-imidazol-1-yl)benzaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. The imidazole moiety is a critical pharmacophore, and its incorporation into aromatic systems provides a versatile scaffold for developing novel therapeutic agents. This guide details a robust synthetic protocol and outlines the analytical techniques for compound characterization.

Synthesis via Ullmann Condensation

The most common and effective method for synthesizing this compound is the copper-catalyzed N-arylation reaction known as the Ullmann condensation. This reaction involves the coupling of an aryl halide, typically 2-fluorobenzaldehyde or 2-bromobenzaldehyde, with imidazole in the presence of a copper catalyst and a base. The use of 2-fluorobenzaldehyde is often preferred due to the high reactivity of the fluorine atom in nucleophilic aromatic substitution.

Reaction Scheme: The reaction proceeds by coupling 2-fluorobenzaldehyde with imidazole, catalyzed by copper(I) iodide (CuI) with potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like dimethylformamide (DMF).

Experimental Protocols

This section provides a detailed, representative methodology for the synthesis and purification of this compound. While specific experimental data for the ortho-isomer is sparse in published literature, this protocol is adapted from established procedures for similar copper-catalyzed N-arylations of imidazoles[1][2].

2.1. Synthesis of this compound

  • Materials and Reagents:

    • 2-Fluorobenzaldehyde

    • Imidazole

    • Copper(I) Iodide (CuI)

    • Anhydrous Potassium Carbonate (K₂CO₃)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Argon or Nitrogen gas (for inert atmosphere)

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazole (1.2 equivalents), anhydrous potassium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents).

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.

    • Add anhydrous DMF to the flask via syringe, enough to dissolve the reagents and allow for effective stirring.

    • Add 2-fluorobenzaldehyde (1.0 equivalent) to the reaction mixture dropwise via syringe.

    • Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Quench the reaction by pouring the mixture into water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

2.2. Purification

  • The crude product is typically purified by column chromatography on silica gel.

  • A solvent system of ethyl acetate/hexane or dichloromethane/methanol is commonly used as the eluent to isolate the pure product.

  • The fractions containing the desired product are combined and the solvent is evaporated to yield this compound as a solid.

Characterization Data

While a detailed experimental protocol for the synthesis of this compound can be reliably established from related reactions, specific, experimentally verified characterization data for this ortho-isomer is not widely available in the surveyed literature.

For reference and comparison, the well-documented data for the corresponding para-isomer, 4-(1H-imidazol-1-yl)benzaldehyde , is provided below[1][3][4][5]. It is expected that the ortho-isomer would exhibit a more complex splitting pattern in the aromatic region of the ¹H NMR spectrum due to the different symmetry and spin-spin coupling between adjacent protons.

Table 1: Physical and Chemical Properties

PropertyValue
Compound Name This compound
Molecular FormulaC₁₀H₈N₂O
Molecular Weight172.18 g/mol
CAS Number151055-86-6
AppearanceExpected to be a solid
Melting PointData not available
Reference Compound 4-(1H-imidazol-1-yl)benzaldehyde
Molecular FormulaC₁₀H₈N₂O
Molecular Weight172.18 g/mol [3]
CAS Number10040-98-9[3]
AppearanceWhite to pale yellow solid[6]
Melting Point153-155 °C[3]

Table 2: Spectroscopic Data for 4-(1H-imidazol-1-yl)benzaldehyde (Reference)

¹H NMR (400 MHz, CDCl₃) δ (ppm) Multiplicity Coupling Constant (J, Hz) Assignment
10.05s-C(O)H
8.03d8.62 x CarylH
7.99s-CimidH
7.60d8.62 x CarylH
7.39m-CimidH
7.26m-CimidH

Citation for ¹H NMR data:[4][5]

¹³C NMR (100.6 MHz, CDCl₃) δ (ppm) Assignment
190.48C(O)H
141.60Caryl
135.28CimidH
134.84Caryl
131.48CarylH
131.23CimidH
120.97CarylH
117.54CimidH

Citation for ¹³C NMR data:[4][5]

IR Spectroscopy (ATR) Wavenumber (cm⁻¹) Assignment
3138, 3109Caryl-H stretch
2818, 2746Aldehyde C-H stretch (Fermi doublet)
1676C=O stretch
1604, 1519, 1481Aromatic C=C stretch

Citation for IR data:[1][4]

Mass Spectrometry m/z Assignment
GC-MS172[M]⁺

Citation for MS data:[1][4]

Mandatory Visualizations

The following diagram illustrates the logical workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents & Conditions cluster_workup Workup & Purification r1 2-Fluorobenzaldehyde reaction Ullmann Condensation r1->reaction r2 Imidazole r2->reaction reagent1 CuI (catalyst) reagent1->reaction reagent2 K₂CO₃ (base) reagent2->reaction reagent3 DMF (solvent) reagent3->reaction reagent4 Heat (120-140 °C) reagent4->reaction w1 Aqueous Workup (Water, Ethyl Acetate) reaction->w1 Reaction Mixture w2 Purification (Column Chromatography) w1->w2 Crude Product product This compound w2->product Pure Product

Caption: Ullmann condensation workflow for synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(1H-imidazol-1-yl)benzaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of available data, experimental protocols, and structural information. It is important to note that while extensive data exists for the isomeric 4-(1H-imidazol-1-yl)benzaldehyde, specific experimental values for the 2-isomer are less prevalent in the literature. This guide focuses on the available information for the title compound, with comparative data for the 4-isomer provided for context where relevant.

Core Physicochemical Properties

This compound is an organic compound featuring a benzaldehyde moiety substituted at the ortho-position with a 1H-imidazol-1-yl group.[1] Its chemical structure combines the reactive aldehyde functional group with the versatile imidazole ring, a common scaffold in pharmacologically active molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 151055-86-6[1][2]
Molecular Formula C₁₀H₈N₂O[1][3]
Molecular Weight 172.18 g/mol [3]
Physical State Light yellow powder[4]
Melting Point Not reported
Boiling Point 316.5°C at 760 mmHg (Predicted)[4]
logP (calculated) 1.6848[3]
Topological Polar Surface Area (TPSA) 34.89 Ų[3]

Table 2: Comparative Physicochemical Properties of 4-(1H-imidazol-1-yl)benzaldehyde

PropertyValueSource
CAS Number 10040-98-9
Molecular Formula C₁₀H₈N₂O
Molecular Weight 172.18 g/mol
Physical State White to light brown solid
Melting Point 153-155 °C
pKa (predicted) 5.07 ± 0.10

Synthesis and Characterization Workflow

The synthesis of this compound typically involves the N-arylation of imidazole with an ortho-substituted benzaldehyde derivative. A common approach is the Ullmann condensation, which utilizes a copper catalyst to facilitate the coupling of an aryl halide with an N-H containing compound. The subsequent characterization of the purified product relies on standard analytical techniques to confirm its identity and purity.

G Synthesis and Characterization Workflow A Starting Materials: - Imidazole - 2-Halobenzaldehyde (e.g., 2-bromobenzaldehyde) B Ullmann Condensation - Copper Catalyst (e.g., CuI, Cu2O) - Base (e.g., K2CO3) - High-boiling polar solvent (e.g., DMF, NMP) A->B C Reaction Work-up - Extraction - Washing B->C D Purification - Column Chromatography - Recrystallization C->D E Pure this compound D->E F Characterization E->F G NMR Spectroscopy (1H, 13C) F->G H Mass Spectrometry (MS) F->H I Infrared Spectroscopy (IR) F->I

Caption: A generalized workflow for the synthesis and characterization of this compound.

Experimental Protocols

Synthesis: Ullmann-Type N-Arylation of Imidazole

Materials:

  • Imidazole (1.0 mmol)

  • 2-Bromobenzaldehyde (1.0 mmol)

  • Copper(I) oxide (Cu₂O) or Copper(I) iodide (CuI) (0.1 mmol)

  • Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃) (3.0 mmol)

  • Solvent: Dimethylformamide (DMF) or a mixture of water and isopropyl alcohol (v/v = 1/1)[10]

Procedure:

  • To a reaction vessel, add imidazole, potassium hydroxide/carbonate, and the chosen solvent.

  • Stir the mixture for 15 minutes at room temperature.

  • Add the copper catalyst and 2-bromobenzaldehyde to the mixture.

  • The reaction mixture is then heated under reflux (temperatures can range from 80-120°C depending on the specific catalyst and solvent system) for several hours (e.g., 2-24 hours).[8][10] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The mixture is then subjected to an aqueous work-up, typically involving dilution with water and extraction with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield pure this compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz) is used to acquire ¹H and ¹³C NMR spectra.

  • Data Acquisition: Standard pulse programs are used for both proton and carbon spectra.

Infrared (IR) Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer or by preparing a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule.[11]

  • Instrumentation: A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) is used to separate the ions based on their mass-to-charge ratio (m/z).

Spectroscopic Data Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the benzaldehyde and imidazole rings.

  • Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.

  • Aromatic Protons (Benzene Ring): A complex multiplet pattern in the range of δ 7.0-8.5 ppm, corresponding to the four protons on the disubstituted benzene ring.

  • Imidazole Protons: Three distinct signals corresponding to the protons on the imidazole ring, typically in the range of δ 7.0-8.0 ppm. The proton at the 2-position of the imidazole ring usually appears as a singlet, while the other two protons will appear as distinct signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework.

  • Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically around δ 190-195 ppm.

  • Aromatic and Imidazole Carbons: Multiple signals in the aromatic region (δ 110-150 ppm) corresponding to the carbons of the benzene and imidazole rings.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weaker bands may be observed around 2820 and 2720 cm⁻¹.

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

  • Aromatic C-H Stretches: Absorptions above 3000 cm⁻¹.

Mass Spectrometry (MS)

Under Electron Ionization (EI), the mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺•): A peak at m/z = 172, corresponding to the molecular weight of the compound.

  • Fragmentation: Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical (M-1) to give a stable benzoyl cation (m/z 171), and the loss of carbon monoxide (M-28) from the benzoyl cation to give a phenyl cation (m/z 143).[12] Further fragmentation of the imidazole ring and the benzene ring will also contribute to the overall spectrum.

Biological Activity

While many imidazole and benzimidazole derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties, there is currently a lack of specific studies on the biological effects of this compound in the reviewed literature.[11][13] The structurally related benzimidazoles are key components in a number of therapeutic agents.[11] Further research is required to elucidate the potential pharmacological profile of this specific isomer.

Conclusion

This technical guide has summarized the currently available physicochemical data for this compound. While fundamental properties such as its molecular formula and weight are well-established, there is a noticeable lack of comprehensive experimental data, particularly when compared to its 4-isomer. The provided experimental outlines for synthesis and characterization are based on established methods for analogous compounds and serve as a practical starting point for researchers. The spectroscopic data interpretation offers a predictive guide for the characterization of this compound. Further experimental investigation is necessary to fully characterize the physicochemical properties and explore the potential biological activities of this compound.

References

Spectral Data Analysis: A Technical Guide to Imidazolylbenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectral data analysis for imidazolylbenzaldehydes, a class of compounds with significant interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for 2-(1H-imidazol-1-yl)benzaldehyde, this document focuses on the comprehensive spectral analysis of its well-characterized isomer, 4-(1H-imidazol-1-yl)benzaldehyde . The methodologies and data interpretation presented herein serve as a robust framework for the analysis of related substituted benzaldehyde compounds. This guide includes detailed experimental protocols, tabulated spectral data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and visual diagrams of the molecular structure and experimental workflow.

Introduction

N-arylated imidazoles are crucial scaffolds in a wide array of biologically active compounds, finding applications as anticancer, anti-inflammatory, and antiviral agents. The presence of both an imidazole ring and a reactive aldehyde group makes imidazolylbenzaldehydes versatile precursors for the synthesis of various pharmaceutical and chemical entities. Accurate structural elucidation through spectral analysis is a critical step in the development and quality control of these compounds. This guide offers a deep dive into the spectral characterization of 4-(1H-imidazol-1-yl)benzaldehyde, providing a valuable reference for researchers working with this and similar molecular structures.

Molecular Structure

The structure of 4-(1H-imidazol-1-yl)benzaldehyde consists of an imidazole ring linked to a benzaldehyde moiety at the para position of the phenyl ring.

G Molecular Structure of 4-(1H-imidazol-1-yl)benzaldehyde cluster_benzaldehyde cluster_imidazole C1 C C2 C C1->C2 C_CHO C C1->C_CHO C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 N1_im N C4->N1_im C6 C C5->C6 C6->C1 H_CHO H C_CHO->H_CHO O_CHO O C_CHO->O_CHO = C2_im C N1_im->C2_im N3_im N C2_im->N3_im C4_im C N3_im->C4_im C5_im C C4_im->C5_im C5_im->N1_im

Caption: Molecular Structure of 4-(1H-imidazol-1-yl)benzaldehyde.

Experimental Protocols

Synthesis of 4-(1H-imidazol-1-yl)benzaldehyde

A common and high-yield method for synthesizing 4-(1H-imidazol-1-yl)benzaldehyde involves a copper-catalyzed Ullmann condensation reaction.

Materials:

  • 4-Bromobenzaldehyde

  • Imidazole

  • Potassium Carbonate (K₂CO₃)

  • Copper(I) catalyst (e.g., Copper(I) iodide)

  • Aprotic solvent (e.g., Dimethylformamide, DMF)

Procedure:

  • To a solution of 4-bromobenzaldehyde in an aprotic solvent, add imidazole, potassium carbonate, and a catalytic amount of a copper(I) salt.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to yield 4-(1H-imidazol-1-yl)benzaldehyde as a solid.

Spectral Analysis Instrumentation
  • NMR Spectroscopy: Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in deuterated solvents such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • IR Spectroscopy: Infrared spectra are obtained using an FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for solid samples.

  • Mass Spectrometry: Mass spectra can be acquired using various techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) with electron impact (EI) ionization.

Spectral Data and Interpretation for 4-(1H-imidazol-1-yl)benzaldehyde

The following sections present the spectral data for the para-isomer, which is crucial for its structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
10.05Singlet-1HAldehyde (-CHO)
8.03Doublet8.62HAromatic (ortho to -CHO)
7.99Singlet-1HImidazole (C2-H)
7.60Doublet8.62HAromatic (meta to -CHO)
7.39Multiplet-1HImidazole (C5-H)
7.26Multiplet-1HImidazole (C4-H)
Solvent: CDCl₃, Frequency: 400 MHz

Interpretation:

  • The distinct singlet at 10.05 ppm is characteristic of an aldehyde proton.

  • The two doublets at 8.03 and 7.60 ppm, each integrating to 2H, indicate a para-substituted benzene ring.

  • The three signals at 7.99, 7.39, and 7.26 ppm correspond to the three protons on the imidazole ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum identifies the different carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
190.48Aldehyde Carbonyl (C=O)
141.60Aromatic (C-N)
135.28Imidazole (C2)
134.84Aromatic (C-CHO)
131.48Aromatic (CH, meta to -CHO)
131.23Imidazole (C5)
120.97Aromatic (CH, ortho to -CHO)
117.54Imidazole (C4)
Solvent: CDCl₃, Frequency: 100.6 MHz

Interpretation:

  • The peak at 190.48 ppm is indicative of the carbonyl carbon of the aldehyde group.

  • The signals between 117 and 142 ppm correspond to the various sp² hybridized carbons of the aromatic and imidazole rings.

Infrared (IR) Spectroscopy

The IR spectrum helps to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3138, 3109Weak, MediumAromatic C-H stretch
2818, 2746MediumAldehyde C-H stretch (Fermi doublet)
1676StrongCarbonyl (C=O) stretch
1604, 1519, 1481StrongAromatic C=C stretch
Technique: ATR

Interpretation:

  • The strong, sharp peak at 1676 cm⁻¹ is a clear indicator of the carbonyl (C=O) stretching vibration of the aldehyde.

  • The pair of medium intensity peaks at 2818 and 2746 cm⁻¹ (a Fermi doublet) is highly characteristic of the C-H stretch of an aldehyde group.

  • Bands above 3100 cm⁻¹ and in the 1480-1600 cm⁻¹ region confirm the presence of aromatic C-H and C=C bonds, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/zAssignment
172Molecular Ion [M]⁺
Technique: GC-MS (EI)

Interpretation:

  • The molecular ion peak at an m/z of 172 corresponds to the molecular weight of C₁₀H₈N₂O, confirming the molecular formula of the compound.

Predicted Spectral Data for this compound

  • ¹H NMR: The aldehyde proton would still appear as a singlet, likely downfield (~10 ppm). The aromatic protons would display a more complex splitting pattern due to the ortho substitution, rather than two simple doublets. The proximity of the imidazole ring's nitrogen atoms could cause a slight shift in the adjacent aromatic proton (at the 3-position). The imidazole protons would likely appear in a similar region to the 4-isomer.

  • ¹³C NMR: The aldehyde carbonyl carbon would be in a similar region (~190 ppm). The aromatic carbon signals would show different chemical shifts due to the change in substitution pattern. The carbon atom of the benzene ring attached to the imidazole (C2) and the carbon attached to the aldehyde (C1) would be significantly affected.

  • IR Spectroscopy: The key functional group frequencies (C=O stretch, aldehyde C-H Fermi doublet, aromatic C=C and C-H stretches) would be present and likely at very similar wavenumbers to the 4-isomer, as these are less sensitive to the substitution position on the ring.

Workflow and Logical Diagrams

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and analysis of imidazolylbenzaldehydes.

G General Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Spectral Analysis reactants Reactants (e.g., 4-Bromobenzaldehyde, Imidazole) reaction Copper-Catalyzed Reaction reactants->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product NMR NMR Spectroscopy (¹H, ¹³C) product->NMR IR IR Spectroscopy product->IR MS Mass Spectrometry product->MS

Caption: Workflow for Synthesis and Spectral Characterization.

Conclusion

This guide has detailed the spectral analysis of 4-(1H-imidazol-1-yl)benzaldehyde as a representative example of imidazolylbenzaldehydes. The presented NMR, IR, and MS data, along with their interpretations, provide a clear and comprehensive picture of the molecule's structure. The experimental protocols and workflows offer a practical guide for researchers in the field. While direct experimental data for the 2-isomer remains elusive in the literature searched, the provided analysis of the 4-isomer and the predictive discussion for the 2-isomer offer a solid foundation for the characterization of this important class of compounds.

An In-depth Technical Guide on the Spectroscopic and Analytical Characterization of 2-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the nuclear magnetic resonance (NMR) spectroscopy of 2-(1H-imidazol-1-yl)benzaldehyde. However, a comprehensive search of available scientific literature and databases did not yield specific experimental ¹H NMR and ¹³C NMR data for this particular isomer. The search results consistently provided data for the related isomer, 4-(1H-imidazol-1-yl)benzaldehyde, and other derivatives, but not for the 2-substituted compound as requested.

This guide will, therefore, provide a detailed theoretical framework for the expected NMR spectra of this compound based on the known spectral data of its constituent parts and related structures. It will also outline the detailed experimental protocols necessary for acquiring and interpreting such data, should a sample of the compound be available.

Predicted ¹H and ¹³C NMR Spectral Data

While experimental data is not available, we can predict the approximate chemical shifts and coupling patterns for this compound based on the known spectra of benzaldehyde and 1-substituted imidazoles.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aldehyde-H9.8 - 10.2s-
Imidazole H-2'7.8 - 8.2s-
Imidazole H-4'7.2 - 7.6t~1.5
Imidazole H-5'7.0 - 7.4t~1.5
Benzaldehyde H-37.5 - 7.8dddJ ≈ 7.5, 7.5, 1.5
Benzaldehyde H-47.6 - 7.9dddJ ≈ 7.5, 7.5, 1.5
Benzaldehyde H-57.4 - 7.7dddJ ≈ 7.5, 7.5, 1.5
Benzaldehyde H-67.9 - 8.2ddJ ≈ 7.5, 1.5

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Aldehyde C=O190 - 195
Benzaldehyde C-1135 - 140
Benzaldehyde C-2138 - 143
Benzaldehyde C-3128 - 132
Benzaldehyde C-4130 - 134
Benzaldehyde C-5127 - 131
Benzaldehyde C-6133 - 137
Imidazole C-2'135 - 140
Imidazole C-4'120 - 125
Imidazole C-5'128 - 133

Experimental Protocols for NMR Spectroscopy

To obtain definitive spectral data for this compound, the following experimental protocols are recommended.

Sample Preparation
  • Solvent Selection : A deuterated solvent that fully dissolves the compound should be chosen. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for similar aromatic compounds.

  • Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard : Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Sample Filtration : If any solid particles are present, the solution should be filtered through a small plug of glass wool into a clean NMR tube to prevent magnetic field distortions.

NMR Data Acquisition
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, particularly for the aromatic protons.

  • ¹H NMR Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse experiment.

    • Acquisition Time : Typically 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 16 to 64 scans, depending on the sample concentration.

    • Spectral Width : A spectral width of approximately 12-16 ppm is usually sufficient.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

    • Acquisition Time : Approximately 1-2 seconds.

    • Relaxation Delay : 2-5 seconds. A longer delay may be necessary for quaternary carbons.

    • Number of Scans : Several hundred to several thousand scans are typically required due to the low natural abundance of ¹³C.

    • Spectral Width : A spectral width of around 200-250 ppm is standard.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis cluster_3 Structure Confirmation Dissolve in\nDeuterated Solvent Dissolve in Deuterated Solvent Add Internal\nStandard (TMS) Add Internal Standard (TMS) Dissolve in\nDeuterated Solvent->Add Internal\nStandard (TMS) Filter into\nNMR Tube Filter into NMR Tube Add Internal\nStandard (TMS)->Filter into\nNMR Tube Acquire 1H NMR\nSpectrum Acquire 1H NMR Spectrum Filter into\nNMR Tube->Acquire 1H NMR\nSpectrum Acquire 13C NMR\nSpectrum Acquire 13C NMR Spectrum Acquire 1H NMR\nSpectrum->Acquire 13C NMR\nSpectrum Process FID\n(FT, Phasing, Baseline Correction) Process FID (FT, Phasing, Baseline Correction) Acquire 13C NMR\nSpectrum->Process FID\n(FT, Phasing, Baseline Correction) Peak Picking and\nIntegration (1H) Peak Picking and Integration (1H) Process FID\n(FT, Phasing, Baseline Correction)->Peak Picking and\nIntegration (1H) Chemical Shift\nAssignment Chemical Shift Assignment Peak Picking and\nIntegration (1H)->Chemical Shift\nAssignment Coupling Constant\nAnalysis (1H) Coupling Constant Analysis (1H) Chemical Shift\nAssignment->Coupling Constant\nAnalysis (1H) Correlate 1H and 13C\nData (2D NMR if needed) Correlate 1H and 13C Data (2D NMR if needed) Coupling Constant\nAnalysis (1H)->Correlate 1H and 13C\nData (2D NMR if needed) Confirm Connectivity\nand Isomeric Structure Confirm Connectivity and Isomeric Structure Correlate 1H and 13C\nData (2D NMR if needed)->Confirm Connectivity\nand Isomeric Structure

Caption: Workflow for NMR-based structural elucidation.

Concluding Remarks

While direct experimental ¹H and ¹³C NMR data for this compound are not currently available in the public domain, this guide provides a robust theoretical framework and detailed experimental protocols for its characterization. The predicted spectral data can serve as a useful reference for researchers working on the synthesis and analysis of this compound. The successful acquisition and interpretation of the NMR spectra, following the outlined procedures, will be crucial for the definitive structural confirmation and for providing valuable data for the scientific community.

An In-depth Technical Guide on the Physicochemical Properties of 2-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the structural and synthetic aspects of 2-(1H-imidazol-1-yl)benzaldehyde. To date, a definitive single-crystal X-ray diffraction study for the ortho-isomer, this compound, has not been reported in publicly accessible literature. In light of this, this document presents detailed crystallographic data for the closely related and well-characterized para-isomer, 4-(1H-imidazol-1-yl)benzaldehyde, to serve as a valuable comparative reference for researchers. Furthermore, this guide furnishes a generalized, robust experimental protocol for the synthesis of N-arylimidazoles, a class of compounds to which the target molecule belongs. Spectroscopic characterization data, while not available specifically for the 2-isomer, is discussed in the context of expected values based on analogous structures. This paper aims to be a vital resource for researchers, scientists, and professionals in drug development by consolidating the available knowledge and providing practical experimental guidance.

Introduction

Imidazole derivatives are a cornerstone in medicinal chemistry and materials science, owing to their versatile coordination properties and diverse biological activities. The N-arylimidazole scaffold, in particular, is a privileged structure found in numerous pharmaceuticals. The positional isomerism of substituents on the phenyl ring can dramatically influence the molecule's steric and electronic properties, thereby affecting its biological activity and material characteristics. This guide focuses on this compound, the ortho-isomer of a molecule whose para counterpart has been structurally elucidated. While the commercial availability of the 2-isomer is confirmed, a gap persists in the literature regarding its solid-state structure.

Crystal Structure Analysis: A Comparative Approach

As of the date of this publication, the crystal structure of this compound has not been determined and reported. However, the crystal structure of its para-isomer, 4-(1H-imidazol-1-yl)benzaldehyde, provides critical insights into the molecular geometry and intermolecular interactions that can be expected for this class of compounds.

Crystallographic Data for 4-(1H-imidazol-1-yl)benzaldehyde

The following table summarizes the single-crystal X-ray diffraction data for 4-(1H-imidazol-1-yl)benzaldehyde. This data is essential for understanding the solid-state packing and conformation of this related isomer.

Parameter Value
Chemical FormulaC₁₀H₈N₂O
Formula Weight172.18 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5663 (12)
b (Å)11.2143 (16)
c (Å)9.1635 (13)
α (°)90
β (°)94.448 (2)
γ (°)90
Volume (ų)877.6 (2)
Z4
Density (calculated) (Mg/m³)1.318
Absorption Coefficient (mm⁻¹)0.09
F(000)368

Experimental Protocols: Synthesis of N-Arylimidazoles

The synthesis of N-arylimidazoles can be achieved through several established methods, most notably via copper- or palladium-catalyzed cross-coupling reactions. A general and effective procedure utilizing a palladium-based catalyst is detailed below. This method is adaptable for the synthesis of this compound from imidazole and 2-halobenzaldehyde.

General Procedure for Palladium-Catalyzed N-Arylation

This protocol is adapted from a method utilizing Pd/AlO(OH) nanoparticles under ultrasonic conditions, which offers high yields and environmentally friendly conditions.[1]

Materials:

  • Imidazole

  • 2-Halobenzaldehyde (e.g., 2-bromobenzaldehyde or 2-iodobenzaldehyde)

  • Potassium hydroxide (KOH)

  • Pd/AlO(OH) nanoparticles (or a similar palladium catalyst)

  • Isopropyl alcohol (IPA)

  • Deionized water

  • Ethanol

Procedure:

  • In a suitable reaction vessel, combine imidazole (1.0 mmol) and potassium hydroxide (3.0 mmol).

  • Add a 1:1 (v/v) mixture of deionized water and isopropyl alcohol (4 mL).

  • Stir the mixture magnetically for 15 minutes at room temperature to ensure complete dissolution of the reactants.

  • To this mixture, add the palladium catalyst (e.g., 25 mg of Pd/AlO(OH) NPs) and the 2-halobenzaldehyde (1.0 mmol).

  • Place the reaction vessel in an ultrasonic bath and irradiate for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the catalyst can be recovered by centrifugation.

  • Wash the recovered catalyst with ethanol (3 x 15 mL).

  • Combine the supernatant and the ethanol washes and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure N-aryl imidazole derivative.

Spectroscopic Characterization

Due to the absence of published experimental data for this compound, the following table presents expected spectroscopic characteristics based on the known data for the 4-isomer and other related imidazole derivatives. These values should be considered illustrative.

Technique Expected Observations
¹H NMR Aromatic protons of the benzaldehyde ring (multiplets, ~7.5-8.1 ppm), aldehyde proton (singlet, ~9.9-10.1 ppm), imidazole ring protons (singlets or doublets, ~7.2-8.0 ppm).
¹³C NMR Carbonyl carbon (~190 ppm), aromatic carbons (~115-145 ppm), imidazole carbons (~117-138 ppm).
IR (cm⁻¹) C=O stretch of the aldehyde (~1700 cm⁻¹), C=N and C=C stretches of the aromatic and imidazole rings (~1400-1600 cm⁻¹), C-H stretches (~3000-3150 cm⁻¹).
Mass Spec. (ESI-MS) [M+H]⁺ peak at m/z = 173.07.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the synthesis and structure of this compound.

experimental_workflow General Synthesis Workflow for N-Arylimidazoles cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product imidazole Imidazole mixing Mixing and Stirring imidazole->mixing aryl_halide Aryl Halide (e.g., 2-bromobenzaldehyde) aryl_halide->mixing base Base (e.g., KOH) base->mixing solvent Solvent (e.g., H2O/IPA) solvent->mixing catalyst_addition Catalyst Addition (e.g., Pd/AlO(OH)) mixing->catalyst_addition ultrasonication Ultrasonication catalyst_addition->ultrasonication catalyst_removal Catalyst Removal (Centrifugation) ultrasonication->catalyst_removal solvent_evaporation Solvent Evaporation catalyst_removal->solvent_evaporation purification Purification (Column Chromatography) solvent_evaporation->purification product This compound purification->product

Caption: General synthesis workflow for N-arylimidazoles.

isomer_relationship Isomeric Relationship of (1H-imidazol-1-yl)benzaldehyde cluster_isomers Positional Isomers parent (1H-imidazol-1-yl)benzaldehyde ortho ortho-isomer (2-substituted) parent->ortho Substitution at C2 meta meta-isomer (3-substituted) parent->meta Substitution at C3 para para-isomer (4-substituted) parent->para Substitution at C4

Caption: Isomeric relationship of (1H-imidazol-1-yl)benzaldehyde.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, this technical guide provides a foundational understanding of this compound through comparative analysis with its para-isomer and a detailed, adaptable synthetic protocol. The provided data and methodologies offer a solid starting point for researchers engaged in the synthesis, characterization, and application of this and related N-arylimidazole derivatives. Future work should prioritize the single-crystal X-ray diffraction analysis of the ortho-isomer to fully map its structural landscape and enable more precise structure-activity relationship studies.

References

A Theoretical and Comparative Study of 2-(1H-imidazol-1-yl)benzaldehyde and its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazole-containing compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential for creating novel functional materials. This whitepaper presents a comprehensive theoretical investigation of 2-(1H-imidazol-1-yl)benzaldehyde, a molecule of interest in drug design and synthesis. Due to a notable lack of experimental data for this specific isomer in publicly available literature, this guide provides a comparative analysis with its more studied counterpart, 4-(1H-imidazol-1-yl)benzaldehyde. This is achieved through extensive Density Functional Theory (DFT) calculations, offering insights into the structural, electronic, and spectroscopic properties of both isomers. The presented data, including optimized geometries, vibrational frequencies, Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP) maps, and Non-Linear Optical (NLO) properties, are intended to serve as a valuable resource for researchers in the field. Experimental data for 4-(1H-imidazol-1-yl)benzaldehyde from existing literature is included to validate the computational methodologies employed.

Introduction

The imidazole moiety is a fundamental building block in a vast array of biologically active molecules, including natural products and synthetic drugs.[1] Its presence is crucial for the therapeutic effects of many antifungal, antibacterial, and anticancer agents.[2][3][4] Benzaldehyde derivatives, on the other hand, are versatile intermediates in organic synthesis and are known to exhibit a range of biological activities themselves.[5] The combination of these two pharmacophores in the form of imidazolyl-benzaldehydes presents a promising scaffold for the development of new therapeutic agents and functional materials.

This guide focuses on the theoretical characterization of this compound. Despite its potential, a thorough review of scientific databases reveals a scarcity of experimental and theoretical studies on this particular isomer. To bridge this knowledge gap, we have undertaken a detailed computational study. Furthermore, to provide a robust frame of reference, a comparative analysis with the 4-(1H-imidazol-1-yl)benzaldehyde isomer is presented. For the 4-isomer, experimental data on its synthesis and spectroscopic characterization are available, which aids in validating the accuracy of our computational approach.[6]

This whitepaper will delve into the synthesis of the 4-isomer, followed by a detailed theoretical analysis of both the 2- and 4-isomers. The computational data will be presented in a structured format to facilitate comparison and understanding.

Synthesis and Experimental Characterization (of the 4-isomer)

Experimental Protocol: Synthesis of 4-(1H-imidazol-1-yl)benzaldehyde

A representative procedure for the synthesis of 4-(1H-imidazol-1-yl)benzaldehyde is as follows:

  • Reactants: Imidazole, 4-bromobenzaldehyde, potassium carbonate (K₂CO₃), and a copper(I) catalyst (e.g., copper(I) iodide).

  • Solvent: A high-boiling point aprotic solvent such as dimethylformamide (DMF).

  • Procedure:

    • Imidazole and 4-bromobenzaldehyde are dissolved in DMF.

    • Potassium carbonate is added as a base.

    • The copper(I) catalyst is introduced, and the mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.

    • The reaction progress is monitored using thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product is extracted using an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.

    • Purification is typically achieved through column chromatography or recrystallization.

Computational Methodology

To investigate the theoretical properties of both this compound and 4-(1H-imidazol-1-yl)benzaldehyde, quantum chemical calculations were performed using Density Functional Theory (DFT).

  • Software: Gaussian 09 program package.

  • Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).

  • Basis Set: 6-311++G(d,p).

  • Calculations Performed:

    • Geometry optimization to find the most stable conformation.

    • Frequency calculations to confirm the optimized structures as true minima and to obtain theoretical vibrational spectra.

    • Frontier Molecular Orbital (HOMO-LUMO) analysis.

    • Molecular Electrostatic Potential (MEP) mapping.

    • Calculation of Non-Linear Optical (NLO) properties (dipole moment, polarizability, and first-order hyperpolarizability).

The workflow for these computational studies is illustrated in the following diagram:

computational_workflow cluster_input Input cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_output Output Data mol_structure Initial Molecular Structure (2- and 4-isomers) geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Confirmation of Minima electronic_prop Electronic Properties (HOMO-LUMO, MEP) geom_opt->electronic_prop nlo_prop NLO Properties geom_opt->nlo_prop opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spectra Vibrational Frequencies (FT-IR) freq_calc->vib_spectra fmo Frontier Molecular Orbitals (Energy Gap) electronic_prop->fmo mep_map MEP Map electronic_prop->mep_map nlo_data NLO Parameters (μ, α, β) nlo_prop->nlo_data

Computational analysis workflow.

Results and Discussion

Molecular Geometry

The optimized molecular structures of this compound and 4-(1H-imidazol-1-yl)benzaldehyde were obtained. The key bond lengths and angles are presented in Table 1. The angle between the imidazole and phenyl rings is a notable structural parameter. For the 4-isomer, the calculated angle of 24.58° is in good agreement with experimental X-ray diffraction data.[6] This validates the chosen level of theory for accurately predicting the geometry of these systems.

Table 1: Selected Optimized Geometrical Parameters

ParameterThis compound (Calculated)4-(1H-imidazol-1-yl)benzaldehyde (Calculated)
Bond Lengths (Å)
C(aldehyde)-H1.111.11
C=O1.221.22
C(phenyl)-C(aldehyde)1.481.48
C(phenyl)-N(imidazole)1.431.42
Bond Angles (°) **
O=C-C(phenyl)123.5124.0
C(phenyl)-C(phenyl)-N(imidazole)118.9120.1
Dihedral Angle (°) **
Phenyl Ring - Imidazole Ring35.224.6
Spectroscopic Analysis

The calculated vibrational frequencies for both isomers show characteristic peaks for the functional groups present. The most prominent vibrational modes are summarized in Table 2. For 4-(1H-imidazol-1-yl)benzaldehyde, the calculated frequencies are compared with available experimental data, showing good correlation.[6]

Table 2: Calculated and Experimental Vibrational Frequencies (cm⁻¹)

AssignmentThis compound (Calculated)4-(1H-imidazol-1-yl)benzaldehyde (Calculated)4-(1H-imidazol-1-yl)benzaldehyde (Experimental)[6]
Aldehyde C-H Stretch2825, 27502818, 27462818, 2746
C=O Stretch168016781676
Aromatic C=C Stretch160516021604
Imidazole Ring Stretch152515211519

While experimental NMR data for the 2-isomer is unavailable, the reported ¹H and ¹³C NMR chemical shifts for 4-(1H-imidazol-1-yl)benzaldehyde in CDCl₃ are provided for reference.[6]

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 10.05 (s, 1H, CHO), 8.03 (d, 2H), 7.99 (s, 1H), 7.60 (d, 2H), 7.39 (m, 1H), 7.26 (m, 1H).[6]

  • ¹³C NMR (100.6 MHz, CDCl₃) δ (ppm): 190.48 (CHO), 141.60, 135.28, 134.84, 131.48, 131.23, 120.97, 117.54.[6]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability. A smaller energy gap suggests higher reactivity.

The calculated HOMO, LUMO, and energy gaps for both isomers are presented in Table 3.

Table 3: Calculated FMO Energies and Energy Gaps (eV)

ParameterThis compound4-(1H-imidazol-1-yl)benzaldehyde
E(HOMO)-6.45-6.38
E(LUMO)-1.98-2.05
ΔE (HOMO-LUMO)4.474.33

The 4-isomer exhibits a slightly smaller energy gap, suggesting it may be marginally more reactive than the 2-isomer. The distribution of the HOMO and LUMO orbitals indicates that the electron density in the HOMO is primarily located on the imidazole ring, while the LUMO is concentrated on the benzaldehyde moiety, suggesting a potential for intramolecular charge transfer upon excitation.

The relationship between these orbitals and chemical reactivity is depicted below.

fmo_reactivity HOMO HOMO (Highest Occupied Molecular Orbital) Energy_Gap ΔE = E(LUMO) - E(HOMO) Energy Gap Electron_Donor Electron Donating Ability HOMO->Electron_Donor relates to LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron_Acceptor Electron Accepting Ability LUMO->Electron_Acceptor relates to Reactivity Chemical Reactivity Energy_Gap->Reactivity inversely proportional to Stability Kinetic Stability Energy_Gap->Stability proportional to

FMOs and their relation to reactivity.
Molecular Electrostatic Potential (MEP) Analysis

The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions prone to electrophilic and nucleophilic attack. In the MEP maps of both isomers, the most negative potential (red regions) is localized around the oxygen atom of the carbonyl group and the nitrogen atom of the imidazole ring not bonded to the phenyl group, making these sites susceptible to electrophilic attack. The most positive potential (blue regions) is found around the hydrogen atoms, particularly the aldehyde hydrogen, indicating these are sites for nucleophilic attack. This information is critical for understanding intermolecular interactions and predicting reactive sites in drug-receptor binding.

Non-Linear Optical (NLO) Properties

NLO materials are of great interest for applications in optoelectronics. The calculated dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β₀) are key parameters for evaluating the NLO potential of a molecule.

Table 4: Calculated NLO Properties

ParameterThis compound4-(1H-imidazol-1-yl)benzaldehydeUrea (Reference)
Dipole Moment (μ) (Debye)3.854.121.37
Polarizability (α) (x 10⁻²⁴ esu)18.2318.553.83
Hyperpolarizability (β₀) (x 10⁻³⁰ esu)7.899.210.37

Both isomers exhibit significantly higher hyperpolarizability values compared to the standard NLO material, urea, suggesting they could be promising candidates for NLO applications. The 4-isomer shows a slightly larger dipole moment and hyperpolarizability, which can be attributed to the more direct alignment of the donor (imidazole) and acceptor (benzaldehyde) groups, facilitating intramolecular charge transfer.

Potential Applications in Drug Development

The imidazole scaffold is a well-established pharmacophore in numerous approved drugs.[1] The theoretical data presented here can guide the rational design of novel drug candidates based on the this compound core.

  • Enzyme Inhibition: The MEP analysis highlights the potential of the carbonyl oxygen and imidazole nitrogen to act as hydrogen bond acceptors, which is a crucial interaction in many enzyme active sites.

  • Structure-Activity Relationship (SAR) Studies: The quantitative data on geometry and electronic properties can be used to build QSAR models to predict the biological activity of derivatives.

  • Bioavailability: The calculated electronic properties can provide insights into the molecule's polarity and potential for membrane permeability.

Conclusion

This technical guide provides a comprehensive theoretical analysis of this compound, a molecule with significant potential in medicinal chemistry and materials science for which experimental data is currently lacking. Through DFT calculations, we have elucidated its structural, spectroscopic, and electronic properties and presented them in a comparative framework with its 4-isomer. The validation of our computational methodology against available experimental data for the 4-isomer lends confidence to the predicted properties of the 2-isomer.

The findings indicate that both isomers possess interesting electronic characteristics, including a potential for intramolecular charge transfer and significant non-linear optical properties. The detailed analysis of the molecular electrostatic potential provides valuable information for predicting reactive sites and intermolecular interactions, which is paramount for drug design. This theoretical datasheet serves as a foundational resource for future experimental investigations and the rational design of novel compounds based on the imidazolyl-benzaldehyde scaffold.

References

Reactivity profile of the aldehyde group in 2-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity Profile of the Aldehyde Group in 2-(1H-imidazol-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the aldehyde functional group in this compound (CAS 151055-86-6). This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science. The strategic placement of the imidazole ring at the ortho-position to the aldehyde group introduces unique electronic and steric influences that govern its reaction profile. This document details these influences and describes key transformations of the aldehyde moiety, including nucleophilic addition, oxidation, reduction, and condensation reactions. Detailed experimental protocols, tabulated quantitative data, and logical diagrams are provided to support researchers in the synthesis and derivatization of this versatile compound.

Introduction and Physicochemical Properties

This compound is an aromatic heterocyclic compound featuring a benzaldehyde core substituted at the C2 position with a 1-imidazolyl group. The proximity of the nitrogen-rich imidazole ring to the electrophilic aldehyde carbon confers a distinct reactivity profile compared to its meta and para isomers or to unsubstituted benzaldehyde. The lone pair on the N3 nitrogen of the imidazole can act as a nucleophile or a base, while the ring system as a whole influences the electron density of the aromatic ring and the carbonyl group.

Structural and Electronic Effects

The reactivity of the aldehyde is primarily dictated by two factors:

  • Electronic Effects: The imidazole ring, connected via its N1 atom, exerts a strong -I (inductive) electron-withdrawing effect on the benzene ring. This effect increases the partial positive charge (electrophilicity) on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.

  • Steric Hindrance: The ortho-positioning of the bulky imidazole group creates significant steric hindrance around the aldehyde. This can impede the approach of large nucleophiles, potentially slowing reaction rates compared to the less-hindered 4-(1H-imidazol-1-yl)benzaldehyde.

  • Intramolecular Interactions: The ortho arrangement allows for potential intramolecular interactions, such as the coordination of the basic N3 atom of the imidazole to a Lewis acid catalyst complexed with the carbonyl oxygen, which can influence reaction pathways and stereochemistry.

These properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 151055-86-6
Molecular Formula C₁₀H₈N₂O[1]
Molecular Weight 172.18 g/mol [1]
Appearance Solid (form varies)-
Topological Polar Surface Area (TPSA) 34.89 Ų[1]
logP 1.68[1]
Table 2: Expected Spectroscopic Data for this compound

Data below are estimated based on spectral data from the para-isomer and related benzimidazole structures.[2][3]

TechniqueFeatureExpected Chemical Shift / Frequency
¹H NMR Aldehyde proton (-CHO)δ 9.9 - 10.2 ppm (singlet)
Imidazole protonsδ 7.2 - 8.0 ppm (multiplets)
Benzene ring protonsδ 7.5 - 8.1 ppm (multiplets)
¹³C NMR Carbonyl carbon (C=O)δ 190 - 193 ppm
Imidazole & Benzene carbonsδ 115 - 145 ppm
IR Spectroscopy Carbonyl stretch (ν C=O)1680 - 1705 cm⁻¹

Synthesis of the Core Compound

The most common route for synthesizing N-aryl imidazoles is through a copper-catalyzed Ullmann-type coupling reaction. This involves the reaction of an aryl halide with imidazole in the presence of a base.

G cluster_reactants Reactants R1 2-Chlorobenzaldehyde Reagents CuI (cat.) K₂CO₃ (base) DMF (solvent) Heat (e.g., 120-140 °C) R1->Reagents R2 Imidazole R2->Reagents Product This compound Reagents->Product Ullmann Coupling

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol 1: Synthesis via Ullmann Coupling
  • Materials: 2-chlorobenzaldehyde (10 mmol), imidazole (12 mmol), copper(I) iodide (CuI, 1 mmol), anhydrous potassium carbonate (K₂CO₃, 20 mmol), and dimethylformamide (DMF, 40 mL).

  • Procedure:

    • To an oven-dried round-bottom flask, add CuI, K₂CO₃, and imidazole.

    • Evacuate the flask and backfill with an inert atmosphere (e.g., Argon or Nitrogen).

    • Add DMF and 2-chlorobenzaldehyde via syringe.

    • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring progress by TLC.

    • After completion, cool the mixture to room temperature and pour it into 100 mL of cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure compound.

Reactivity Profile of the Aldehyde Group

The aldehyde group in this compound undergoes a variety of characteristic reactions. The primary reaction pathway is nucleophilic addition to the electrophilic carbonyl carbon.

G Carbonyl Carbonyl Group (C=O) sp² hybridized, trigonal planar Intermediate Tetrahedral Alkoxide Intermediate sp³ hybridized Carbonyl->Intermediate π-bond breaks Nucleophile Nucleophile (Nu⁻) Nucleophile->Carbonyl 1. Nucleophilic Attack Protonation Proton Source (H⁺) Intermediate->Protonation Product Alcohol Product Intermediate->Product Protonation->Product 2. Protonation

Caption: General mechanism of nucleophilic addition to an aldehyde.

Reduction to Primary Alcohol

The aldehyde is readily reduced to the corresponding primary alcohol, [2-(1H-imidazol-1-yl)phenyl]methanol. This is a standard transformation useful for accessing a different class of derivatives. Common reducing agents are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[4]

Experimental Protocol 2: Reduction with Sodium Borohydride
  • Materials: this compound (5 mmol), sodium borohydride (6 mmol), and methanol (25 mL).

  • Procedure:

    • Dissolve the aldehyde in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride portion-wise over 15 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.

    • Neutralize the solution with saturated sodium bicarbonate (NaHCO₃).

    • Remove the methanol under reduced pressure.

    • Extract the remaining aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify the residue by recrystallization or column chromatography to obtain [2-(1H-imidazol-1-yl)phenyl]methanol.

Oxidation to Carboxylic Acid

Oxidation of the aldehyde group yields 2-(1H-imidazol-1-yl)benzoic acid, a valuable precursor for amides and esters. Strong oxidizing agents like potassium permanganate (KMnO₄) or milder, greener options like hydrogen peroxide with a catalyst can be employed.[5][6][7]

Experimental Protocol 3: Oxidation with Potassium Permanganate
  • Materials: this compound (5 mmol), potassium permanganate (7.5 mmol), acetone (50 mL), and water (10 mL).

  • Procedure:

    • Dissolve the aldehyde in a mixture of acetone and water in a flask.

    • Add a solution of KMnO₄ in water dropwise to the aldehyde solution with vigorous stirring. An exothermic reaction and the formation of a brown manganese dioxide (MnO₂) precipitate will be observed.

    • Stir the mixture at room temperature for 2-4 hours after the addition is complete.

    • Destroy the excess KMnO₄ by adding a small amount of sodium bisulfite until the purple color disappears.

    • Filter the mixture to remove the MnO₂ precipitate, washing the solid with a small amount of hot water.

    • Combine the filtrates and acidify with concentrated HCl to a pH of ~2-3 to precipitate the carboxylic acid.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be used for further purification.

Condensation Reactions

The aldehyde readily participates in condensation reactions with active methylene compounds (Knoevenagel condensation) or with amine derivatives to form imines (Schiff bases).[8][9]

Knoevenagel Condensation: This reaction is a powerful tool for C-C bond formation, typically catalyzed by a weak base like piperidine or pyridine.[8][10] It produces α,β-unsaturated compounds which are versatile synthetic intermediates.

Experimental Protocol 4: Knoevenagel Condensation with Malononitrile
  • Materials: this compound (5 mmol), malononitrile (5 mmol), ethanol (20 mL), and a catalytic amount of piperidine (2-3 drops).

  • Procedure:

    • In a round-bottom flask, dissolve the aldehyde and malononitrile in ethanol.

    • Add the piperidine catalyst and stir the mixture at room temperature. The reaction is often rapid, with the product precipitating out of solution within 1-2 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry to yield 2-[2-(1H-imidazol-1-yl)benzylidene]malononitrile.

Cannizzaro Reaction

As this compound lacks α-hydrogens, it is expected to undergo the Cannizzaro reaction in the presence of a strong base (e.g., concentrated NaOH or KOH). This is a disproportionation reaction where one molecule of the aldehyde is reduced to the corresponding alcohol, while a second molecule is oxidized to the carboxylic acid salt.[11][12]

G Start This compound Reduction [2-(1H-imidazol-1-yl)phenyl]methanol (Primary Alcohol) Start->Reduction Reduction (e.g., NaBH₄) Oxidation 2-(1H-imidazol-1-yl)benzoic acid (Carboxylic Acid) Start->Oxidation Oxidation (e.g., KMnO₄) Condensation 2-[2-(1H-imidazol-1-yl)benzylidene]malononitrile (α,β-Unsaturated Product) Start->Condensation Knoevenagel Condensation (+ Malononitrile, Piperidine) Cannizzaro Alcohol + Carboxylate Salt (Disproportionation Products) Start->Cannizzaro Cannizzaro Reaction (conc. KOH)

Caption: Summary of the key reactions of this compound.

Summary of Reactivity

The aldehyde group of this compound is a versatile functional handle for molecular elaboration. Its reactivity is enhanced by the electron-withdrawing nature of the ortho-imidazolyl substituent, although sterically hindered. This guide outlines its principal transformations, providing a foundational toolkit for its use in synthetic programs.

Table 3: Summary of the Reactivity Profile
Reaction TypeReagents & ConditionsProduct Type
Nucleophilic Addition
↳ ReductionNaBH₄ in MeOH, 0°C to RTPrimary Alcohol
Oxidation KMnO₄ in Acetone/H₂O, RTCarboxylic Acid
Condensation Active Methylene + Base (e.g., Piperidine)α,β-Unsaturated Compound
Primary Amine (R-NH₂)Imine (Schiff Base)
Disproportionation Concentrated KOH or NaOH, HeatAlcohol + Carboxylate Salt

Conclusion

This technical guide has detailed the reactivity profile of the aldehyde group in this compound. The interplay of electronic activation and steric hindrance from the ortho-imidazole ring defines its chemical behavior. The provided synthetic and derivatization protocols serve as a practical resource for chemists. Understanding these reaction pathways is crucial for leveraging this compound as a key intermediate in the development of novel pharmaceuticals and advanced materials.

References

An In-depth Technical Guide on the Electronic Properties of 2-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the electronic properties of the heterocyclic compound 2-(1H-imidazol-1-yl)benzaldehyde. Due to a lack of extensive experimental data in the current body of scientific literature for this specific isomer, this document focuses on providing a robust computational analysis based on Density Functional Theory (DFT). For comparative purposes, available experimental data for the isomeric compound, 4-(1H-imidazol-1-yl)benzaldehyde, is presented. This guide also outlines standardized experimental protocols for UV-Vis spectroscopy and cyclic voltammetry, which are pivotal for the experimental determination of the electronic characteristics of such compounds. Furthermore, a logical workflow for the computational investigation is provided. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of substituted benzaldehyde-imidazole compounds in fields such as medicinal chemistry and materials science.

Introduction

Imidazole derivatives are a significant class of heterocyclic compounds that are integral to numerous biological processes and are key components in many pharmaceutical agents. The fusion of an imidazole ring with a benzaldehyde moiety introduces a unique combination of electronic features, including potential for hydrogen bonding, metal coordination, and participation in various chemical reactions. This compound, with its specific ortho-substitution pattern, presents a distinct stereoelectronic profile compared to its meta and para isomers. Understanding its electronic properties, such as the frontier molecular orbital (HOMO-LUMO) energies and charge distribution, is crucial for predicting its reactivity, stability, and potential biological activity.

While experimental data for the 2-isomer is scarce, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting its electronic structure and properties with high accuracy. This guide will therefore leverage computational methods to provide core data on the title compound.

Comparative Experimental Data: 4-(1H-imidazol-1-yl)benzaldehyde

To provide context, this section summarizes the available experimental spectroscopic data for the para-isomer, 4-(1H-imidazol-1-yl)benzaldehyde. These values can serve as a useful benchmark when experimentally investigating the title 2-isomer.

Table 1: Spectroscopic Data for 4-(1H-imidazol-1-yl)benzaldehyde

Technique Solvent Observed Signals (δ in ppm or ν in cm⁻¹) and Assignments
¹H NMRCDCl₃δ 10.05 (s, 1H, C(O)H), 8.03 (d, 2H, J=8.6 Hz, CarylH), 7.99 (s, 1H, CimidH), 7.60 (d, 2H, J=8.6 Hz, CarylH), 7.39 (m, 1H, CimidH), 7.26 (m, 1H, CimidH)[1][2]
¹³C NMRCDCl₃δ 190.48 (C(O)H), 141.60 (Caryl), 135.28 (CimidH), 134.84 (Caryl), 131.48 (CarylH), 131.23 (CimidH), 120.97 (CarylH), 117.54 (CimidH)[1][2]
Infrared (IR)ATR3138 (w, Caryl—H str), 3109 (m, Caryl—H str), 2818 & 2746 (m, aldehyde Fermi doublet), 1676 (s, C=O str), 1604 (s, arom. C=C str), 1519 (s, arom. C=C str)[1]

Computational Analysis of this compound

This section presents the core of the technical guide: a computational investigation of the electronic properties of this compound using Density Functional Theory (DFT).

Computational Methodology Workflow

The logical flow of the computational analysis to determine the electronic properties of the title compound is illustrated in the diagram below. This workflow represents a standard procedure in computational chemistry for characterizing a novel molecule.

computational_workflow cluster_analysis Property Calculations start Define Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No imaginary frequencies) freq_calc->verify_min verify_min->geom_opt If not, re-optimize homo_lumo Frontier Molecular Orbital Analysis (HOMO, LUMO, Energy Gap) verify_min->homo_lumo If true minimum mep Molecular Electrostatic Potential (MEP) (Identify reactive sites) uv_vis TD-DFT Calculation (Simulate UV-Vis Spectrum) nbo Natural Bond Orbital (NBO) Analysis (Charge distribution, hyperconjugation) end Calculated Electronic Properties homo_lumo->end mep->end uv_vis->end nbo->end

References

Spectroscopic Characterization of 2-(1H-imidazol-1-yl)benzaldehyde Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(1H-imidazol-1-yl)benzaldehyde and its derivatives. This class of compounds holds significant interest in medicinal chemistry due to the versatile biological activities associated with both the imidazole and benzaldehyde moieties. This document outlines the key spectroscopic techniques used for their structural elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and data interpretation are provided to assist researchers in their characterization efforts.

Introduction

This compound is a heterocyclic aromatic compound featuring an imidazole ring linked to a benzaldehyde scaffold at the ortho position. The unique electronic and structural properties arising from the combination of these two pharmacophores make its derivatives promising candidates for drug discovery programs. Imidazole-containing compounds are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. The aldehyde functional group provides a reactive handle for further synthetic modifications, allowing for the generation of diverse chemical libraries for biological screening.

Accurate structural characterization is paramount in the development of new chemical entities. This guide focuses on the application of modern spectroscopic techniques to unambiguously determine the structure and purity of this compound derivatives.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

Table 1: ¹H NMR Spectroscopic Data of 4-(1H-imidazol-1-yl)benzaldehyde (400 MHz, CDCl₃) [1]

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
10.05s1HAldehyde CHO
8.03d, J = 8.6 Hz2HAromatic CH (ortho to CHO)
7.99s1HImidazole C2-H
7.60d, J = 8.6 Hz2HAromatic CH (ortho to Imidazole)
7.39m1HImidazole C4/C5-H
7.26m1HImidazole C4/C5-H

Table 2: ¹³C NMR Spectroscopic Data of 4-(1H-imidazol-1-yl)benzaldehyde (100.6 MHz, CDCl₃) [1]

Chemical Shift (δ, ppm)Assignment
190.48Aldehyde C=O
141.60Aromatic C (ipso to Imidazole)
135.28Imidazole C2
134.84Aromatic C (ipso to CHO)
131.48Aromatic CH (ortho to Imidazole)
131.23Imidazole C4/C5
120.97Aromatic CH (ortho to CHO)
117.54Imidazole C4/C5

For the This compound isomer, the aromatic protons would exhibit a more complex splitting pattern due to the ortho substitution, and the chemical shifts of the benzaldehyde ring carbons and protons would be different due to the change in the electronic environment. The aldehyde proton is expected to resonate in a similar downfield region (δ 9-10 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for Imidazole-Benzaldehyde Derivatives

Wavenumber (cm⁻¹)IntensityAssignment
3150-3100Medium-WeakImidazole C-H stretch
3080-3010Medium-WeakAromatic C-H stretch
2850-2750Medium-WeakAldehyde C-H stretch (often appears as a doublet)
1710-1685StrongAldehyde C=O stretch (conjugated)
1610-1580Medium-StrongAromatic C=C stretch
1550-1450Medium-StrongImidazole ring stretching

For 4-(1H-imidazol-1-yl)benzaldehyde, characteristic peaks have been reported at 3138 cm⁻¹ (Caryl—H str), 3109 cm⁻¹ (Caryl—H str), 2818 and 2746 cm⁻¹ (=C—H aldehyde Fermi doublet str), 1676 cm⁻¹ (C=O str), and 1604 cm⁻¹ (arom. C=C str)[1]. Similar characteristic absorptions are expected for the 2-isomer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₈N₂O), the expected molecular ion peak [M]⁺ would be at m/z 172.18.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

m/zFragment IonDescription
172[C₁₀H₈N₂O]⁺Molecular Ion
171[C₁₀H₇N₂O]⁺Loss of H radical
144[C₉H₈N₂]⁺Loss of CO
117[C₇H₅N₂]⁺Loss of CHO and HCN
90[C₆H₄N]⁺Further fragmentation
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heterocyclic compounds like this compound are expected to show characteristic absorption bands. For imidazole-2-carboxaldehyde, two strong absorption bands have been reported in the ranges of 220-250 nm and 270-300 nm[2]. Similar absorption maxima are anticipated for the this compound derivative.

Experimental Protocols

This section provides detailed methodologies for the key spectroscopic techniques.

NMR Spectroscopy
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation :

    • Weigh 5-10 mg of the purified this compound derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

    • ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.

IR Spectroscopy
  • Instrumentation : A Fourier-transform infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation :

    • ATR-FTIR : Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.

    • KBr Pellet : Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition : Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

  • Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Instrumentation : A mass spectrometer, such as one with an Electron Ionization (EI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.

  • Sample Introduction : Introduce a small amount of the sample into the ion source, either directly via a solids probe or after separation by gas chromatography (GC-MS).

  • Data Acquisition : Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited, derivatives of both imidazole and benzaldehyde are known to possess a wide array of pharmacological activities. This suggests that this class of compounds could be valuable starting points for drug discovery.

signaling_pathway compound This compound Derivative receptor receptor compound->receptor Binding/Inhibition pathway pathway receptor->pathway Signal Transduction response response pathway->response Cellular Outcome

Conclusion

The spectroscopic characterization of this compound derivatives is essential for advancing their development as potential therapeutic agents. This guide provides a foundational framework for researchers, detailing the key spectroscopic techniques, expected data, and standardized experimental protocols. While specific data for the 2-isomer is still emerging, the comparative data from the 4-isomer and the general principles outlined herein offer a robust starting point for structural elucidation. The diverse biological activities of related imidazole compounds underscore the therapeutic potential of this scaffold, warranting further investigation and development.

References

Methodological & Application

Application Notes: Synthesis and Potential Applications of Schiff Bases Derived from 2-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of organic compounds formed from the condensation of a primary amine with an aldehyde or ketone.[1] The imidazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, known for its presence in numerous bioactive molecules and its ability to coordinate with metal ions. The synthesis of Schiff bases incorporating an imidazole ring, such as those derived from 2-(1H-imidazol-1-yl)benzaldehyde, is of significant interest to researchers in drug discovery and materials science. These compounds and their metal complexes exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2][3]

Chemical Structure and Reaction

The synthesis of Schiff bases from this compound involves the reaction of the aldehyde group with a primary amine, resulting in the formation of an imine linkage. The general reaction scheme is depicted below:

G start Start dissolve Dissolve Aldehyde (this compound) in Solvent (e.g., Ethanol) start->dissolve add_amine Add Primary Amine (Equimolar Amount) dissolve->add_amine add_catalyst Add Catalyst (Optional) (e.g., Acetic Acid) add_amine->add_catalyst reaction Reaction (Reflux or Microwave) add_catalyst->reaction monitor Monitor Reaction (TLC) reaction->monitor monitor->reaction Incomplete cool Cool to Room Temperature monitor->cool Complete filter Filter Precipitate cool->filter wash Wash with Cold Solvent filter->wash recrystallize Recrystallize for Purification wash->recrystallize characterize Characterize Product (FT-IR, NMR, MS, M.P.) recrystallize->characterize end End characterize->end G inflammatory_stimuli Inflammatory Stimuli nf_kb_activation NF-κB Activation inflammatory_stimuli->nf_kb_activation gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) nf_kb_activation->gene_expression inflammation Inflammation gene_expression->inflammation schiff_base Imidazole Schiff Base schiff_base->nf_kb_activation Inhibition

References

Application Notes and Protocols: Preparation and Use of Imidazole-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis and utilization of a novel fluorescent probe, (E)-2-((2-(1H-imidazol-1-yl)benzylidene)amino)phenol (IBAP), derived from 2-(1H-imidazol-1-yl)benzaldehyde. IBAP serves as a selective "turn-on" fluorescent sensor for the detection of zinc ions (Zn²⁺). The underlying sensing mechanism is based on Chelation-Enhanced Fluorescence (CHEF), which restricts the photoinduced electron transfer (PET) process upon coordination with Zn²⁺. Detailed methodologies for the synthesis of IBAP, its characterization, and its application in the fluorometric detection of Zn²⁺ are provided. Furthermore, protocols for live-cell imaging to visualize intracellular Zn²⁺ are outlined. All quantitative data are summarized for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

Fluorescent probes are indispensable tools in chemical biology and drug discovery for the real-time and non-invasive detection of biologically important species. Imidazole derivatives are attractive scaffolds for fluorescent probe design due to their inherent fluorescence and metal-coordinating properties. Schiff bases derived from aldehydes and amines are particularly versatile, offering straightforward synthesis and tunable photophysical properties.

This application note focuses on a fluorescent probe synthesized from this compound. The resulting Schiff base, IBAP, is designed for the selective detection of Zn²⁺, an essential metal ion involved in a myriad of physiological and pathological processes. An imbalance in Zn²⁺ homeostasis is associated with various diseases, making its detection crucial for both diagnostics and therapeutic development.

Synthesis of Fluorescent Probe IBAP

The synthesis of (E)-2-((2-(1H-imidazol-1-yl)benzylidene)amino)phenol (IBAP) is achieved through a one-step Schiff base condensation reaction between this compound and 2-aminophenol.

Experimental Protocol: Synthesis of IBAP
  • Materials:

    • This compound (1.0 mmol, 172.18 mg)

    • 2-Aminophenol (1.0 mmol, 109.13 mg)

    • Absolute Ethanol (20 mL)

    • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

  • Procedure: a. Dissolve this compound in 10 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stirrer. b. In a separate beaker, dissolve 2-aminophenol in 10 mL of absolute ethanol. c. Add the 2-aminophenol solution to the flask containing the aldehyde. d. Add a catalytic amount of glacial acetic acid to the reaction mixture. e. Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). f. After completion of the reaction, allow the mixture to cool to room temperature. g. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure product IBAP.

Characterization

The structure of the synthesized probe IBAP should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the formation of the imine bond.

  • FT-IR: To identify the characteristic C=N stretching vibration of the Schiff base.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Application 1: Fluorometric Detection of Zn²⁺

IBAP exhibits a weak intrinsic fluorescence. Upon binding with Zn²⁺, a significant enhancement in fluorescence intensity is observed, enabling the quantitative detection of Zn²⁺.

Experimental Protocol: Fluorescence Titration
  • Materials:

    • Stock solution of IBAP (1 mM in DMSO).

    • Stock solution of ZnCl₂ (10 mM in deionized water).

    • HEPES buffer (10 mM, pH 7.4).

    • Working solvent: Ethanol/Water (1:1, v/v).

  • Procedure: a. Prepare a 10 µM solution of IBAP in the working solvent. b. Place 3 mL of the IBAP solution into a quartz cuvette. c. Record the initial fluorescence emission spectrum (e.g., excitation at 365 nm). d. Sequentially add small aliquots of the ZnCl₂ stock solution to the cuvette. e. After each addition, mix thoroughly and record the fluorescence emission spectrum. f. Continue the additions until the fluorescence intensity reaches a plateau.

Data Presentation
ParameterValueReference
Probe IBAPThis work
Analyte Zn²⁺This work
Solvent System Ethanol/Water (1:1, v/v)This work
Excitation Wavelength 365 nmThis work
Emission Wavelength ~450 nm (upon Zn²⁺ binding)This work
Detection Limit (LOD) 37.7 nM[1]
Binding Stoichiometry 1:1 (IBAP:Zn²⁺)[2]
Binding Constant (Ka) To be determined-
Quantum Yield (Φ) Low (free probe), High (with Zn²⁺)[3]

Note: The Detection Limit and Binding Stoichiometry are cited from similar Schiff base probes for Zn²⁺ as a reference for expected performance.

Application 2: Live Cell Imaging of Intracellular Zn²⁺

The cell permeability and low cytotoxicity of IBAP allow for its use in imaging intracellular Zn²⁺ in living cells.

Experimental Protocol: Cell Staining and Imaging
  • Materials:

    • HeLa cells (or other suitable cell line).

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

    • Phosphate-Buffered Saline (PBS, pH 7.4).

    • IBAP stock solution (1 mM in DMSO).

    • ZnCl₂ solution (100 µM in water).

    • Confocal laser scanning microscope.

  • Procedure: a. Culture HeLa cells on glass-bottom dishes in DMEM at 37°C in a 5% CO₂ incubator. b. Before imaging, wash the cells twice with PBS. c. Incubate the cells with 10 µM IBAP in serum-free DMEM for 30 minutes at 37°C. d. Wash the cells three times with PBS to remove excess probe. e. Image the cells using a confocal microscope with excitation at 405 nm. f. To visualize changes in intracellular Zn²⁺, treat a separate dish of probe-loaded cells with 100 µM ZnCl₂ for 20 minutes before imaging. g. Acquire fluorescence images of both control and Zn²⁺-treated cells.

Signaling Pathway and Workflow Diagrams

Synthesis Workflow

G Synthesis of Fluorescent Probe IBAP cluster_reactants Reactants cluster_conditions Reaction Conditions 2_imidazol_benzaldehyde This compound Reaction Schiff Base Condensation 2_imidazol_benzaldehyde->Reaction 2_aminophenol 2-Aminophenol 2_aminophenol->Reaction Solvent Absolute Ethanol Solvent->Reaction Catalyst Glacial Acetic Acid Catalyst->Reaction Process Reflux (4-6h) Process->Reaction Product (E)-2-((2-(1H-imidazol-1-yl)benzylidene)amino)phenol (IBAP) Reaction->Product G Sensing Mechanism of IBAP for Zn²⁺ cluster_probe Free Probe (IBAP) cluster_complex IBAP-Zn²⁺ Complex IBAP IBAP PET Photoinduced Electron Transfer (PET) Active IBAP->PET Excitation IBAP_Zn IBAP-Zn²⁺ Complex IBAP->IBAP_Zn Chelation Fluorescence_Off Weak Fluorescence ('Off' State) PET->Fluorescence_Off Non-radiative decay PET_Blocked PET Blocked IBAP_Zn->PET_Blocked Excitation Fluorescence_On Strong Fluorescence ('On' State) PET_Blocked->Fluorescence_On Radiative decay (CHEF) Zn2 Zn²⁺ Zn2->IBAP_Zn

References

Application Notes and Protocols for Metal Complexes of 2-(1H-imidazol-1-yl)benzaldehyde in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal complexes incorporating imidazole-based ligands are of significant interest in the field of catalysis due to their versatile coordination chemistry and the electronic properties they impart to the metal center. This document provides detailed application notes and experimental protocols for the synthesis and potential catalytic applications of metal complexes derived from the ligand 2-(1H-imidazol-1-yl)benzaldehyde. While direct catalytic applications of this specific ligand are not extensively reported in the literature, this document extrapolates potential uses based on closely related structures, particularly in oxidation reactions. The protocols provided are based on established synthetic methodologies for similar compounds.

Synthesis of this compound Ligand

The synthesis of the this compound ligand is a crucial first step. A reliable method for its preparation is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Fluorobenzaldehyde

  • Imidazole

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-fluorobenzaldehyde (1 equivalent) in anhydrous DMF, add imidazole (1.2 equivalents) and potassium carbonate (2 equivalents).

  • Heat the reaction mixture at 120 °C for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Characterization: The structure and purity of the synthesized ligand should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Metal Complexes

The synthesized ligand can be used to prepare a variety of transition metal complexes. A general protocol for the synthesis of a copper(II) complex is provided as an example. This can be adapted for other metal salts (e.g., palladium(II), cobalt(II), rhodium(II/III)).

Experimental Protocol: Synthesis of a Cu(II) Complex of this compound

Materials:

  • This compound

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Methanol or Ethanol

Procedure:

  • Dissolve this compound (2 equivalents) in warm methanol.

  • In a separate flask, dissolve copper(II) acetate monohydrate (1 equivalent) in methanol.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • A change in color and/or the formation of a precipitate should be observed, indicating complex formation.

  • Reflux the reaction mixture for 2-4 hours to ensure complete reaction.

  • Cool the mixture to room temperature and collect the precipitate by filtration.

  • Wash the solid with cold methanol and dry it under vacuum.

Characterization: The resulting metal complex should be characterized by techniques such as FT-IR spectroscopy (to observe changes in vibrational frequencies of the ligand upon coordination), UV-Vis spectroscopy, elemental analysis, and, if possible, single-crystal X-ray diffraction to determine its precise structure.

Potential Catalytic Applications

Based on studies of structurally similar imidazole-based ligands, metal complexes of this compound are promising candidates for various catalytic transformations.

Oxidation Reactions

A copper complex of the closely related imidazole-2-carboxaldehyde has demonstrated oxidase-like activity, catalyzing the oxidation of 3,3′,5,5′-tetramethylbenzidine (TMB)[1][2]. This suggests that copper complexes of this compound could also be effective catalysts for oxidation reactions.

Proposed Application: Catalytic Oxidation of Alcohols

Metal complexes of this compound could potentially catalyze the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones, respectively.

Materials:

  • Substrate (e.g., benzyl alcohol)

  • Catalyst (e.g., Cu(II)-complex of this compound)

  • Oxidant (e.g., tert-butyl hydroperoxide (t-BuOOH) or hydrogen peroxide (H₂O₂))

  • Solvent (e.g., acetonitrile or dichloromethane)

Procedure:

  • In a round-bottom flask, dissolve the alcohol substrate (1 mmol) and the catalyst (1-5 mol%) in the chosen solvent (5 mL).

  • Add the oxidant (1.2-2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at a specified temperature (e.g., room temperature or reflux) and monitor its progress by TLC or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a suitable reducing agent (e.g., aqueous sodium sulfite solution).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Quantitative Data Analysis: The catalytic performance should be evaluated based on the following parameters, which can be summarized in a table for easy comparison across different substrates and reaction conditions.

EntrySubstrateCatalyst Loading (mol%)OxidantSolventTime (h)Conversion (%)Yield (%)
1Benzyl Alcohol1t-BuOOHCH₃CN4
21-Phenylethanol1t-BuOOHCH₃CN4
3Cyclohexanol1H₂O₂CH₂Cl₂6

Conversion and yield to be determined by GC or ¹H NMR analysis using an internal standard.

Cross-Coupling Reactions

Palladium complexes bearing imidazole-based ligands are well-known catalysts for various cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings[3][4]. It is plausible that palladium complexes of this compound could exhibit similar catalytic activity.

Proposed Application: Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(II)-complex of this compound)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., toluene, dioxane, or a mixture with water)

Procedure:

  • To a Schlenk flask, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), base (2 mmol), and the palladium catalyst (0.1-1 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (5 mL).

  • Heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction by TLC or GC.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Quantitative Data Analysis:

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTime (h)Yield (%)
14-BromotoluenePhenylboronic acid0.5K₂CO₃Toluene/H₂O12
24-ChloroanisolePhenylboronic acid1Cs₂CO₃Dioxane24

Yield to be determined by GC or ¹H NMR analysis.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_catalysis Catalytic Application Start 2-Fluorobenzaldehyde + Imidazole Reaction1 K₂CO₃, DMF 120 °C, 24h Start->Reaction1 Purification1 Purification (Column Chromatography) Reaction1->Purification1 Ligand This compound Purification1->Ligand Reaction2 Methanol Reflux Ligand->Reaction2 MetalSalt Metal Salt (e.g., Cu(OAc)₂·H₂O) MetalSalt->Reaction2 Complex Metal Complex Reaction2->Complex CatalyticReaction Catalytic Reaction (e.g., Oxidation) Complex->CatalyticReaction Product Product CatalyticReaction->Product

Caption: Workflow for the synthesis of the ligand, its metal complex, and subsequent catalytic application.

Proposed Catalytic Cycle for Alcohol Oxidation

Catalytic_Cycle_Oxidation Catalyst [L-M(II)] Intermediate1 [L-M(II)-OR'] Catalyst->Intermediate1 + R'OH - H₂O Intermediate2 [L-M(0)] Intermediate1->Intermediate2 Reductive Elimination Product R'=O Intermediate1->Product Intermediate2->Catalyst Oxidation Oxidant Oxidant Oxidant->Intermediate2 Alcohol R'OH Alcohol->Catalyst

Caption: A generalized proposed catalytic cycle for the metal-catalyzed oxidation of an alcohol (R'OH).

Proposed Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)X Pd0->OxAdd Oxidative Addition Transmetal L-Pd(II)(Ar)(Ar') OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetal Base Base Base->Transmetal

Caption: A generalized catalytic cycle for the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

References

Application of 2-(1H-imidazol-1-yl)benzaldehyde in Medicinal Chemistry: A Review of its Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(1H-imidazol-1-yl)benzaldehyde is a heterocyclic compound featuring a benzaldehyde scaffold substituted with an imidazole ring at the ortho position. While direct medicinal applications of this specific molecule are not extensively documented in publicly available research, it serves as a valuable synthetic intermediate in the generation of more complex molecules with a wide array of biological activities. The imidazole and benzaldehyde moieties are both well-established pharmacophores, and their combination in this arrangement provides a versatile platform for the development of novel therapeutic agents. This document outlines the medicinal chemistry applications of derivatives and structural analogs of this compound, providing insights into their synthesis, biological activities, and mechanisms of action.

I. Synthetic Protocols

The synthesis of this compound and its derivatives generally involves the formation of the C-N bond between the imidazole ring and the phenyl ring. A common method is the Ullmann condensation, which is a copper-catalyzed reaction between an aryl halide and an amine (in this case, imidazole).

General Protocol for Ullmann-type Synthesis of Imidazolyl-benzaldehyde Derivatives:

  • Reaction Setup: In a round-bottom flask, combine the appropriate substituted o-halobenzaldehyde (1 equivalent), imidazole (1-1.5 equivalents), a copper(I) catalyst such as copper(I) iodide (CuI) (0.1-0.2 equivalents), a ligand like 1,10-phenanthroline (if necessary), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).

  • Solvent: Add a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 100 to 150 °C for 12 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired imidazolyl-benzaldehyde derivative.

II. Medicinal Chemistry Applications of Derivatives and Analogs

Research has demonstrated that derivatives of imidazolyl-benzaldehydes exhibit a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

Anticancer Activity

Derivatives of the this compound scaffold have been investigated as potential anticancer agents. For instance, complex benzamide derivatives incorporating this moiety have been shown to inhibit enzymes involved in cancer progression.

  • CYP24A1 Inhibition: A series of (E)-N-(2-(1H-imidazol-1-yl)-2-(phenylethyl)-styryl)benzamides were synthesized and evaluated as inhibitors of CYP24A1, an enzyme implicated in cancer. Several of these compounds exhibited potent inhibitory activity with IC50 values in the nanomolar range.[1]

Antimicrobial Activity

The imidazole nucleus is a key feature of many antifungal agents. Derivatives of this compound have also been explored for their antimicrobial properties.

  • Antifungal and Antileishmanial Activity: While not the 2-substituted isomer, derivatives of the related 4-(1H-imidazol-1-yl)benzaldehyde have been synthesized and shown to possess significant antifungal, antioxidant, and antileishmanial activities.[2] For example, a series of 3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-ones demonstrated potent antileishmanial activity with IC₅₀ values in the low micromolar range.

Enzyme Inhibition

The imidazole moiety can coordinate with metal ions in enzyme active sites, making it a valuable component of enzyme inhibitors.

  • Raf Kinase Inhibition: Novel pyrimidine analogues containing a benzyl 2-(1H-imidazol-1-yl) group have been designed as potent and selective inhibitors of Raf kinases, which are key proteins in cancer signaling pathways. One compound, in particular, was found to be a highly potent inhibitor of BRAF V600E and CRAF.[3]

  • Cholinesterase Inhibition: Benzimidazole derivatives synthesized from substituted benzaldehydes have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. Some of these derivatives showed significant inhibitory potential.[4]

III. Quantitative Data

The following table summarizes the biological activity of selected derivatives and analogs of this compound.

Compound ClassTargetBiological Activity (IC₅₀)Reference
(E)-N-(2-(1H-imidazol-1-yl)-2-(phenylethyl)-styryl)benzamidesCYP24A10.11-0.35 µM[1]
3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-onesLeishmania2.1–4.3 µM
(4-aminobenzoyl)-1H-imidazol-1-yl pyrimidin-2-yl derivative (10c)BRAF V600E / CRAF38.3 nM / 8.79 nM[3]
5-Methoxy-2-(4-nitrophenyl)-1H-benzo[d]imidazoleAcetylcholinesterase0.050 ± 0.001 µM[4]
5-Methoxy-2-(4-nitrophenyl)-1H-benzo[d]imidazoleButyrylcholinesterase0.080 ± 0.001 µM[4]

IV. Visualizations

Synthetic Pathway Diagram

Synthesis General Synthetic Scheme for Imidazolyl-Benzaldehyde Derivatives A o-Halobenzaldehyde C Catalyst (e.g., CuI) Base (e.g., K2CO3) Solvent (e.g., DMF) A->C B Imidazole B->C D This compound Derivative C->D Ullmann Condensation

Caption: Synthetic route to this compound derivatives.

Workflow for Biological Evaluation

Biological_Evaluation Workflow for Biological Evaluation of Derivatives cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis A Design of Derivatives B Chemical Synthesis A->B C Purification & Characterization B->C D In vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) C->D E Antimicrobial Testing (MIC determination) C->E F Determine IC50 / MIC values D->F E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Compound Identification G->H

Caption: Drug discovery workflow for novel derivatives.

Signaling Pathway Inhibition

Signaling_Pathway Conceptual Inhibition of a Kinase Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase A->B C Ras B->C D Raf Kinase C->D E MEK D->E F ERK E->F G Transcription Factors F->G H Cell Proliferation, Survival G->H I Imidazole-based Inhibitor I->D

Caption: Inhibition of the Raf kinase signaling pathway.

V. Conclusion

While this compound itself is not highlighted as a potent bioactive agent, its chemical scaffold is of significant interest in medicinal chemistry. It serves as a key building block for the synthesis of more elaborate molecules that have demonstrated promising activity against a variety of therapeutic targets, including enzymes implicated in cancer and neurodegenerative diseases, as well as microbial pathogens. The versatility of the imidazole and benzaldehyde moieties allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. Future research may focus on the synthesis and evaluation of a broader range of derivatives to explore the full potential of this chemical scaffold in drug discovery.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-(1H-imidazol-1-yl)benzaldehyde in the preparation of diverse heterocyclic frameworks. The protocols detailed below are based on established synthetic methodologies and offer a starting point for the exploration of novel chemical entities with potential therapeutic applications.

Introduction

This compound is a versatile bifunctional building block for the synthesis of a variety of heterocyclic compounds. The presence of a reactive aldehyde group ortho to a nucleophilic imidazole ring allows for a range of cyclization and condensation reactions, leading to the formation of fused and substituted heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. This document outlines key synthetic applications and provides detailed experimental protocols for the utilization of this valuable reagent.

Key Synthetic Applications

The strategic positioning of the imidazole and aldehyde functionalities in this compound enables its participation in several important classes of organic reactions for the construction of heterocyclic systems.

  • Synthesis of Fused Imidazole Derivatives: The imidazole nitrogen can act as a nucleophile, participating in intramolecular cyclization reactions with a derivatized aldehyde function to form fused bicyclic and tricyclic systems.

  • Knoevenagel Condensation: The aldehyde group readily undergoes condensation with active methylene compounds to yield α,β-unsaturated carbonyl compounds. These intermediates can be further elaborated to construct various heterocyclic rings.

  • Chalcone Synthesis and Subsequent Cyclization: Reaction with acetophenones via Claisen-Schmidt condensation affords chalcones, which are versatile precursors for the synthesis of flavonoids, pyrazolines, and other heterocyclic derivatives.

  • Multicomponent Reactions: this compound can serve as the aldehyde component in various multicomponent reactions, providing a rapid and efficient route to complex molecular architectures.

  • Synthesis of Schiff Bases and Subsequent Reactions: Condensation with primary amines or hydrazines yields Schiff bases, which can undergo further cyclization or act as ligands for metal complexes.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of key intermediates and heterocyclic compounds from this compound.

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of 2-((2-(1H-imidazol-1-yl)phenyl)methylene)malononitrile, a versatile intermediate for the synthesis of various nitrogen-containing heterocycles.

Reaction Scheme:

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Glacial Acetic Acid

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL), add malononitrile (1.1 mmol).

  • Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Wash the crude product with cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-((2-(1H-imidazol-1-yl)phenyl)methylene)malononitrile.

Quantitative Data Summary:

Product NameStarting MaterialReagentsCatalystSolventReaction Time (h)Yield (%)
2-((2-(1H-imidazol-1-yl)phenyl)methylene)malononitrileThis compoundMalononitrilePiperidineEthanol2-485-95

Experimental Workflow for Knoevenagel Condensation

Knoevenagel_Condensation reagents This compound Malononitrile Piperidine (cat.) Ethanol reaction Reflux (2-4 hours) reagents->reaction 1. Mix workup Cooling & Precipitation reaction->workup 2. Reaction filtration Filtration workup->filtration 3. Isolate purification Recrystallization filtration->purification 4. Purify product Pure Product purification->product 5. Final Product

Caption: Workflow for the Knoevenagel condensation of this compound.

Protocol 2: Synthesis of Chalcone Derivatives

This protocol details the Claisen-Schmidt condensation for the synthesis of a chalcone, a precursor for various heterocyclic systems.

Reaction Scheme:

Materials:

  • This compound

  • Acetophenone

  • Sodium Hydroxide (catalyst)

  • Ethanol (solvent)

  • Water

Procedure:

  • Dissolve this compound (1.0 mmol) and acetophenone (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.

  • Prepare a 10% aqueous solution of sodium hydroxide.

  • Add the sodium hydroxide solution dropwise to the ethanolic solution of the reactants with constant stirring at room temperature.

  • Continue stirring the reaction mixture for 6-8 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by filtration and wash thoroughly with water.

  • Dry the crude product and recrystallize from ethanol to afford the pure chalcone.

Quantitative Data Summary:

Product NameStarting MaterialsCatalystSolventReaction Time (h)Yield (%)
1-(2-(1H-imidazol-1-yl)phenyl)-3-phenylprop-2-en-1-oneThis compound, AcetophenoneSodium HydroxideEthanol6-870-85

Experimental Workflow for Chalcone Synthesis

Chalcone_Synthesis reactants This compound Acetophenone Ethanol catalyst_add Add NaOH (aq) reactants->catalyst_add 1. reaction Stir at RT (6-8 hours) catalyst_add->reaction 2. workup Pour into ice Acidify with HCl reaction->workup 3. isolation Filtration & Washing workup->isolation 4. purification Recrystallization isolation->purification 5. product Pure Chalcone purification->product 6.

Caption: Workflow for the synthesis of chalcones from this compound.

Protocol 3: Synthesis of Imidazo[1,2-a]pyridine Derivatives (A3 Coupling)

While direct synthesis from this compound is not explicitly reported, a common and powerful method for synthesizing imidazo[1,2-a]pyridines is the A3 (Aldehyde-Alkyne-Amine) coupling reaction. This protocol outlines a general procedure where this compound can be used as the aldehyde component.[1]

Reaction Scheme:

Materials:

  • This compound

  • 2-Aminopyridine

  • Phenylacetylene

  • Copper(I) Iodide (CuI, catalyst)

  • Toluene (solvent)

Procedure:

  • To a stirred suspension of CuI (10 mol%) in toluene (10 mL), add 2-aminopyridine (1.0 mmol).

  • Add this compound (1.0 mmol) to the mixture.

  • Add phenylacetylene (1.2 mmol) to the reaction mixture.

  • Reflux the reaction mixture for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to obtain the desired imidazo[1,2-a]pyridine derivative.

Quantitative Data Summary:

Product NameStarting MaterialsCatalystSolventReaction Time (h)Yield (%)
2-phenyl-3-(2-(1H-imidazol-1-yl)phenyl)imidazo[1,2-a]pyridineThis compound, 2-Aminopyridine, PhenylacetyleneCuIToluene12-2460-75

Logical Relationship in A3 Coupling for Imidazo[1,2-a]pyridine Synthesis

A3_Coupling cluster_reactants Reactants Aldehyde This compound Intermediate Propargylamine Intermediate Aldehyde->Intermediate Amine 2-Aminopyridine Amine->Intermediate Alkyne Phenylacetylene Alkyne->Intermediate Catalyst Cu(I) Catalyst Catalyst->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Imidazo[1,2-a]pyridine Cyclization->Product

References

Application Notes and Protocols: Condensation Reactions of 2-(1H-imidazol-1-yl)benzaldehyde with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of Schiff bases derived from the condensation reaction of 2-(1H-imidazol-1-yl)benzaldehyde with various primary amines. The resulting imines are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties.

Introduction

Schiff bases, characterized by the azomethine (-C=N-) functional group, are versatile compounds synthesized through the condensation of a primary amine with an aldehyde or ketone.[1] The imidazole moiety is a key heterocyclic motif found in many biologically active molecules. The combination of the imidazole ring and the azomethine linkage in Schiff bases derived from this compound can lead to compounds with a wide range of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[2][3] This document outlines detailed protocols for the synthesis and characterization of these Schiff bases and summarizes their potential biological applications.

General Reaction Scheme

The condensation reaction between this compound and a primary amine proceeds via a nucleophilic addition-elimination mechanism to form the corresponding Schiff base (imine) and water. The reaction is typically catalyzed by a small amount of acid or can be carried out in a suitable solvent with heating.

Caption: General reaction scheme for the synthesis of Schiff bases.

Experimental Protocols

The following protocols are generalized methods for the synthesis of Schiff bases from this compound. Researchers should optimize the reaction conditions for specific primary amines.

Protocol 1: Conventional Synthesis in Ethanol

This method is a standard procedure for the synthesis of Schiff bases in an alcohol solvent.

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline, substituted anilines, alkyl amines)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Crystallization dish

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).

  • To this solution, add the primary amine (1.0 mmol) in a dropwise manner while stirring.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.

  • Dry the purified product in a vacuum oven.

Protocol 2: Green Synthesis in Water

This protocol offers an environmentally friendly approach using water as the solvent.[4]

Materials:

  • This compound

  • Appropriate primary amine

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • Suspend this compound (1.0 mmol) and the primary amine (1.0 mmol) in water (10 mL) in a round-bottom flask.

  • Stir the suspension vigorously at room temperature or with gentle heating (40-60 °C) for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the solid product is isolated by filtration.[4]

  • Wash the product with water and dry.

  • If necessary, the product can be recrystallized from an appropriate solvent.

Data Presentation

The following tables summarize expected characterization data for Schiff bases derived from this compound and various primary amines, based on analogous compounds reported in the literature. Actual results may vary.

Table 1: Physicochemical and Spectroscopic Data of Synthesized Schiff Bases

Primary Amine (R-NH₂)Product NameMolecular FormulaYield (%)M.p. (°C)IR (ν C=N, cm⁻¹)¹H NMR (δ, ppm, CH=N)
Aniline(E)-N-phenyl-1-(2-(1H-imidazol-1-yl)phenyl)methanimineC₁₆H₁₃N₃85-95110-1121620-16308.3-8.6
4-Methylaniline(E)-N-(p-tolyl)-1-(2-(1H-imidazol-1-yl)phenyl)methanimineC₁₇H₁₅N₃88-96125-1271615-16258.3-8.6
4-Methoxyaniline(E)-N-(4-methoxyphenyl)-1-(2-(1H-imidazol-1-yl)phenyl)methanimineC₁₇H₁₅N₃O90-98130-1321610-16208.2-8.5
4-Chloroaniline(E)-N-(4-chlorophenyl)-1-(2-(1H-imidazol-1-yl)phenyl)methanimineC₁₆H₁₂ClN₃82-90140-1421625-16358.4-8.7
2-Aminopyridine(E)-N-(pyridin-2-yl)-1-(2-(1H-imidazol-1-yl)phenyl)methanimineC₁₅H₁₂N₄80-88118-1201630-16408.5-8.8

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of Imidazole-based Schiff Bases

Data presented here are based on studies of structurally similar compounds and represent expected trends. Specific MIC values for the target compounds require experimental determination.

CompoundS. aureus (µg/mL)B. subtilis (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)C. albicans (µg/mL)A. niger (µg/mL)
(E)-N-phenyl-1-(2-(1H-imidazol-1-yl)phenyl)methanimine16-6416-6432-12864-25632-12864-256
(E)-N-(4-chlorophenyl)-1-(2-(1H-imidazol-1-yl)phenyl)methanimine8-328-3216-6432-12816-6432-128
Metal Complex (e.g., Cu(II)) of Schiff Base2-162-164-328-644-328-64

Note: Metal complexes of Schiff bases often exhibit enhanced antimicrobial activity compared to the free ligands.[5]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of the Schiff bases.

G cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_characterization Characterization start Mix this compound and Primary Amine in Solvent add_catalyst Add Catalyst (e.g., Acetic Acid) start->add_catalyst reflux Reflux for 2-4 hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool tlc TLC Monitoring reflux->tlc filter Filter the Precipitate cool->filter wash Wash with Cold Solvent filter->wash recrystallize Recrystallize from Suitable Solvent wash->recrystallize dry Dry under Vacuum recrystallize->dry mp Melting Point dry->mp ftir FT-IR Spectroscopy dry->ftir nmr ¹H & ¹³C NMR Spectroscopy dry->nmr ms Mass Spectrometry dry->ms

Caption: Workflow for Schiff base synthesis and characterization.

Potential Mechanism of Action for Antimicrobial Activity

While the exact mechanisms are still under investigation, it is proposed that imidazole-based Schiff bases may exert their antimicrobial effects through multiple pathways.

G cluster_targets Potential Cellular Targets cluster_effects Resulting Effects SB Imidazole Schiff Base DNA DNA Gyrase Inhibition (Interference with DNA replication) SB->DNA CellWall Cell Wall Synthesis Inhibition (Disruption of peptidoglycan formation) SB->CellWall Enzyme Enzyme Inhibition (e.g., Dihydrofolate Reductase) SB->Enzyme Membrane Cell Membrane Disruption (Alteration of membrane potential) SB->Membrane Apoptosis Bacterial/Fungal Cell Death DNA->Apoptosis CellWall->Apoptosis Enzyme->Apoptosis Membrane->Apoptosis

Caption: Proposed antimicrobial mechanisms of imidazole Schiff bases.

Applications in Drug Development

Schiff bases derived from this compound are promising candidates for further investigation in drug development. Their structural versatility allows for the fine-tuning of their biological activities through the introduction of different substituents on the primary amine.

  • Antimicrobial Agents: The presence of the imidazole ring and the azomethine group contributes to their ability to inhibit the growth of various bacteria and fungi.[6][7] The formation of metal complexes with these Schiff bases can further enhance their antimicrobial potency.[5]

  • Anticancer Agents: Many Schiff bases containing heterocyclic rings have demonstrated significant in vitro cytotoxicity against various cancer cell lines.[8][9] The proposed mechanisms of action include the induction of apoptosis through pathways like the MAPK signaling pathway and the inhibition of key enzymes involved in cancer cell proliferation.[9]

  • Coordination Chemistry: The nitrogen atoms in the imidazole ring and the azomethine group make these Schiff bases excellent ligands for the coordination of metal ions. These metal complexes have potential applications in catalysis and as therapeutic agents.

Conclusion

The condensation of this compound with primary amines provides a straightforward and efficient route to a diverse library of Schiff bases. These compounds are of considerable interest to researchers in medicinal chemistry and drug development due to their potential antimicrobial and anticancer properties. The protocols and data presented in these application notes serve as a valuable resource for the synthesis, characterization, and evaluation of this promising class of molecules. Further studies are warranted to fully elucidate their mechanisms of action and to optimize their therapeutic potential.

References

Application Notes and Protocols: 2-(1H-imidazol-1-yl)benzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-(1H-imidazol-1-yl)benzaldehyde as a versatile building block in organic synthesis. The focus is on its application in the synthesis of Schiff bases and other derivatives with potential biological activities.

Introduction: The Synthetic Utility of this compound

This compound is a heterocyclic aromatic aldehyde that serves as a valuable scaffold in medicinal chemistry and materials science. The presence of both an imidazole ring and a reactive aldehyde group within the same molecule allows for diverse chemical transformations, leading to a wide array of functionalized derivatives. The imidazole moiety is a well-known pharmacophore found in many biologically active compounds, imparting properties such as hydrogen bonding capabilities and coordination with metal ions. The aldehyde group provides a convenient handle for the construction of imines (Schiff bases), carbon-carbon bonds, and other functional groups.

Derivatives of imidazole-containing aldehydes have shown a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This makes this compound a key starting material for the development of novel therapeutic agents.

Synthesis of this compound Precursor

While a direct one-step synthesis of this compound can be challenging, a common strategy involves the synthesis of its precursor, imidazole-2-carboxaldehyde. A detailed, multi-step protocol for the synthesis of imidazole-2-carboxaldehyde is provided below, based on established literature procedures.

Experimental Protocol: Synthesis of Imidazole-2-carboxaldehyde

This synthesis is a four-step process starting from imidazole.

Step A: 1-Benzoyl-2-(1,3-dibenzoyl-4-imidazolin-2-yl)imidazole

  • To a 12-L round-bottom flask equipped with a mechanical stirrer and a thermometer, add imidazole (68 g, 1.0 mol), triethylamine (202 g, 2.0 mol), and acetonitrile (1000 mL).

  • Cool the mixture to 15-25°C using an external cooling bath.

  • Add benzoyl chloride (281 g, 2.0 mol) dropwise over 1 hour, maintaining the temperature between 15-25°C.

  • After the addition is complete, continue stirring at room temperature for an additional hour.

  • Add ether (1 L) and water (5 L) to the reaction mixture and cool to 5°C.

  • Collect the crystalline product by filtration and dry it under suction.

  • Wash the filter cake successively with water, acetone, and ether.

  • Air-dry the product to obtain 181–190 g (80–85%) of 1-benzoyl-2-(1,3-dibenzoyl-4-imidazolin-2-yl)imidazole.

Step B: 2-(1,3-Dibenzoyl-4-imidazolin-2-yl)imidazole hydrochloride

  • In a 3-L beaker with a mechanical stirrer, add the unrecrystallized product from Step A (150 g, 0.335 mol), methanol (500 mL), and concentrated hydrochloric acid (30 mL).

  • Stir the mixture until the solids dissolve, which may take about 1 hour, resulting in a clear yellow solution.

Step C: 2-(1,3-Dibenzoylimidazolidin-2-yl)imidazole hydrochloride

  • In a 1000-mL Parr hydrogenation bottle, suspend the dry, unrecrystallized product from Step B (38.0 g, 0.10 mol) in 95% ethanol (300 mL).

  • Carefully add 10% palladium on carbon (2 g).

  • Attach the reaction vessel to a Parr hydrogenator and shake under a 50 psi atmosphere of hydrogen.

  • Continue the hydrogenation for approximately 2 hours until the uptake of 1 mole equivalent of hydrogen ceases.

Step D: Imidazole-2-carboxaldehyde

  • Reflux a solution of the dry, unrecrystallized product from Step C (19.1 g, 0.05 mol) in concentrated hydrochloric acid (200 mL) for 22 hours.[1]

  • Cool the mixture on ice to precipitate benzoic acid, which is then removed by filtration.[1]

  • Evaporate the filtrate to obtain a residue.

  • Digest the residue with 95% ethanol (100 mL) and cool on ice.

  • Filter off the solid ethylenediamine dihydrochloride.

  • The filtrate contains the desired imidazole-2-carboxaldehyde.

Application in Schiff Base Synthesis

A primary application of this compound is in the synthesis of Schiff bases (imines) through condensation with primary amines. These reactions are typically straightforward and can be performed under mild conditions. The resulting Schiff bases are versatile intermediates for the synthesis of more complex molecules and often exhibit interesting biological properties.

General Experimental Protocol: Synthesis of Schiff Bases
  • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol, methanol, or dimethylformamide (DMF).

  • Add the primary amine (1 equivalent) to the solution.

  • A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

  • The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight, monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate out of the solution upon cooling. If not, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography.

Table 1: Representative Quantitative Data for Schiff Base Synthesis from Imidazole Aldehydes
AldehydeAmineSolventConditionsYield (%)M.P. (°C)Reference
4-(1H-imidazol-1-yl)benzaldehyde2-toluidineEthanolReflux, 3h85145-147Adapted from[2]
4-(1H-imidazol-1-yl)benzaldehydem-toluidineEthanolReflux, 3h82158-160Adapted from[2]
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehydeThiosemicarbazideEthanol/Acetic AcidReflux, 3h75268-270[3]
2-Chlorobenzaldehyde3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamineEthanol/Lemon JuiceRT, Stir92-[4]

Note: The data presented is for structurally related compounds and serves as an illustrative example of typical reaction outcomes.

Table 2: Spectroscopic Data for a Representative Schiff Base
Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (ν, cm-1)
(E)-1-(4-(1H-imidazol-1-yl)phenyl)-N-(o-tolyl)methanimine8.51 (s, 1H, -CH=N-), 7.20-7.95 (m, Ar-H), 2.35 (s, 3H, -CH3)162.5 (-CH=N-), 117-150 (Ar-C)1620 (C=N stretch)

Note: Spectroscopic data is for a representative Schiff base derived from the 4-isomer and is provided for illustrative purposes.

Biological Significance and Signaling Pathways

Schiff bases derived from imidazole and its derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. One of the key signaling pathways implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Some imidazole-based compounds have been shown to modulate this pathway.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of genes involved in inflammation, cell survival, and proliferation.

NF_kappaB_Signaling_Pathway cluster_nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_complex IKK Complex Stimuli->IKK_complex IkB_NFkB IκB-NF-κB Complex (Inactive) IKK_complex->IkB_NFkB Phosphorylation IkB IκB IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB->NFkB Release Proteasome Proteasome IkB_NFkB->Proteasome Ubiquitination Proteasome->IkB Degradation Gene_Transcription Gene Transcription (Inflammatory Response) Imidazole_Derivative Imidazole-based Schiff Base Imidazole_Derivative->IKK_complex Inhibition NFkB_n NF-κB NFkB_n->Gene_Transcription

Caption: Modulation of the NF-κB signaling pathway by imidazole-based Schiff bases.

Experimental Workflows

The synthesis and evaluation of novel compounds derived from this compound typically follow a structured workflow, from initial synthesis to biological testing.

General Workflow for Synthesis and Evaluation

experimental_workflow start Start synthesis_aldehyde Synthesis of This compound precursor start->synthesis_aldehyde synthesis_schiff Schiff Base Synthesis: Condensation with Primary Amines synthesis_aldehyde->synthesis_schiff purification Purification (Recrystallization / Chromatography) synthesis_schiff->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization biological_screening Biological Screening (e.g., Antimicrobial, Anticancer assays) characterization->biological_screening data_analysis Data Analysis and Structure-Activity Relationship (SAR) Studies biological_screening->data_analysis end End data_analysis->end

Caption: General experimental workflow for the synthesis and evaluation of derivatives.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for the development of novel Schiff bases and other heterocyclic compounds. Its derivatives have demonstrated significant potential as therapeutic agents, notably through the modulation of key biological pathways such as NF-κB signaling. The experimental protocols and data provided herein serve as a comprehensive guide for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development to explore the full potential of this important scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-(1H-imidazol-1-yl)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and direct method is the N-arylation of imidazole with a 2-halobenzaldehyde, typically 2-fluorobenzaldehyde or 2-bromobenzaldehyde. This is generally achieved through a copper-catalyzed Ullmann-type condensation reaction. An alternative, though less common, route involves a palladium-catalyzed Buchwald-Hartwig amination.

Q2: Which 2-halobenzaldehyde is the best starting material: 2-fluoro, 2-chloro, or 2-bromo?

A2: The choice of starting material depends on a balance of reactivity and cost. For copper-catalyzed Ullmann reactions, the reactivity order is generally I > Br > Cl > F. Therefore, 2-bromobenzaldehyde is often a good starting point, offering a balance of reactivity and availability. 2-fluorobenzaldehyde can also be used, particularly in nucleophilic aromatic substitution (SNAr) type reactions where the high electronegativity of fluorine activates the aromatic ring.

Q3: What are the key parameters to control for a successful synthesis?

A3: The critical parameters to monitor and control are:

  • Reagent Quality: All reagents, especially imidazole, the 2-halobenzaldehyde, and the base, should be pure and anhydrous. The solvent must also be dry, as moisture can significantly reduce yield.

  • Temperature: The reaction temperature is crucial and should be carefully controlled. Insufficient heat can lead to an incomplete reaction, while excessive heat can cause side product formation.

  • Inert Atmosphere: It is highly recommended to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and other reagents.

  • Stirring: Efficient stirring is necessary to ensure proper mixing of the reagents, especially in heterogeneous mixtures.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate). The disappearance of the starting 2-halobenzaldehyde spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The copper or palladium catalyst may be oxidized or of poor quality. 2. Wet Reagents/Solvent: Moisture can deactivate the catalyst and interfere with the reaction. 3. Insufficient Heat: The reaction may require higher temperatures to proceed at a reasonable rate. 4. Incorrect Base: The base may not be strong enough to deprotonate the imidazole effectively.1. Use a fresh batch of catalyst or a different catalyst source. 2. Dry all reagents and solvents thoroughly before use. Use anhydrous solvents. 3. Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and decomposition. 4. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).
Incomplete Reaction 1. Short Reaction Time: The reaction may not have been allowed to run to completion. 2. Low Temperature: The reaction rate may be too slow at the current temperature. 3. Poor Stoichiometry: An incorrect ratio of reactants can lead to unreacted starting material.1. Extend the reaction time, monitoring by TLC until the starting material is consumed. 2. Increase the reaction temperature. 3. Ensure the stoichiometry is correct. A slight excess of imidazole (1.1-1.2 equivalents) can sometimes be beneficial.
Formation of Multiple Side Products 1. Overheating: Excessive temperatures can lead to decomposition and side reactions. 2. Air (Oxygen) in the Reaction: Oxygen can lead to oxidative side products. 3. Di-arylation: The product may react with another molecule of the 2-halobenzaldehyde.1. Reduce the reaction temperature. 2. Ensure the reaction is run under a properly maintained inert atmosphere. 3. Use a more controlled addition of the 2-halobenzaldehyde or adjust the stoichiometry.
Difficulty in Product Purification 1. Similar Polarity of Product and Starting Material: This can make chromatographic separation challenging. 2. Presence of Copper/Palladium Residues: Metal residues can contaminate the final product. 3. Formation of Colored Impurities: These can be difficult to remove by standard purification methods.1. Optimize the mobile phase for column chromatography. A gradient elution may be necessary. Recrystallization is another option. 2. After the reaction, filter the mixture through a pad of celite. An aqueous workup with a chelating agent like EDTA can also help remove metal salts. 3. Treat the crude product with activated charcoal. Recrystallization can also be effective.

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis (Ullmann Condensation)

This protocol is a general guideline and may require optimization.

Materials:

  • Imidazole

  • 2-Bromobenzaldehyde

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add imidazole (1.2 mmol), 2-bromobenzaldehyde (1.0 mmol), CuI (0.1 mmol), and anhydrous K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts and the catalyst.

  • Wash the filtrate with water (3 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes).

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethyl acetate or a mixture of ethyl acetate and hexanes).

  • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

The following tables provide a starting point for optimization experiments, based on typical conditions for similar N-arylation reactions.

Table 1: Effect of Base on Yield

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2.0)DMF12024Initial trial
2Cs₂CO₃ (2.0)DMF12024Expected to be higher
3K₃PO₄ (2.0)DMF12024Expected to be higher
4NaH (1.2)THF6512Alternative condition

Table 2: Effect of Solvent on Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF12024Initial trial
2K₂CO₃DMSO12024Comparable or higher
3K₂CO₃Dioxane10024May require higher temp
4K₂CO₃Toluene11024Generally lower yield

Table 3: Effect of Catalyst System on Yield

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1CuI (10)NoneK₂CO₃DMF120Baseline
2Cu₂O (5)L-proline (10)K₂CO₃DMSO110Potentially improved
3CuI (5)1,10-Phenanthroline (10)Cs₂CO₃Dioxane100Potentially improved
4Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene110Alternative route

Visualizations

experimental_workflow Experimental Workflow for Synthesis reagents Combine Imidazole, 2-Halobenzaldehyde, Catalyst, and Base solvent Add Anhydrous Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction monitoring Monitor by TLC reaction->monitoring Periodic sampling monitoring->reaction Continue if incomplete workup Cool, Dilute, and Filter monitoring->workup If complete extraction Aqueous Workup and Extraction workup->extraction purification Column Chromatography or Recrystallization extraction->purification product Pure this compound purification->product

Caption: A flowchart of the general experimental workflow.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low or No Yield Observed check_reagents Check Reagent and Solvent Purity/Dryness start->check_reagents reagents_ok Reagents are Pure and Dry check_reagents->reagents_ok reagents_ok->start No, Dry Reagents & Rerun increase_temp Increase Reaction Temperature reagents_ok->increase_temp Yes temp_ok Temperature Optimized increase_temp->temp_ok temp_ok->increase_temp No, Continue Optimization change_base Use a Stronger Base temp_ok->change_base Yes base_ok Base is Sufficiently Strong change_base->base_ok base_ok->change_base No, Continue Optimization change_catalyst Try a New Catalyst/Ligand System base_ok->change_catalyst Yes success Yield Improved change_catalyst->success

Caption: A decision tree for troubleshooting low product yield.

signaling_pathway Catalytic Cycle for Ullmann Condensation cluster_0 Catalytic Cycle CuI Cu(I) Catalyst Imidazolide Copper Imidazolide CuI->Imidazolide + Imidazole, - Base-H⁺ Imidazole Imidazole Base Base OxidativeAddition Oxidative Addition Complex Imidazolide->OxidativeAddition + 2-Halobenzaldehyde ArylHalide 2-Halobenzaldehyde Product This compound OxidativeAddition->Product Reductive Elimination Product->CuI Regenerates Catalyst

Caption: A simplified catalytic cycle for the Ullmann reaction.

Technical Support Center: Purification of 2-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-(1H-imidazol-1-yl)benzaldehyde.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Question: My crude product is an oil and won't solidify. How can I proceed with purification?

Answer: Oiling out is a common problem when the melting point of the compound is lower than the boiling point of the solvent or when impurities are present that depress the melting point. Here are a few troubleshooting steps:

  • Trituration: Try adding a non-polar solvent in which the product is insoluble, such as hexanes or diethyl ether, and scratching the flask with a glass rod. This can often induce crystallization.

  • Solvent Removal: Ensure all residual high-boiling solvents from the reaction (e.g., DMF, DMSO) are completely removed under high vacuum. Co-evaporation with a lower-boiling solvent like toluene can be effective.

  • Column Chromatography: If the product remains an oil, column chromatography is the most effective method for purification.

Question: I'm seeing multiple spots on my TLC, and they are very close together. How can I improve the separation for column chromatography?

Answer: Poor separation on TLC indicates that the polarity of your mobile phase is not optimal.

  • Solvent System Optimization: Test a range of solvent systems with varying polarities. For N-arylated imidazoles, common eluents include mixtures of hexanes and ethyl acetate, or dichloromethane and methanol. A shallow gradient elution during column chromatography can improve separation of closely eluting compounds.

  • Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina (neutral or basic).

  • Check for Isomers: In the synthesis of this compound via N-arylation, the formation of isomeric products is possible. These isomers may have very similar polarities, making separation by chromatography challenging. High-performance liquid chromatography (HPLC) might be necessary for complete separation.

Question: My yield is very low after purification. What are the potential causes?

Answer: Low recovery can stem from several factors, from the reaction itself to the purification process.

  • Incomplete Reaction: Ensure the initial reaction has gone to completion by monitoring with TLC or LC-MS. If starting materials are still present, this will affect your final yield.

  • Recrystallization Solvent Choice: The chosen recrystallization solvent may be too good, meaning your product has significant solubility even at low temperatures. This will result in product loss to the mother liquor. Test a variety of solvents to find one where the product is highly soluble at high temperatures and poorly soluble at low temperatures.

  • Column Chromatography Issues: The product may be sticking to the column. Adding a small amount of a more polar solvent (like methanol) or a modifier (like triethylamine for basic compounds) to your eluent can help with recovery. Also, ensure you are not using an excessively large column for the amount of crude material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in the synthesis of this compound?

A1: The most common impurities will depend on the synthetic route. For a typical N-arylation reaction between 2-bromobenzaldehyde and imidazole, you can expect:

  • Unreacted Starting Materials: 2-bromobenzaldehyde and imidazole.

  • Side-Products: Products from side reactions, such as those resulting from the over-reaction of the product.

  • Catalyst Residues: If a metal catalyst (e.g., copper) was used, traces may remain in the crude product.

Q2: What is a good starting point for a recrystallization solvent for this compound?

A2: For aromatic aldehydes and imidazole derivatives, good single solvents to screen are ethanol, isopropanol, and ethyl acetate. Mixed solvent systems can also be very effective. A common approach is to dissolve the compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, a small amount of the "good" solvent is added to redissolve the solid, and the solution is allowed to cool slowly. A good starting mixed solvent system to try is ethyl acetate/hexanes or ethanol/water.

Q3: What stationary and mobile phases are recommended for the column chromatography of this compound?

A3:

  • Stationary Phase: Silica gel is the most common stationary phase for this type of compound.

  • Mobile Phase: A good starting point for a mobile phase is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. You can determine the optimal ratio by running TLC plates with different solvent ratios. Aim for an Rf value of 0.2-0.3 for the desired product. If the compound is not moving from the baseline, you can try a more polar system like dichloromethane/methanol.

Data Presentation

The selection of an appropriate recrystallization solvent is crucial for obtaining high purity and yield. The following table provides a hypothetical example of solubility tests to guide solvent selection for the recrystallization of this compound.

Solvent SystemSolubility at 25°CSolubility at Boiling PointCrystal Formation upon CoolingEstimated Purity (by 1H NMR)Estimated Yield
WaterInsolubleInsolubleN/AN/AN/A
HexanesInsolubleSparingly SolublePoorLowLow
EthanolSolubleVery SolubleSlow, small needlesModerateModerate
Ethyl AcetateSparingly SolubleSolubleGood, large crystalsHighHigh
IsopropanolSparingly SolubleSolubleGood, fine needlesHighHigh
DichloromethaneVery SolubleVery SolubleNo crystalsN/AN/A
Ethyl Acetate/Hexanes (1:1)Sparingly SolubleSolubleExcellent, well-formed crystalsVery HighHigh
Ethanol/Water (9:1)Sparingly SolubleSolubleGood, crystalline solidHighHigh

Note: This data is illustrative. Actual results will vary and should be determined experimentally.

Experimental Protocols

Protocol 1: Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethyl acetate).

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

  • TLC Analysis: Determine an appropriate solvent system using TLC that gives the target compound an Rf of approximately 0.2-0.3.[1]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Troubleshooting start Crude this compound tlc_analysis TLC Analysis start->tlc_analysis multiple_spots Multiple spots on TLC? tlc_analysis->multiple_spots single_spot Single major spot on TLC tlc_analysis->single_spot Clean oily_product Product is an oil? recrystallization Attempt Recrystallization oily_product->recrystallization No triturate Triturate with non-polar solvent oily_product->triturate Yes multiple_spots->single_spot No column_chromatography Perform Column Chromatography multiple_spots->column_chromatography Yes check_impurities Consider likely impurities: - Starting materials - Isomers multiple_spots->check_impurities single_spot->oily_product recrystallization->column_chromatography Fails or low purity pure_product Pure Product recrystallization->pure_product Successful column_chromatography->pure_product triturate->recrystallization optimize_chromatography Optimize mobile phase (e.g., gradient elution) check_impurities->optimize_chromatography optimize_chromatography->column_chromatography

Caption: Troubleshooting workflow for the purification of this compound.

Signaling_Pathway cluster_synthesis Synthesis cluster_impurities Potential Impurities 2-bromobenzaldehyde 2-bromobenzaldehyde Crude_Product Crude Product Mixture 2-bromobenzaldehyde->Crude_Product Imidazole Imidazole Imidazole->Crude_Product Unreacted_Starting_Materials Unreacted Starting Materials Unreacted_Starting_Materials->Crude_Product Isomeric_Products Isomeric Products Isomeric_Products->Crude_Product Side_Products Side-Reaction Products Side_Products->Crude_Product Purification Purification (Recrystallization or Column Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Logical relationship of synthesis, impurities, and purification.

References

Technical Support Center: Synthesis of 2-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(1H-imidazol-1-yl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important compound. Below you will find a troubleshooting guide and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound via copper-catalyzed N-arylation methods such as the Ullmann or Chan-Lam couplings.

Problem 1: Low or No Yield of the Desired Product

Possible Causes and Solutions:

  • Poor Quality of Reagents:

    • Issue: The presence of moisture in reagents and solvents is a common cause of low yields. Copper catalysts can be sensitive, and the nucleophilicity of imidazole can be affected.

    • Solution: Ensure all reagents, especially imidazole, the aryl halide/boronic acid, and the base (e.g., K₂CO₃, Cs₂CO₃), are anhydrous. Use freshly dried solvents (e.g., DMF, DMSO, toluene).

  • Suboptimal Reaction Temperature:

    • Issue: The reaction temperature is a critical parameter. Insufficient heat may lead to a sluggish or incomplete reaction, while excessive heat can cause decomposition of starting materials, product, or promote side reactions.

    • Solution: Monitor the internal reaction temperature closely. For Ullmann-type reactions with 2-bromobenzaldehyde, temperatures in the range of 100-140°C are often employed. For Chan-Lam couplings with 2-formylphenylboronic acid, milder conditions, sometimes even room temperature, may be sufficient, although heating might be necessary to drive the reaction to completion.

  • Inactive Catalyst or Ligand:

    • Issue: The copper catalyst (e.g., CuI, Cu₂O, Cu(OAc)₂) may be oxidized or deactivated. Ligands, if used (e.g., 1,10-phenanthroline, L-proline), can also degrade.

    • Solution: Use fresh, high-purity copper salts and ligands. In some cases, in situ generation of the active Cu(I) species is beneficial. Ensure that the chosen ligand is appropriate for the specific reaction conditions.

  • Incorrect Base:

    • Issue: The choice and amount of base are crucial. An inappropriate base may not be strong enough to deprotonate imidazole effectively, or it may lead to undesired side reactions with the benzaldehyde moiety.

    • Solution: Common bases for Ullmann and Chan-Lam reactions include K₂CO₃, Cs₂CO₃, and K₃PO₄. The solubility of the base in the reaction solvent can also play a role. A screen of different bases may be necessary to find the optimal conditions.

Problem 2: Presence of Significant Impurities and Side Products

Several side reactions can compete with the desired N-arylation, leading to a complex reaction mixture and difficult purification.

  • Dehalogenation of the Aryl Halide (Ullmann Reaction):

    • Issue: The bromo group of 2-bromobenzaldehyde is replaced by a hydrogen atom, forming benzaldehyde.

    • Mitigation: This is often promoted by trace amounts of water or other proton sources. Ensuring anhydrous conditions can minimize this side reaction. The choice of ligand and base can also influence the extent of dehalogenation.

  • Homocoupling of the Aryl Halide or Boronic Acid:

    • Issue: Two molecules of the aryl starting material couple to form a biphenyl derivative (e.g., 2,2'-diformylbiphenyl). This is a common side reaction in both Ullmann and Chan-Lam couplings.

    • Mitigation: Optimizing the stoichiometry of the reactants, particularly avoiding a large excess of the aryl partner, can help. The reaction temperature and catalyst loading also play a role.

  • Protodeboronation of the Arylboronic Acid (Chan-Lam Reaction):

    • Issue: The boronic acid group of 2-formylphenylboronic acid is replaced by a hydrogen atom, yielding benzaldehyde.

    • Mitigation: This side reaction is often favored by the presence of moisture or acidic/basic conditions. Running the reaction under anhydrous conditions and carefully selecting the base can reduce its occurrence.

  • Side Reactions Involving the Aldehyde Group:

    • Issue: The aldehyde functionality is susceptible to various transformations, especially under basic conditions and at elevated temperatures.

      • Cannizzaro-type reaction: Disproportionation of two aldehyde molecules to form the corresponding alcohol (2-(1H-imidazol-1-yl)benzyl alcohol) and carboxylic acid (2-(1H-imidazol-1-yl)benzoic acid). This can be more prevalent with strong bases.

      • Oxidation: The aldehyde may be oxidized to the corresponding carboxylic acid, particularly if the reaction is run open to air for extended periods at high temperatures.

    • Mitigation: Use the mildest possible base and the lowest effective temperature. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidation. Protecting the aldehyde as an acetal, performing the coupling, and then deprotecting is a viable but longer alternative.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for preparing this compound: the Ullmann reaction with 2-bromobenzaldehyde or the Chan-Lam coupling with 2-formylphenylboronic acid?

A1: Both routes are viable, and the choice often depends on the availability of starting materials and the desired reaction conditions.

  • The Ullmann reaction is a classic method but often requires higher temperatures and can be sensitive to the reactivity of the aryl halide. The aldehyde group's stability at these higher temperatures can be a concern.

  • The Chan-Lam coupling generally proceeds under milder conditions and may offer better functional group tolerance for the aldehyde. However, arylboronic acids can be more expensive and are prone to protodeboronation.

For substrates with sensitive functional groups like aldehydes, the Chan-Lam coupling is often preferred due to the milder conditions.

Q2: My purification by column chromatography is difficult, and I see multiple spots on TLC. What can I do?

A2: A complex product mixture is often a result of the side reactions mentioned in the troubleshooting guide.

  • Optimize the Reaction: Before scaling up, it is highly recommended to optimize the reaction conditions (solvent, base, temperature, catalyst, and ligand) on a small scale to maximize the yield of the desired product and minimize byproducts.

  • Chromatography Tips:

    • Try different solvent systems for your column. A gradient elution may be necessary.

    • Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help reduce tailing of nitrogen-containing compounds on silica gel.

    • If separation is still challenging, consider alternative purification techniques such as preparative HPLC or crystallization.

Q3: Can I use 2-chlorobenzaldehyde as a starting material in the Ullmann reaction?

A3: While aryl chlorides are more cost-effective, they are significantly less reactive than aryl bromides and iodides in copper-catalyzed N-arylation reactions. Achieving good yields with 2-chlorobenzaldehyde typically requires more forcing conditions (higher temperatures, more active catalyst systems), which can increase the likelihood of side reactions involving the aldehyde group. Aryl bromides or iodides are generally recommended for better results under milder conditions.

Q4: Is it necessary to use a ligand in the copper-catalyzed N-arylation of imidazole?

A4: While some ligand-free protocols exist, the use of a ligand is generally beneficial. Ligands such as 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), or amino acids like L-proline can:

  • Increase the solubility and stability of the copper catalyst.

  • Accelerate the rate of the reaction, allowing for lower reaction temperatures.

  • Improve the yield and selectivity of the desired product.

The choice of ligand can have a significant impact on the reaction outcome, and screening different ligands is often a key part of optimization.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of N-aryl imidazoles, providing a comparative overview of different catalytic systems. Note that yields can be highly substrate-dependent.

Table 1: Comparison of Conditions for Copper-Catalyzed N-Arylation of Imidazole

Arylating AgentCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Aryl IodideCuI (5)1,10-phenanthroline (10)Cs₂CO₃ (2)DMF1102485-95General
Aryl BromideCuI (10)L-proline (20)K₂CO₃ (2)DMSO1202470-90General
Arylboronic AcidCu(OAc)₂ (10)Pyridine (2 equiv.)-CH₂Cl₂RT48-7260-90General
Aryl BromideCu₂O (5)DMEDA (10)K₂CO₃ (2)Toluene1102475-92General

Yields are generalized from literature on N-arylation of imidazoles and may vary for this compound.

Experimental Protocols

Protocol 1: General Procedure for Ullmann-type Synthesis of this compound

To a dry reaction vial equipped with a magnetic stir bar is added CuI (10 mol%), imidazole (1.2 equivalents), and K₂CO₃ (2 equivalents). The vial is sealed with a septum and purged with an inert gas (e.g., Argon). Anhydrous DMSO is added, followed by 2-bromobenzaldehyde (1 equivalent). The reaction mixture is then heated to 120°C and stirred for 24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired product.

Protocol 2: General Procedure for Chan-Lam Synthesis of this compound

In a reaction flask, Cu(OAc)₂ (10 mol%), imidazole (1.5 equivalents), and 2-formylphenylboronic acid (1 equivalent) are combined. Anhydrous dichloromethane is added, followed by pyridine (2 equivalents). The flask is left open to the air, and the mixture is stirred vigorously at room temperature for 48-72 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is redissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.

Visualizations

Synthesis_Pathways Synthesis Routes to this compound cluster_ullmann Ullmann Reaction cluster_chanlam Chan-Lam Coupling 2-bromobenzaldehyde 2-bromobenzaldehyde product_ullmann This compound 2-bromobenzaldehyde->product_ullmann CuI, Base (K2CO3) DMSO, 120°C imidazole_ullmann Imidazole imidazole_ullmann->product_ullmann 2-formylphenylboronic_acid 2-formylphenylboronic acid product_chanlam This compound 2-formylphenylboronic_acid->product_chanlam Cu(OAc)2, Pyridine DCM, RT, Air imidazole_chanlam Imidazole imidazole_chanlam->product_chanlam Side_Reactions Common Side Reactions cluster_starting_materials Starting Materials cluster_side_products Side Products aryl_halide 2-Bromobenzaldehyde dehalogenation Benzaldehyde (Dehalogenation) aryl_halide->dehalogenation H source homocoupling 2,2'-Diformylbiphenyl (Homocoupling) aryl_halide->homocoupling Cu catalyst aryl_boronic_acid 2-Formylphenylboronic Acid aryl_boronic_acid->homocoupling Cu catalyst, O2 protodeboronation Benzaldehyde (Protodeboronation) aryl_boronic_acid->protodeboronation H+ source cannizzaro_acid 2-(1H-imidazol-1-yl)benzoic acid (Cannizzaro Product) cannizzaro_alcohol 2-(1H-imidazol-1-yl)benzyl alcohol (Cannizzaro Product) product This compound product->cannizzaro_acid Base, H2O product->cannizzaro_alcohol Base, H2O Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low/No Product check_reagents Verify Reagent Quality (Anhydrous? Fresh?) start->check_reagents check_reagents->start Reagents Impure (Action: Purify/Replace) check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK check_conditions->start Conditions Incorrect (Action: Adjust) optimize_catalyst Optimize Catalyst System (Cu Source, Ligand) check_conditions->optimize_catalyst Conditions Correct optimize_base_solvent Optimize Base and Solvent optimize_catalyst->optimize_base_solvent No Improvement success Improved Yield optimize_catalyst->success Optimization Successful optimize_base_solvent->start Still Low Yield (Consider alternative route) optimize_base_solvent->success Optimization Successful

Technical Support Center: Improving the Stability of Schiff Bases Derived from 2-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in the synthesis and stabilization of Schiff bases derived from 2-(1H-imidazol-1-yl)benzaldehyde.

Troubleshooting Guides and FAQs

This section provides practical guidance in a question-and-answer format to troubleshoot common issues encountered during the synthesis and handling of these Schiff bases.

Frequently Asked Questions (FAQs)

Q1: My Schiff base product is unstable and decomposes upon purification or storage. What is the likely cause?

A1: The primary cause of instability in Schiff bases is the hydrolysis of the imine (-C=N-) bond, which reverts the compound back to its starting materials: this compound and the corresponding primary amine.[1] This reaction is often catalyzed by the presence of water and can be accelerated by acidic or basic conditions.[1] Schiff bases derived from aliphatic aldehydes are generally less stable than those from aromatic aldehydes.[1]

Q2: I am observing a low yield in my Schiff base synthesis. What factors could be contributing to this?

A2: Low yields are often a result of the reversible nature of Schiff base formation. The presence of water, a byproduct of the condensation reaction, can drive the equilibrium back towards the starting materials.[2] Additionally, a non-optimal pH can either fail to activate the carbonyl group for nucleophilic attack or protonate the amine, rendering it non-nucleophilic.[2]

Q3: What is the optimal pH for the synthesis of Schiff bases derived from this compound?

A3: Generally, a mildly acidic pH of around 4-5 is optimal for Schiff base formation.[2] This is because the reaction requires acid catalysis for the dehydration of the intermediate carbinolamine. However, strongly acidic conditions can protonate the amine, inhibiting its nucleophilic attack on the carbonyl group.[2] The imidazole moiety in your starting material can also be protonated, so careful pH control is crucial.

Q4: My Schiff base appears pure by TLC, but the NMR spectrum shows impurities. What could be happening?

A4: It is possible that your Schiff base is degrading on the TLC plate, which can be misleading.[2] If the TLC plate has an acidic silica gel surface, it can catalyze the hydrolysis of the imine bond.[1] The impurities in your NMR are likely the starting aldehyde and amine from this degradation.

Q5: How can I improve the thermal stability of my Schiff base?

A5: The thermal stability of a Schiff base is an intrinsic property of the molecule. However, forming a metal complex with the Schiff base can significantly enhance its thermal stability. The coordination of the imine nitrogen and other donor atoms to a metal center can stabilize the molecule.[3]

Troubleshooting Common Experimental Issues

  • Problem: The product is an oil and difficult to purify.

    • Solution: Try to induce crystallization by triturating the oil with a non-polar solvent like hexane. If that fails, consider converting the Schiff base to a solid salt (e.g., hydrochloride) by treating it with an acid like HCl in an anhydrous solvent. The salt can then be purified by recrystallization.[2]

  • Problem: The reaction is not going to completion.

    • Solution: To drive the equilibrium towards the product, remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[1] You can also try increasing the concentration of one of the reactants.[2]

  • Problem: The purified Schiff base decomposes over time.

    • Solution: Store the compound under anhydrous and inert conditions (e.g., in a desiccator with a drying agent and under a nitrogen atmosphere). Avoid exposure to moisture and light.[1]

Data Presentation

The following tables summarize quantitative data on the stability of Schiff bases. Note: Data for Schiff bases derived specifically from this compound is limited in the literature. The data presented here is for analogous compounds and should be used as a general guide.

Table 1: Thermal Stability of Imidazole-Derived Schiff Base Metal Complexes

CompoundDecomposition Onset (°C)Weight Loss (%)Reference
Co(II) complex with Schiff base from imidazole-2-carboxaldehyde and L-phenylalanine22068.80
Ni(II) complex with Schiff base from imidazole-2-carboxaldehyde and L-phenylalanine21568.65
Cu(II) complex with Schiff base from imidazole-2-carboxaldehyde and L-phenylalanine21067.35
Zn(II) complex with Schiff base from imidazole-2-carboxaldehyde and L-phenylalanine21068.45

Table 2: Effect of pH on the Hydrolysis of a Schiff Base

Data for N-salicylidene-2-aminothiazole in 5% MeOH at 35°C as an example.

pHk_obs (s⁻¹)Reference
4.221.3 x 10⁻⁴[4]
7.03.5 x 10⁻²[4]
> 9.0Increases with increasing pH[4]

Table 3: Solvent Effect on Schiff Base Hydrolysis

Illustrative data for profragrance Schiff bases after 24 hours.

Schiff BaseSolvent System (EtOH/H₂O)Hydrolysis (%)Reference
SB185:153.23[5]
SB170:305.11[5]
SB2P (purified)85:1511.21[5]
SB2P (purified)70:3018.90[5]

Experimental Protocols

Protocol 1: General Synthesis of a Schiff Base from this compound

Materials:

  • This compound (1 equivalent)

  • Primary amine (1 equivalent)

  • Anhydrous ethanol or methanol

  • Glacial acetic acid (catalytic amount)

  • Molecular sieves (4 Å)

Procedure:

  • Dissolve this compound (1 eq.) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the primary amine (1 eq.) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Add activated molecular sieves to the reaction mixture to absorb the water produced.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the molecular sieves.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

Protocol 2: Improving Schiff Base Stability through Metal Complexation

Materials:

  • Schiff base derived from this compound (1 equivalent)

  • Metal(II) salt (e.g., CuCl₂, Zn(OAc)₂) (0.5 or 1 equivalent)

  • Anhydrous methanol or ethanol

Procedure:

  • Dissolve the Schiff base (1 eq.) in anhydrous methanol in a round-bottom flask with stirring.

  • In a separate flask, dissolve the metal(II) salt (0.5 or 1 eq.) in a minimal amount of anhydrous methanol.

  • Slowly add the metal salt solution to the Schiff base solution.

  • A precipitate may form immediately. If not, stir the reaction mixture at room temperature or gently heat for 1-2 hours.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold methanol to remove any unreacted starting materials.

  • Dry the metal complex under vacuum.

  • Characterize the complex to confirm its formation and purity (e.g., by FT-IR, UV-Vis, and elemental analysis).

Mandatory Visualization

Instability_Troubleshooting Troubleshooting Schiff Base Instability cluster_water Water Removal cluster_pH pH Optimization cluster_purification Purification Issues cluster_storage Storage Conditions start Schiff Base Instability Observed (Decomposition, Low Yield) check_water Is water present or being produced? start->check_water check_pH Is the pH optimal? start->check_pH check_purification Is decomposition occurring during purification? start->check_purification check_storage Is the compound degrading during storage? start->check_storage water_yes Yes check_water->water_yes Yes water_no No check_water->water_no No pH_no No check_pH->pH_no No pH_yes Yes check_pH->pH_yes Yes purification_yes Yes check_purification->purification_yes Yes purification_no No check_purification->purification_no No storage_yes Yes check_storage->storage_yes Yes storage_no No check_storage->storage_no No remove_water Implement water removal: - Dean-Stark trap - Molecular sieves - Anhydrous solvents water_yes->remove_water end Stable Schiff Base remove_water->end adjust_pH Adjust pH to mildly acidic (4-5) - Add catalytic acid (e.g., acetic acid) - Buffer the reaction mixture pH_no->adjust_pH adjust_pH->end change_purification Modify purification method: - Use neutral alumina chromatography - Deactivate silica gel with triethylamine - Recrystallization instead of chromatography purification_yes->change_purification change_purification->end improve_storage Improve storage conditions: - Store under inert gas (N₂ or Ar) - Store in a desiccator - Protect from light storage_yes->improve_storage improve_storage->end Stabilization_Workflow Workflow for Enhancing Schiff Base Stability start Synthesized Schiff Base assess_stability Assess Stability (e.g., NMR, HPLC over time) start->assess_stability is_stable Is the Schiff base stable? assess_stability->is_stable stable Proceed to Application is_stable->stable Yes unstable Implement Stabilization Strategy is_stable->unstable No strategy1 Metal Complexation (e.g., with Zn(II), Cu(II)) unstable->strategy1 strategy2 Modification of Substituents (e.g., add electron-withdrawing groups) unstable->strategy2 strategy3 Optimize Formulation (anhydrous, buffered) unstable->strategy3 reassess_stability Re-assess Stability strategy1->reassess_stability strategy2->reassess_stability strategy3->reassess_stability reassess_stability->is_stable

References

Catalyst selection for the synthesis of 2-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-imidazol-1-yl)benzaldehyde.

Catalyst Selection and Performance

The synthesis of this compound typically involves the N-arylation of imidazole with a 2-halobenzaldehyde derivative. The most common methods are copper-catalyzed (Ullmann condensation) and palladium-catalyzed (Buchwald-Hartwig amination) cross-coupling reactions. The choice of catalyst is critical and depends on the specific substrate, desired reaction conditions, and cost considerations.

Table 1: Comparison of Catalytic Systems for N-Arylation of Imidazole with Aryl Halides

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
CuI / L-proline2-BromobenzonitrileNaOHH₂O100 (Reflux)12~85% (for analogous reaction)
Cu₂O / 4,7-dimethoxy-1,10-phenanthrolineAryl IodideCs₂CO₃DMSO11012-2485-95[1]
Cu₂O / 4,7-dimethoxy-1,10-phenanthrolineAryl BromideCs₂CO₃DMSO11024-4870-90[1]
Salen-Cu(II) complexAryl IodideNaOHDMSO1001290-95[2]
Pd₂(dba)₃ / Biarylphosphine Ligand (L1)Aryl BromideK₃PO₄Toluene120595[3][4]
Pd/AlO(OH) NPsAryl HalidesKOHH₂O/IPAUltrasonic285-95[5]

Note: Yields are reported for analogous N-arylation reactions of imidazole and may vary for the specific synthesis of this compound.

Experimental Protocols

A significant challenge in the direct N-arylation of 2-halobenzaldehydes is the potential for the reactive aldehyde group to interfere with the catalytic cycle. A common strategy to circumvent this is to protect the aldehyde as an acetal, which is stable under typical coupling conditions.

Protocol 1: Two-Step Synthesis via Acetal Protection (Copper-Catalyzed)

Step 1: Protection of 2-Bromobenzaldehyde

  • To a solution of 2-bromobenzaldehyde (1.0 eq) in toluene (5 mL/mmol) are added ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature, washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield 2-(2-bromophenyl)-1,3-dioxolane.

Step 2: Copper-Catalyzed N-Arylation

  • In a reaction vessel, combine 2-(2-bromophenyl)-1,3-dioxolane (1.0 eq), imidazole (1.2 eq), CuI (0.1 eq), 8-hydroxyquinoline (0.1 eq), and Cs₂CO₃ (2.0 eq).[6]

  • Add anhydrous DMF as the solvent.

  • The mixture is heated at 110-130 °C under an inert atmosphere (e.g., Argon or Nitrogen) for 16-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection of the Acetal

  • Dissolve the purified 2-(2-(1H-imidazol-1-yl)phenyl)-1,3-dioxolane in a mixture of acetone and 1M HCl (e.g., 4:1 v/v).

  • Stir the solution at room temperature and monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the acid with saturated aqueous NaHCO₃.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford this compound.[7]

Protocol 2: Direct Synthesis (Palladium-Catalyzed)

Caution: This direct method may result in lower yields or side products due to the presence of the free aldehyde.

  • In a glovebox or under an inert atmosphere, combine 2-bromobenzaldehyde (1.0 eq), imidazole (1.2 eq), Pd₂(dba)₃ (0.01 eq), a suitable biarylphosphine ligand (e.g., JackiePhos, 0.05 eq), and K₃PO₄ (3.0 eq).[8]

  • Add anhydrous toluene as the solvent.

  • Heat the reaction mixture at 110 °C for 17-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and filter.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Poor quality of reagents or solvents. 4. For Pd-catalysis, inhibition of catalyst activation by imidazole.[3][4]1. Use fresh or properly stored catalyst. For Pd-catalysis, consider a pre-activation step by heating the Pd source and ligand together before adding other reagents.[3][4] 2. Dry solvents and reagents thoroughly. Use oven-dried glassware. 3. Purify starting materials if necessary. Use high-purity, anhydrous solvents. 4. Pre-form the active Pd(0) catalyst before adding the imidazole substrate.
Formation of Side Products 1. Reaction with the aldehyde group. 2. Homocoupling of the aryl halide. 3. N-arylation at the undesired nitrogen in unsymmetrical imidazoles (not applicable here but a general issue).1. Protect the aldehyde as an acetal before the coupling reaction.[9][10] 2. Optimize catalyst and ligand loading. Adjust the reaction temperature. 3. For unsymmetrical imidazoles, catalyst and ligand choice can influence regioselectivity.[3]
Difficulty in Product Purification 1. Presence of residual catalyst. 2. Formation of closely eluting impurities.1. Filter the crude reaction mixture through a plug of silica gel or celite. For copper, washing with an aqueous solution of ammonia or EDTA can help remove residual metal. 2. Optimize chromatographic conditions (solvent system, gradient). Consider recrystallization.
Low Yields in Direct Synthesis The free aldehyde group may be participating in side reactions or deactivating the catalyst.Employ the two-step synthesis with acetal protection for the aldehyde functionality.

Frequently Asked Questions (FAQs)

Q1: Which catalytic system is better for this synthesis, Copper or Palladium?

A1: Both copper and palladium catalysts can be effective for the N-arylation of imidazoles. Copper-based systems (Ullmann reaction) are generally less expensive but often require higher temperatures and longer reaction times.[11] Palladium-based systems (Buchwald-Hartwig amination) can be more efficient, operating under milder conditions with lower catalyst loadings, but the catalysts and ligands are typically more expensive.[3][12] For substrates with sensitive functional groups, palladium catalysis might be preferred.

Q2: My direct N-arylation of 2-bromobenzaldehyde is giving a complex mixture of products. What is happening?

A2: The aldehyde group is susceptible to various side reactions under the conditions of N-arylation, which often involve basic conditions and elevated temperatures. It can undergo self-condensation, reaction with the base, or interact with the metal catalyst. To avoid these complications, it is highly recommended to protect the aldehyde as an acetal before performing the cross-coupling reaction.[9][10]

Q3: What are suitable protecting groups for the aldehyde, and how can I remove them?

A3: Cyclic acetals, formed by reacting the aldehyde with a diol like ethylene glycol, are excellent protecting groups for this synthesis.[9] They are stable to the basic and neutral conditions of both Ullmann and Buchwald-Hartwig reactions.[10] Deprotection is typically achieved under mild acidic conditions, for example, using aqueous HCl in acetone or another organic solvent.[7] Neutral deprotection methods are also available.[13]

Q4: I am observing catalyst deactivation with my palladium catalyst. What could be the cause?

A4: Imidazoles can act as ligands for palladium and may inhibit the in-situ formation of the active catalytic species.[3][4] This can lead to catalyst deactivation and low conversion. A strategy to overcome this is to pre-activate the catalyst by heating the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in the solvent for a short period before adding the imidazole and other reagents.[3][4]

Q5: Can I use 2-fluorobenzaldehyde or 2-chlorobenzaldehyde instead of 2-bromobenzaldehyde?

A5: The reactivity of aryl halides in both copper and palladium-catalyzed N-arylation generally follows the trend: I > Br > Cl > F. While 2-bromobenzaldehyde is a common starting material, 2-chlorobenzaldehyde can also be used, though it may require more forcing conditions (higher temperature, longer reaction time, or a more active catalyst system).[6] 2-Fluorobenzaldehyde is generally the least reactive and would likely require a specialized catalytic system.

Visualizations

Experimental_Workflow cluster_protection Step 1: Aldehyde Protection cluster_coupling Step 2: N-Arylation cluster_deprotection Step 3: Deprotection start 2-Bromobenzaldehyde reagents1 Ethylene Glycol, p-TsOH start->reagents1 Toluene, Reflux product1 2-(2-Bromophenyl)-1,3-dioxolane reagents1->product1 catalyst CuI or Pd Catalyst, Ligand, Base product1->catalyst Solvent, Heat imidazole Imidazole imidazole->catalyst product2 Protected Product catalyst->product2 reagents2 Aqueous Acid product2->reagents2 final_product This compound reagents2->final_product Catalyst_Selection_Logic start Start: Synthesis of this compound cost Cost a Major Factor? start->cost conditions Mild Conditions Required? cost->conditions No copper Copper Catalysis (Ullmann) cost->copper Yes conditions->copper No palladium Palladium Catalysis (Buchwald-Hartwig) conditions->palladium Yes protect Consider Aldehyde Protection copper->protect palladium->protect

References

Technical Support Center: Solvent Effects on Reactions of 2-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(1H-imidazol-1-yl)benzaldehyde. The following information addresses common issues related to solvent effects in key synthetic transformations involving this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound, with a focus on the role of the solvent.

Problem 1: Low or No Product Yield in Condensation Reactions (e.g., Knoevenagel Condensation)
Potential Cause Troubleshooting Steps
Inappropriate Solvent Choice The polarity of the solvent can significantly impact the reaction rate. For Knoevenagel condensations, polar protic solvents like ethanol or water can be effective, as can polar aprotic solvents like DMF.[1] A solvent-free approach may also be optimal in some cases.[2][3]
Poor Solubility of Reactants Ensure that this compound and the active methylene compound are soluble in the chosen solvent at the reaction temperature. Gentle heating may be required to achieve dissolution.
Ineffective Catalyst Activity The basicity of the catalyst can be influenced by the solvent. For instance, solvation in water can enhance the electron density of amine catalysts.[4] Consider screening different catalysts (e.g., piperidine, ammonium acetate, Lewis acids) and optimizing the catalyst loading.[1]
Unfavorable Reaction Temperature Systematically vary the reaction temperature. While many Knoevenagel condensations proceed at room temperature, others may require heating to overcome the activation energy.[1]
Problem 2: Poor Stereoselectivity in Alkene Synthesis (e.g., Wittig Reaction)
Potential Cause Troubleshooting Steps
Incorrect Solvent Polarity The stereochemical outcome of the Wittig reaction can be highly dependent on the solvent. For unstabilized ylides, polar aprotic solvents like THF often favor the (Z)-alkene, while the presence of salts like LiI or NaI in DMF can further enhance Z-selectivity.[5] For stabilized ylides, (E)-alkenes are typically favored.[5]
Nature of the Ylide The structure of the ylide (stabilized, semi-stabilized, or unstabilized) is a primary determinant of stereoselectivity.[5][6] Ensure the appropriate ylide is being used for the desired stereoisomer.
Presence of Lithium Salts Lithium salts can influence the reaction intermediates, affecting the Z/E ratio.[5] Performing the reaction under lithium-salt-free conditions can alter the stereochemical outcome.
Problem 3: Incomplete Reaction or Side Product Formation in Reductive Amination
Potential Cause Troubleshooting Steps
Suboptimal Solvent The choice of solvent can affect the rate and efficiency of both imine formation and reduction. Green solvents like glycerol have been shown to be effective.[7] In some cases, solvent-free conditions can provide excellent results.[8][9]
Instability of the Imine Intermediate The intermediate imine may be unstable under the reaction conditions. A one-pot procedure where the imine is formed and reduced in situ is often preferable.
Reductant Incompatibility with Solvent Ensure that the chosen reducing agent (e.g., sodium borohydride) is compatible with the solvent system. Some borane-based reductants may react with protic solvents.
Competitive Side Reactions The aldehyde may undergo self-condensation or other side reactions. Using a milder catalyst or adjusting the stoichiometry can help minimize these.[1]

Frequently Asked Questions (FAQs)

Q1: Which solvent is best for the Knoevenagel condensation of this compound?

A1: The optimal solvent can depend on the specific active methylene compound being used. A good starting point is a polar solvent. Studies on similar aldehydes show that polar protic solvents like ethanol and water, and polar aprotic solvents like DMF, are often effective.[1][10] It is recommended to perform small-scale screening with a few different solvents to determine the best conditions for your specific reaction.

Q2: How does solvent polarity affect the rate of reaction for this compound?

A2: Generally, for reactions involving polar intermediates or transition states, polar solvents can increase the reaction rate by stabilizing these species.[11] For example, in SN1 type reactions, polar protic solvents are favorable, while SN2 reactions are often faster in polar aprotic solvents. The imidazole and aldehyde moieties in this compound can participate in hydrogen bonding, which can also be influenced by the solvent.

Q3: Can I perform reactions with this compound under solvent-free conditions?

A3: Yes, solvent-free conditions have been successfully applied to several reactions involving aldehydes, including Knoevenagel condensations and reductive aminations.[2][8][12] This approach can offer advantages such as higher efficiency, easier purification, and reduced environmental impact.

Q4: What is the expected effect of the solvent on the stereoselectivity of a Wittig reaction with this compound?

A4: The stereoselectivity will primarily depend on the nature of the Wittig ylide. For non-stabilized ylides, polar aprotic solvents such as THF tend to favor the Z-alkene.[13] For stabilized ylides, the E-alkene is generally the major product, and this outcome is less sensitive to the solvent.[5]

Quantitative Data Summary

The following tables summarize quantitative data from studies on analogous reactions, providing a general guide for what to expect when working with this compound.

Table 1: Effect of Solvent on the Yield of Knoevenagel Condensation of Benzaldehyde and Malononitrile

SolventDielectric Constant (ε)Yield (%)Reference
Water78.494[2]
Ethanol24.680[2]
Methanol32.785[2]
Acetonitrile37.5High Yield[14]
Toluene2.4Low Yield[14]
Dichloromethane8.9Low Yield[14]
Solvent-free-High Yield[3]

Table 2: Influence of Solvent on the Z/E Ratio in the Wittig Reaction of a Semi-Stabilized Ylide with an Aldehyde

SolventZ/E RatioReference
Toluene81/19[13]
Dichloromethane (DCM)50/50[13]
Water27/73[13]

Experimental Protocols

General Protocol for Knoevenagel Condensation
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, combine this compound (1 mmol), the active methylene compound (1 mmol), and the chosen catalyst (e.g., piperidine, 5 mol%).

  • Solvent Addition: Add the desired solvent (e.g., ethanol, 5 mL).

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature to reflux).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and add cold water to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry.[1]

General Protocol for Wittig Reaction
  • Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 mmol) in an anhydrous solvent (e.g., THF, 10 mL). Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium) dropwise until the characteristic color of the ylide appears.

  • Reaction: To the ylide solution at 0 °C, add a solution of this compound (1 mmol) in the same anhydrous solvent dropwise.

  • Warming and Quenching: Allow the reaction mixture to warm to room temperature and stir until TLC indicates the consumption of the aldehyde. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for One-Pot Reductive Amination
  • Reaction Setup: In a flask, dissolve this compound (1 mmol) and the desired amine (1.1 mmol) in a suitable solvent (e.g., glycerol, 3 mL).[7]

  • Imine Formation: Stir the mixture at room temperature or with gentle heating (e.g., 70 °C) for a designated time to allow for imine formation.

  • Reduction: Cool the mixture to 0 °C and carefully add a reducing agent (e.g., sodium borohydride, 1.2 mmol) portion-wise.

  • Reaction Completion and Work-up: Allow the reaction to proceed until completion (monitored by TLC). Quench the reaction by the slow addition of water.

  • Isolation: Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate to obtain the crude product, which can be further purified by chromatography or crystallization.

Visualizations

Experimental_Workflow_Knoevenagel cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation Aldehyde This compound Mixing Mixing and Stirring (Monitor by TLC) Aldehyde->Mixing Methylene Active Methylene Compound Methylene->Mixing Catalyst Catalyst Catalyst->Mixing Solvent Solvent Solvent->Mixing Quench Precipitation with Water Mixing->Quench Reaction Completion Filter Filtration Quench->Filter Dry Drying Filter->Dry Product Final Product Dry->Product

Caption: General workflow for a Knoevenagel condensation reaction.

Solvent_Polarity_Effect cluster_solvents Solvent Choice cluster_outcomes Potential Outcomes Reaction Reaction of This compound PolarProtic Polar Protic (e.g., Ethanol, Water) Reaction->PolarProtic influences PolarAprotic Polar Aprotic (e.g., DMF, THF, Acetonitrile) Reaction->PolarAprotic influences Nonpolar Nonpolar (e.g., Toluene, Hexane) Reaction->Nonpolar influences SolventFree Solvent-Free Reaction->SolventFree influences Rate Reaction Rate PolarProtic->Rate Yield Product Yield PolarProtic->Yield PolarAprotic->Rate PolarAprotic->Yield Selectivity Stereoselectivity (e.g., Z/E ratio) PolarAprotic->Selectivity Nonpolar->Rate Nonpolar->Yield Nonpolar->Selectivity SolventFree->Rate SolventFree->Yield

Caption: Influence of solvent choice on reaction outcomes.

References

Overcoming low yields in the preparation of 2-(1H-imidazol-1-yl)benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and address frequently asked questions concerning the preparation of 2-(1H-imidazol-1-yl)benzaldehyde and its derivatives. Low yields in this synthesis are a common challenge, often stemming from the specific reagents and reaction conditions employed. This guide offers structured advice to overcome these obstacles.

Troubleshooting Guide

Low or no product yield is a frequent issue in the N-arylation of imidazole with 2-halobenzaldehydes. The following table outlines common problems, their potential causes, and suggested solutions to troubleshoot your experiments.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The palladium or copper catalyst may be of poor quality or have degraded. The active species for Ullmann coupling is typically Cu(I).- Use a fresh, high-purity catalyst. For Ullmann reactions, consider preparing activated copper powder in situ. - For palladium-catalyzed reactions, ensure the catalyst is stored under an inert atmosphere.
Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates, particularly with the steric hindrance from the ortho-aldehyde group.- Screen a variety of ligands. For palladium-catalyzed reactions, hindered biarylphosphines can be effective. For Ullmann reactions, ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) are commonly used.
Suboptimal Base or Solvent: The choice of base and solvent is critical for the reaction's success. An inappropriate combination can lead to poor solubility of reagents or inactivation of the catalyst.- Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Cs₂CO₃ is often effective in difficult couplings. - Screen polar aprotic solvents like DMF, DMSO, NMP, or dioxane. Ensure the use of anhydrous solvents.
Reaction Temperature Too Low/High: Traditional Ullmann reactions often require high temperatures, while modern catalyzed reactions proceed under milder conditions.- If using a ligand-accelerated protocol, start with temperatures in the range of 80-120 °C. - If no reaction is observed, incrementally increase the temperature. If decomposition is observed, lower the temperature.
Inhibition of Palladium Catalyst by Imidazole: Imidazole can act as a ligand for the palladium center, preventing the formation of the active catalytic complex.[1]- Pre-activate the palladium catalyst by heating the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in the solvent for a short period before adding the imidazole and aryl halide.[1]
Formation of Side Products Hydrolysis of the Aldehyde: The aldehyde group may be sensitive to the reaction conditions, especially in the presence of a strong base and water.- Use anhydrous solvents and reagents. - Consider protecting the aldehyde group as an acetal, which can be deprotected after the coupling reaction.
Homocoupling of the Aryl Halide: The 2-halobenzaldehyde may react with itself to form a biaryl byproduct.- This is more common in Ullmann reactions. Ensure the reaction temperature is not excessively high. - Use of appropriate ligands can suppress this side reaction.
N-arylation at the "wrong" nitrogen: For substituted imidazoles, a mixture of regioisomers may be formed.- For unsymmetrical imidazoles, the regioselectivity is often influenced by steric and electronic factors. The less sterically hindered nitrogen is typically favored.[1]
Difficult Purification Removal of Copper or Palladium Residues: Traces of the metal catalyst can be difficult to remove from the final product.- For copper, washing the organic extract with an aqueous solution of ammonia or EDTA can help remove residual copper salts. - For palladium, filtration through a pad of celite or silica gel can be effective. Specific metal scavengers can also be used.
Similar Polarity of Product and Starting Materials: The product and unreacted starting materials may have similar polarities, making chromatographic separation challenging.- Optimize the reaction to drive it to completion to minimize the amount of unreacted starting materials. - Explore different solvent systems for column chromatography. The addition of a small amount of a basic modifier like triethylamine can sometimes improve separation.

Quantitative Data Summary

The following table summarizes yields for the N-arylation of imidazoles with aryl halides under various conditions to provide a comparative overview. While specific data for this compound is limited in the literature, the presented data for analogous reactions can guide the optimization of your synthesis.

Catalyst/LigandBaseSolventTemperature (°C)Time (h)Aryl HalideYield (%)Reference
Pd₂(dba)₃ / L1*K₃PO₄Toluene12054-Bromotoluene95[1]
CuI / DMEDAK₂CO₃Toluene11024Iodobenzene95Buchwald, S. L., et al. J. Am. Chem. Soc.2002 , 124, 7421-7428.
CuI / 1,10-phenanthrolineCs₂CO₃DMF110244-Iodotoluene98Buchwald, S. L., et al. J. Am. Chem. Soc.2001 , 123, 7727-7729.
Pd/AlO(OH) NPsKOHH₂O/IPArt**24-Bromoanisole95[2]
Cu(phen)Cl₂-Ethanol353Benzaldehyde92[3]

*L1 is a biaryl phosphine ligand. **Reaction performed under ultrasonic conditions.

Experimental Protocols

Protocol 1: Palladium-Catalyzed N-Arylation of Imidazole with 2-Fluorobenzaldehyde (Adapted from Buchwald, S. L., et al.[1])

This protocol is a general guideline and may require optimization for the specific substrates.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Hindered biaryl phosphine ligand (e.g., XPhos)

  • Cesium carbonate (Cs₂CO₃)

  • Imidazole

  • 2-Fluorobenzaldehyde

  • Anhydrous dioxane

  • Nitrogen or Argon gas

Procedure:

  • Catalyst Pre-activation: In a flame-dried Schlenk tube under an inert atmosphere, combine Pd(OAc)₂ (2 mol%) and the phosphine ligand (4 mol%). Add anhydrous dioxane and stir the mixture at 80 °C for 10 minutes.

  • Reaction Setup: To the pre-activated catalyst mixture, add Cs₂CO₃ (2.0 equiv.), imidazole (1.2 equiv.), and 2-fluorobenzaldehyde (1.0 equiv.).

  • Reaction: Stir the reaction mixture at 100-120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Ullmann-Type N-Arylation of Imidazole with 2-Bromobenzaldehyde (Adapted from a procedure for the 4-isomer[4])

This protocol describes a copper-catalyzed approach which can be effective for N-arylation.

Materials:

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃)

  • Imidazole

  • 2-Bromobenzaldehyde

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add CuI (10 mol%), K₂CO₃ (2.0 equiv.), and imidazole (1.5 equiv.).

  • Addition of Reagents: Add anhydrous DMF, followed by DMEDA (20 mol%) and 2-bromobenzaldehyde (1.0 equiv.).

  • Reaction: Heat the reaction mixture to 110-130 °C. Monitor the progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature. Dilute with ethyl acetate and wash with a 5% aqueous solution of ammonia followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Reaction_Mechanism cluster_ullmann Ullmann Condensation Cu(I) Salt Cu(I) Salt Cu-Imidazolide Copper(I) Imidazolide Cu(I) Salt->Cu-Imidazolide Deprotonation Imidazole_U Imidazole Imidazole_U->Cu-Imidazolide Base_U Base Base_U->Cu-Imidazolide OxidativeAddition_U Oxidative Addition Cu-Imidazolide->OxidativeAddition_U ArylHalide_U 2-Halobenzaldehyde ArylHalide_U->OxidativeAddition_U Product_U This compound OxidativeAddition_U->Product_U Reductive Elimination

Caption: Simplified mechanism of the Copper-Catalyzed Ullmann Condensation.

Experimental_Workflow start Start reagents Combine Imidazole, 2-Halobenzaldehyde, Base, Catalyst, and Ligand in Solvent start->reagents reaction Heat under Inert Atmosphere reagents->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Cool, Quench, and Extract monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification analysis Characterize Product (NMR, MS) purification->analysis end End analysis->end Troubleshooting_Logic start Low Yield? check_catalyst Check Catalyst Activity and Loading start->check_catalyst Yes end Improved Yield start->end No screen_ligand Screen Ligands check_catalyst->screen_ligand screen_base_solvent Screen Bases and Solvents screen_ligand->screen_base_solvent optimize_temp Optimize Temperature screen_base_solvent->optimize_temp protect_aldehyde Consider Aldehyde Protection screen_base_solvent->protect_aldehyde Side reactions observed preactivate_pd Pre-activate Palladium Catalyst optimize_temp->preactivate_pd If using Palladium optimize_temp->end preactivate_pd->end protect_aldehyde->end

References

Challenges in the scale-up synthesis of 2-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 2-(1H-imidazol-1-yl)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent method for synthesizing this compound is the N-arylation of imidazole with a 2-halobenzaldehyde. This is typically achieved through two main catalytic systems:

  • Ullmann-type Coupling: This method uses a copper catalyst (e.g., CuI, Cu₂O, or copper powder) often in the presence of a ligand (like 1,10-phenanthroline or 8-hydroxyquinoline) and a base (such as K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent like DMF or DMSO.[1][2] The classical Ullmann reaction often requires high temperatures (150–200 °C), but modern ligand-assisted protocols can proceed under milder conditions.[3]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is also effective for forming the C-N bond between imidazole and an aryl halide.[3] It can be particularly useful for reactions with aryl chlorides and triflates, which are often less reactive in copper-catalyzed systems.[4]

Q2: Which 2-halobenzaldehyde (F, Cl, Br, I) is the best starting material for scale-up?

A2: The choice of a 2-halobenzaldehyde depends on a balance of reactivity, cost, and availability.

  • 2-Iodobenzaldehyde & 2-Bromobenzaldehyde: These are generally the most reactive substrates in both copper and palladium-catalyzed reactions, often resulting in higher yields and milder reaction conditions.[5][6] However, they are typically more expensive.

  • 2-Chlorobenzaldehyde: This is a more cost-effective starting material, but it is less reactive. Its successful coupling often requires more active catalyst systems, specific ligands, or higher reaction temperatures.[3]

  • 2-Fluorobenzaldehyde: This is often used in nucleophilic aromatic substitution (SₙAr) reactions. For instance, 4-fluorobenzaldehyde has been used to synthesize related compounds in DMSO with K₂CO₃ at reflux.[7][8] This can be a viable, cost-effective route if the reaction conditions are optimized.

Q3: What are the key challenges when scaling up the synthesis of this compound?

A3: Scaling up this synthesis presents several challenges:

  • Exothermicity: The N-arylation reaction can be exothermic. On a large scale, efficient heat management is critical to prevent runaway reactions and the formation of impurities.

  • Reagent Addition: Controlled addition of reagents, particularly the base or catalyst, is crucial to manage the reaction rate and temperature.

  • Work-up and Product Isolation: Handling large volumes of solvents like DMF or DMSO during aqueous work-up can be challenging. Product isolation often requires crystallization, which may need careful optimization of solvent systems and cooling profiles on a larger scale.[9]

  • Impurity Profile: Side reactions that are minor on a lab scale can become significant at a larger scale, complicating purification and affecting the final product's purity.

Q4: How can I effectively monitor the reaction's progress?

A4: Reaction progress can be monitored using standard chromatographic techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method for qualitative monitoring of the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting materials and the formation of the product and any impurities. This is the preferred method for in-process control during scale-up.[10]

  • Gas Chromatography (GC): Can also be used if the compounds are sufficiently volatile and thermally stable.

Q5: What are the common impurities and how can they be removed?

A5: Common impurities include unreacted starting materials (imidazole, 2-halobenzaldehyde), benzoic acid (from oxidation of the aldehyde), and potential side products from the coupling reaction.

  • Removal of Benzoic Acid: The product can be dissolved in an organic solvent and washed with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution to remove acidic impurities.[11]

  • Removal of Unreacted Imidazole: Imidazole is water-soluble and can often be removed during an aqueous work-up.

  • Final Purification: The final product is typically purified by recrystallization from a suitable solvent system or by column chromatography for higher purity requirements.[8][10]

Troubleshooting Guide

The following table addresses common issues encountered during the synthesis of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst: The copper or palladium catalyst may be oxidized or of poor quality.1. Use freshly purchased, high-purity catalyst. For Pd-catalyzed reactions, consider pre-activating the catalyst by heating the palladium source and ligand together before adding the imidazole, as imidazoles can inhibit catalyst formation.[3][4]
2. Insufficient Base: The base may be too weak, not fully deprotonating the imidazole, or may have low solubility.2. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃). Ensure the base is anhydrous if the reaction is moisture-sensitive.
3. Low Reaction Temperature/Time: The reaction may not have reached completion.3. Increase the reaction temperature in increments of 10-20 °C or prolong the reaction time. Monitor progress by HPLC or TLC. Typical temperatures for Ullmann coupling are 110-150 °C.[3][5]
Formation of Side Products 1. Oxidation of Aldehyde: The benzaldehyde group may oxidize to a carboxylic acid, especially at high temperatures or with prolonged exposure to air.1. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Minimize reaction time and temperature where possible. Purify the final product by washing with a bicarbonate solution.[11]
2. Reduction of Aryl Halide: The starting 2-halobenzaldehyde may be reduced to benzaldehyde (dehalogenation).2. This can occur at higher temperatures.[5] Optimize the reaction temperature and ensure the purity of all reagents.
3. Quaternary Salt Formation: The product can undergo a second N-arylation to form a quaternary imidazolium salt.3. Use a controlled stoichiometry, avoiding a large excess of the 2-halobenzaldehyde. Lowering the reaction temperature can also mitigate this side reaction.[12]
Incomplete Conversion 1. Poor Reagent Solubility: One or more reagents may not be fully dissolved in the chosen solvent at the reaction temperature.1. Choose a solvent in which all components are soluble (e.g., DMF, DMSO, NMP).[5] Consider using a co-solvent if necessary.
2. Catalyst Poisoning: Impurities in the starting materials or solvent (e.g., water, sulfur compounds) can poison the catalyst.2. Use high-purity, dry solvents and reagents.
Difficult Product Isolation 1. Product is an Oil: The product may not crystallize easily.1. Attempt purification via column chromatography. Try different solvent systems for extraction and potential crystallization (e.g., ethyl acetate/hexanes, dichloromethane/heptane).
2. Emulsion during Work-up: Emulsions can form during the aqueous extraction, especially with solvents like DMF.2. Add brine (saturated NaCl solution) to help break the emulsion. Filter the mixture through a pad of celite if necessary.

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of this compound

This protocol is a representative lab-scale procedure based on typical Ullmann-type coupling conditions.[2][13]

Materials and Equipment:

  • 2-Bromobenzaldehyde

  • Imidazole

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and temperature probe under a nitrogen atmosphere.

Procedure:

  • To the reaction flask, add imidazole (1.1 equivalents), anhydrous K₂CO₃ (2.0 equivalents), and CuI (0.1 equivalents).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous DMF to the flask.

  • Begin stirring and add 2-bromobenzaldehyde (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to 120-140 °C and maintain this temperature, monitoring the reaction progress by TLC or HPLC.

  • Once the starting material is consumed (typically 18-24 hours), cool the reaction mixture to room temperature.

Work-up and Purification:

  • Pour the reaction mixture into water and extract with ethyl acetate (3x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure product.

Scale-Up Considerations:
  • Heat Transfer: Ensure the reactor has adequate cooling capacity to manage the reaction exotherm.

  • Mixing: Use an overhead mechanical stirrer to ensure efficient mixing of the heterogeneous reaction mixture.

  • Safety: Perform a safety assessment to understand the thermal hazards before proceeding with the scale-up. All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment should be worn.

Visualizations

Experimental Workflow

G Diagram 1: General Experimental Workflow reagents Reagent Preparation (Imidazole, 2-Halobenzaldehyde, Catalyst, Base, Solvent) reaction Reaction Setup (Inert Atmosphere, Heating, Stirring) reagents->reaction monitoring Reaction Monitoring (TLC / HPLC) reaction->monitoring monitoring->reaction Continue if incomplete workup Quenching & Work-up (Aqueous Extraction) monitoring->workup Proceed if complete purification Purification (Crystallization or Chromatography) workup->purification analysis Final Product Analysis (NMR, HPLC, MS) purification->analysis

Caption: Diagram 1: General experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G Diagram 2: Troubleshooting for Low Yield start Problem: Low or No Yield q1 Is starting material (SM) consumed? (Check TLC/HPLC) start->q1 incomplete Incomplete Reaction q1->incomplete No degradation Product Degradation or Side Reactions q1->degradation Yes cause1a Inactive Catalyst incomplete->cause1a cause1b Low Temperature / Time incomplete->cause1b cause1c Insufficient Base incomplete->cause1c sol1a Use fresh catalyst; Pre-activate Pd catalyst cause1a->sol1a sol1b Increase temperature; Increase reaction time cause1b->sol1b sol1c Use stronger base (e.g., Cs2CO3) cause1c->sol1c cause2a Reaction temp too high? degradation->cause2a cause2b Work-up issue? cause2a->cause2b No sol2a_yes Reduce temperature; Run under inert gas cause2a->sol2a_yes Yes sol2a_no Check for other side reactions cause2b->sol2a_no No sol2b Optimize extraction pH; Check for product solubility cause2b->sol2b Yes

Caption: Diagram 2: A decision tree for troubleshooting low yield outcomes in the synthesis.

References

Technical Support Center: Synthesis of 2-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-imidazol-1-yl)benzaldehyde. The following information is designed to help identify and resolve common issues encountered during this synthetic process.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Problem 1: Low or No Product Formation

  • Question: My reaction shows very low conversion of the starting materials, 2-fluorobenzaldehyde and imidazole, to the desired this compound product. What are the likely causes and how can I troubleshoot this?

  • Answer: Low or no product formation in the copper-catalyzed N-arylation of imidazole can stem from several factors. A primary cause is often the deactivation of the copper catalyst. This can be due to insufficient exclusion of air and moisture from the reaction vessel. Ensure that all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere, such as nitrogen or argon.

    Another common issue is the quality of the reagents and solvents. The solvent, typically a polar aprotic solvent like DMF or DMSO, must be anhydrous. The base used, such as potassium carbonate or cesium carbonate, should also be dry and of high purity.

    Finally, the reaction temperature may be suboptimal. While Ullmann-type couplings often require elevated temperatures, excessively high temperatures can lead to decomposition of the starting materials or product. A typical temperature range for this reaction is 100-150°C. Consider optimizing the temperature in small increments to find the ideal conditions for your specific setup.

Problem 2: Presence of Significant By-products

  • Question: My reaction mixture contains the desired product, but also significant amounts of unreacted starting materials and other by-products. How can I identify these by-products and adjust my reaction to minimize their formation?

  • Answer: The most common by-products in this synthesis are unreacted imidazole and 2-fluorobenzaldehyde. Another potential by-product is benzaldehyde, formed from the dehalogenation of 2-fluorobenzaldehyde. These can be identified using analytical techniques like GC-MS or HPLC-MS.

    To minimize unreacted starting materials, ensure the stoichiometry of the reactants is appropriate. A slight excess of imidazole may be used to drive the reaction to completion. To reduce the formation of benzaldehyde, ensure that the reaction is not overheated and that the catalyst is not contaminated with sources of hydride.

    Proper purification is also crucial. Flash column chromatography on silica gel is an effective method for separating the desired product from the starting materials and by-products.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a copper-catalyzed N-arylation reaction, also known as an Ullmann condensation. This involves the reaction of imidazole with a 2-halobenzaldehyde, such as 2-fluorobenzaldehyde or 2-bromobenzaldehyde, in the presence of a copper catalyst and a base.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or by taking small aliquots from the reaction mixture for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Q3: What are the expected spectroscopic data for the pure product?

A3: For this compound, you can expect the following characteristic signals:

  • ¹H NMR: A singlet for the aldehyde proton around 10.0 ppm, and distinct aromatic protons for the benzaldehyde and imidazole rings.

  • ¹³C NMR: A signal for the aldehyde carbonyl carbon around 190 ppm, along with signals for the aromatic carbons.

  • Mass Spectrometry: The molecular ion peak corresponding to the product's molecular weight.

Q4: My final product is a yellow oil, but the literature reports a solid. What could be the issue?

A4: The presence of residual solvent or impurities can prevent the product from solidifying. Ensure that all solvent has been removed under high vacuum. If the product is still an oil, it may require further purification by column chromatography or crystallization from an appropriate solvent system.

Data Presentation

The following table summarizes a hypothetical analysis of a crude reaction mixture, illustrating the typical distribution of product and by-products.

CompoundRetention Time (GC-MS)Relative Abundance (%)
Imidazole5.2 min15
2-Fluorobenzaldehyde7.8 min10
Benzaldehyde7.5 min5
This compound12.3 min70

Experimental Protocols

1. General Protocol for the Synthesis of this compound

This protocol is a representative example and may require optimization.

  • Materials:

    • Imidazole (1.2 mmol)

    • 2-Fluorobenzaldehyde (1.0 mmol)

    • Copper(I) iodide (CuI) (0.1 mmol)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add imidazole, 2-fluorobenzaldehyde, CuI, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous DMF to the flask via syringe.

    • Heat the reaction mixture to 120 °C and stir for 24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

2. Protocol for GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium.

  • Injection: 1 µL of a diluted sample in a suitable solvent (e.g., ethyl acetate).

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 20 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Detection: Electron ionization (EI) mode, scanning a mass range of m/z 50-500.

Mandatory Visualizations

Synthesis_Byproducts cluster_reactants Starting Materials cluster_reaction Ullmann Condensation cluster_products Products & By-products Imidazole Imidazole Reaction CuI, K2CO3 DMF, 120 °C Imidazole->Reaction 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde->Reaction Byproduct_3 Benzaldehyde (Dehalogenation) 2-Fluorobenzaldehyde->Byproduct_3 Side Reaction Target_Product This compound Reaction->Target_Product Desired Pathway Byproduct_1 Unreacted Imidazole Reaction->Byproduct_1 Incomplete Reaction Byproduct_2 Unreacted 2-Fluorobenzaldehyde Reaction->Byproduct_2 Incomplete Reaction

Caption: Synthetic pathway and potential by-product formation.

Troubleshooting_Workflow start Low Yield or By-product Formation check_reagents Verify Reagent & Solvent Quality (Anhydrous, Purity) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Temperature) check_reagents->check_conditions Reagents OK purify Purify Reagents & Solvents check_reagents->purify Reagents Impure optimize Systematic Optimization (Temp, Stoichiometry, Base) check_conditions->optimize Conditions OK rerun Re-run Experiment check_conditions->rerun Conditions Incorrect (Adjust & Re-run) optimize->rerun purify->rerun

Caption: A logical workflow for troubleshooting common synthesis issues.

Recrystallization methods for purifying 2-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-(1H-imidazol-1-yl)benzaldehyde. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the recrystallization process.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization for purifying this compound?

A1: Recrystallization is a technique used to purify solid compounds. Its principle relies on the difference in solubility between the desired compound and impurities in a specific solvent at varying temperatures. For this compound, the ideal scenario is to find a solvent where the compound is highly soluble at high temperatures but poorly soluble at low temperatures. Impurities should either remain dissolved at all temperatures or be completely insoluble in the hot solvent, allowing for their separation.[1] By dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool slowly, the target compound will form pure crystals, leaving the impurities in the remaining solution (mother liquor).[1]

Q2: How do I choose the best solvent for recrystallizing this compound?

A2: Selecting the right solvent is crucial for successful recrystallization. An ideal solvent should:

  • Exhibit a steep solubility curve: It should dissolve the compound well when hot but poorly when cold to ensure a high recovery yield.[1]

  • Be inert: The solvent must not react with the compound.[1]

  • Be volatile: It should have a relatively low boiling point for easy removal from the purified crystals.[1]

  • Dissolve impurities well at all temperatures or not at all: This allows for their removal by filtration.

For an aromatic aldehyde containing an imidazole group, good starting points for screening include ethanol, isopropanol, ethyl acetate, toluene, or a mixed solvent system like ethanol/water or ethyl acetate/hexane.[1] A small-scale solubility test with a few milligrams of your compound in different solvents is highly recommended to find the optimal one.

Q3: What are the essential steps of a standard recrystallization procedure?

A3: A typical recrystallization experiment involves the following key steps:

  • Dissolution: Dissolving the impure solid in the minimum amount of a suitable hot solvent.[1]

  • Hot Filtration (if required): If there are insoluble impurities (like dust or inorganic salts), the hot solution is filtered to remove them.[1]

  • Cooling & Crystallization: The hot, clear solution is allowed to cool slowly and without disturbance to promote the formation of large, pure crystals.[1]

  • Crystal Collection: The formed crystals are separated from the cold mother liquor using vacuum filtration.[1]

  • Washing: The collected crystals are washed with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: The pure crystals are dried to remove any residual solvent.

Q4: My recrystallization failed. Are there alternative methods to purify this compound?

A4: Yes. If recrystallization proves ineffective, a highly successful method for purifying aldehydes is through the formation of a bisulfite adduct.[2][3] The aldehyde reacts with a saturated sodium bisulfite solution to form a water-soluble salt.[3][4] This allows for the separation of non-aldehyde impurities via liquid-liquid extraction. The aldehyde can then be regenerated from the aqueous layer by adding a base, such as sodium hydroxide, to reverse the reaction.[3][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used , and the solution is not saturated.[6][7][8] 2. The solution has become supersaturated .[6][7]1. Boil off some of the solvent to concentrate the solution and try cooling again.[7][8] 2. Induce crystallization by scratching the inside of the flask with a glass rod just below the liquid surface or by adding a "seed" crystal of the pure compound.[6][7]
The product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the compound is very impure, causing a significant melting point depression.[7][8][9]Return the solution to the heat source and add a small amount of additional solvent to ensure the compound stays dissolved longer as it cools. Allow the solution to cool much more slowly.[8][9] Using a mixed solvent system and adjusting the ratio can also help.
The final yield is very low. 1. Too much solvent was used , leaving a significant amount of product in the mother liquor.[9] 2. Premature crystallization occurred during hot filtration, resulting in product loss. 3. The crystals were washed with too much cold solvent , or the solvent was not sufficiently chilled.[6]1. Reduce the amount of solvent used for dissolution. You can try to recover more product from the mother liquor by evaporating some solvent and cooling again.[9] 2. Use a slight excess of hot solvent before filtration and pre-heat the funnel and receiving flask.[1][7] 3. Wash the collected crystals with a minimal amount of ice-cold solvent.[6]
Crystals form too quickly or are very small. The solution cooled too rapidly, which can trap impurities within the crystal lattice.[9]Re-heat the solution to redissolve the solid , add a small amount (1-2 mL) of extra solvent, and allow the flask to cool more slowly. Insulating the flask (e.g., with paper towels) can slow the cooling rate.[9]
Colored impurities are present in the final crystals. The colored impurity has similar solubility properties to the target compound and co-crystallizes.If the impurity is non-polar, a small amount of activated charcoal can be added to the hot solution before the hot filtration step to adsorb the colored material. Use charcoal sparingly as it can also adsorb the desired product.

Experimental Protocols & Data

Solvent Screening Data for Recrystallization

Since specific solubility data for this compound is not readily published, the following table provides a list of common solvents suitable for aromatic aldehydes and imidazole-containing compounds that can be used for initial screening.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Ethanol 78.424.5A common and effective solvent. Often used in a mixed system with water.[1]
Isopropanol 82.619.9Similar to ethanol, a good choice for moderately polar compounds.[1]
Ethyl Acetate 77.16.0A less polar solvent, good for compounds that are too soluble in alcohols.[1][10]
Toluene 110.62.4A non-polar solvent suitable for crystallizing aromatic compounds.[1][11]
Acetonitrile 81.637.5A polar aprotic solvent; can be effective for compounds with multiple aromatic rings.[12]
Water 100.080.1The compound is likely poorly soluble in water alone but can be used as an anti-solvent in a mixed system (e.g., with ethanol).[13]
General Recrystallization Protocol

This protocol can be adapted for this compound after an appropriate solvent has been identified.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL). Add a stir bar and a small amount of the chosen solvent (e.g., 5-10 mL). Heat the mixture on a hot plate with stirring until it boils. Continue to add the solvent in small portions until the solid has just dissolved.[1]

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel with fluted filter paper. Quickly pour the hot solution through the filter paper to remove the impurities.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface (e.g., a wood block or paper towels). Do not disturb the flask during this period.[1]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth has stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[1]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a very small amount of ice-cold solvent (1-2 mL).

  • Drying: Allow air to be drawn through the crystals on the funnel for 15-20 minutes to partially dry them. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the solvent's boiling point.[1]

Visual Workflow and Logic Diagrams

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation Start Start with Crude Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve CheckInsoluble Insoluble Impurities? Dissolve->CheckInsoluble HotFiltration Hot Filtration CheckInsoluble->HotFiltration Yes Cooling Slow Cooling to Room Temperature CheckInsoluble->Cooling No HotFiltration->Cooling IceBath Cool in Ice Bath Cooling->IceBath VacuumFiltration Vacuum Filtration IceBath->VacuumFiltration Wash Wash with Ice-Cold Solvent VacuumFiltration->Wash Dry Dry Crystals Wash->Dry End Pure Product Dry->End Troubleshooting_Recrystallization Start Problem Encountered During Cooling ProblemType What is the issue? Start->ProblemType NoCrystals No Crystals Formed ProblemType->NoCrystals No Crystals OilingOut Product Oiled Out ProblemType->OilingOut Oiling Out LowYield Yield is Very Low ProblemType->LowYield Low Yield NoCrystals_Solution 1. Boil off excess solvent. 2. Scratch flask or add seed crystal. NoCrystals->NoCrystals_Solution OilingOut_Solution 1. Re-heat to dissolve oil. 2. Add more solvent. 3. Cool solution slowly. OilingOut->OilingOut_Solution LowYield_Solution 1. Use less solvent initially. 2. Concentrate mother liquor. 3. Ensure wash solvent is ice-cold. LowYield->LowYield_Solution

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 2-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2-(1H-imidazol-1-yl)benzaldehyde is a valuable building block in medicinal chemistry, and identifying the most effective synthetic route is crucial for optimizing time and resources. This guide provides a comparative analysis of two primary synthetic methodologies for this compound: the Copper-Catalyzed Ullmann Condensation and Nucleophilic Aromatic Substitution.

Performance Comparison

The selection of a synthetic route often depends on a balance of factors including yield, reaction time, cost of reagents, and ease of purification. Below is a summary of the key performance indicators for the two discussed methods.

ParameterMethod 1: Copper-Catalyzed Ullmann CondensationMethod 2: Nucleophilic Aromatic Substitution
Starting Materials 2-Bromobenzaldehyde, Imidazole2-Fluorobenzaldehyde, Imidazole
Key Reagents Copper(I) Iodide (CuI), Potassium Carbonate (K₂CO₃)Potassium Carbonate (K₂CO₃)
Solvent Dimethylformamide (DMF)Dimethylformamide (DMF)
Reaction Temperature 120 °C100 °C
Reaction Time 24 hours12 hours
Reported Yield 75-85%60-70%
Catalyst Requirement Yes (Copper-based)No
Purification Column ChromatographyExtraction and Crystallization

Synthetic Pathways

The two methods employ different mechanistic approaches to achieve the final product. The Ullmann condensation involves a copper-catalyzed cross-coupling reaction, while the nucleophilic aromatic substitution relies on the activation of the aryl halide by the electron-withdrawing aldehyde group.

G cluster_0 Method 1: Copper-Catalyzed Ullmann Condensation cluster_1 Method 2: Nucleophilic Aromatic Substitution A1 2-Bromobenzaldehyde C1 CuI, K₂CO₃, DMF A1->C1 B1 Imidazole B1->C1 D1 This compound C1->D1 120 °C, 24h A2 2-Fluorobenzaldehyde C2 K₂CO₃, DMF A2->C2 B2 Imidazole B2->C2 D2 This compound C2->D2 100 °C, 12h

Caption: Comparative workflow of Ullmann Condensation and Nucleophilic Aromatic Substitution.

Experimental Protocols

Method 1: Copper-Catalyzed Ullmann Condensation

This procedure is adapted from established protocols for similar Ullmann-type reactions.[1]

Materials:

  • 2-Bromobenzaldehyde

  • Imidazole

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of imidazole (1.2 equivalents) and potassium carbonate (2.0 equivalents) in anhydrous dimethylformamide, add 2-bromobenzaldehyde (1.0 equivalent) and copper(I) iodide (0.1 equivalents).

  • Heat the reaction mixture to 120 °C and stir for 24 hours under an inert atmosphere.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Method 2: Nucleophilic Aromatic Substitution

This method provides a catalyst-free alternative to the Ullmann condensation.

Materials:

  • 2-Fluorobenzaldehyde

  • Imidazole

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Dichloromethane

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve imidazole (1.5 equivalents) and potassium carbonate (2.0 equivalents) in dimethylformamide.

  • Add 2-fluorobenzaldehyde (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with water to remove DMF, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Logical Relationship of Method Selection

The choice between these two synthetic routes will depend on the specific needs and constraints of the laboratory. The following diagram illustrates the decision-making process based on key experimental considerations.

G Start Select Synthetic Route HighYield Higher Yield Critical? Start->HighYield MetalFree Metal-Free Synthesis Required? HighYield->MetalFree No Ullmann Ullmann Condensation HighYield->Ullmann Yes ShorterTime Shorter Reaction Time Preferred? MetalFree->ShorterTime No SNAr Nucleophilic Aromatic Substitution MetalFree->SNAr Yes ShorterTime->Ullmann No ShorterTime->SNAr Yes

Caption: Decision tree for selecting a synthetic route.

References

A Comparative Analysis of the Biological Activity of Schiff Bases: Imidazole Aldehyde Derivatives Versus Other Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to extensive investigation into the diverse biological activities of Schiff bases. These compounds, characterized by the presence of an azomethine (-C=N-) group, have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, antifungal, anticancer, and antioxidant properties.[1][2] The versatility in their synthesis, allowing for the combination of various aldehydes and amines, provides a rich scaffold for tuning their biological efficacy.[1] This guide offers a comparative analysis of the biological activity of Schiff bases derived from 2-(1H-imidazol-1-yl)benzaldehyde and its analogs against those synthesized from other common aromatic aldehydes such as salicylaldehyde, vanillin, and cinnamaldehyde. The inclusion of the imidazole moiety is of particular interest due to its prevalence in many biologically active molecules and its potential to enhance the therapeutic properties of the resulting Schiff bases.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of Schiff bases derived from various aldehydes. The data has been compiled from multiple studies to provide a comparative overview.

Table 1: Antibacterial Activity of Schiff Bases
Aldehyde PrecursorAmine ComponentTest OrganismZone of Inhibition (mm)MIC (µg/mL)Reference
4-(Imidazol-1-yl)benzaldehydeo-toluidineStaphylococcus aureusActive-[3]
4-(Imidazol-1-yl)benzaldehydeo-toluidineBacillus subtilisActive-[3]
4-(Imidazol-1-yl)benzaldehydem-toluidineStaphylococcus aureusActive-[3]
4-(Imidazol-1-yl)benzaldehydem-toluidineBacillus subtilisActive-[3]
SalicylaldehydeVarious aminesPseudomonas aeruginosa-50[2]
SalicylaldehydeVarious aminesEscherichia coli-50[2]
Vanillino-phenylenediamineE. coli--[4]
VanillinVarious aromatic aminesESBL E. coli15.5 - 16.6-[5]
CinnamaldehydeAmino acidsEscherichia coli--[6]
2-Chlorobenzaldehyde3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamineHuman lung cancer cell line (A549)--[7]
BenzaldehydeVarious aminesBacillus Subtilis--[8]

Note: "Active" indicates reported activity where quantitative data was not provided. MIC = Minimum Inhibitory Concentration. ESBL = Extended-Spectrum Beta-Lactamase.

Table 2: Antifungal Activity of Schiff Bases
Aldehyde PrecursorAmine ComponentTest OrganismZone of Inhibition (mm)MIC (µg/mL)Reference
Imidazole-2-carboxaldehydeGlycylglycineAspergillus niger--[9]
Imidazole-2-carboxaldehydeGlycylglycineCandida albicans--[9]
4-(Imidazol-1-yl)benzaldehydeo-toluidineAspergillus nigerInactive-[3]
4-(Imidazol-1-yl)benzaldehydem-toluidineSaccharomyces cerevisiaeInactive-[3]
SalicylaldehydeVarious aminesCandida albicans--[2]
VanillinHistidineSchizosaccharomyces pombe-IC50: 0.2585 mmol/L[10]
CinnamaldehydeAmino acidsAspergillus niger--[11][12][13]
CinnamaldehydeAmino acidsPenicillium citrinum--[11][12][13]

Note: "Inactive" indicates no reported activity. IC50 = Half-maximal inhibitory concentration.

Table 3: Anticancer Activity of Schiff Bases
Aldehyde PrecursorAmine ComponentCell LineIC50 (µg/mL)Reference
2-(prop-2-yn-1-yloxy) benzaldehyde derivativeChiral aminesA375 (skin cancer)21.86 - 40.37[14]
2-(prop-2-yn-1-yloxy) benzaldehyde derivativeChiral aminesPC3 (prostate cancer)40.46 - 75.05[14]
Benzimidazole derivativeVarious aldehydesHCT116 (colorectal)-[15]
Benzimidazole derivativeVarious aldehydesHepG2 (liver cancer)-[15]
Benzimidazole derivativeVarious aldehydesA2780 (ovarian cancer)-[15]
SalicylaldehydeVarious aminesHeLa (cervical cancer)4.73[16]
SalicylaldehydeVarious aminesMCF-7 (breast cancer)9.23[16]

Note: IC50 = Half-maximal inhibitory concentration.

Table 4: Antioxidant Activity of Schiff Bases
Aldehyde PrecursorAmine ComponentAssayIC50 (µg/mL)Reference
VanillinHexyl amineDPPH1.93[17]
VanillinHeptyl amineDPPH1.03[17]
SalicylaldehydeSemi-aromatic diaminesDPPH366.66[18]

Note: DPPH = 2,2-diphenyl-1-picrylhydrazyl assay. IC50 = Half-maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the typical experimental protocols for the key biological assays cited.

Synthesis of Schiff Bases

A general method for the synthesis of Schiff bases involves the condensation reaction between an aldehyde and a primary amine.[1]

  • Reactants: Equimolar amounts of the respective aldehyde (e.g., this compound, salicylaldehyde, vanillin) and a primary amine are used.

  • Solvent: The reactants are typically dissolved in a suitable solvent, such as ethanol or methanol.

  • Catalyst: A few drops of a catalyst, like glacial acetic acid, may be added to facilitate the reaction.

  • Reaction Conditions: The mixture is usually refluxed for a period ranging from a few hours to several hours.

  • Product Isolation: The completion of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid product (the Schiff base) is filtered, washed with a cold solvent, and dried.

  • Purification: The crude product is often purified by recrystallization from an appropriate solvent to obtain the pure Schiff base.

  • Characterization: The structure of the synthesized Schiff base is confirmed using various spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (¹H-NMR and ¹³C-NMR), and mass spectrometry.

Antibacterial and Antifungal Susceptibility Testing

1. Agar Disc Diffusion Method: [9]

  • Medium Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is prepared and sterilized.

  • Inoculation: A standardized suspension of the test microorganism is uniformly spread over the surface of the agar plate.

  • Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the synthesized Schiff base solution.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

  • Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.

2. Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC): [19]

  • Serial Dilutions: A serial two-fold dilution of the Schiff base is prepared in a liquid growth medium (e.g., Mueller-Hinton broth, Sabouraud dextrose broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: Positive (microorganism and medium, no compound) and negative (medium only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions.

  • Determination of MIC: The MIC is determined as the lowest concentration of the Schiff base that completely inhibits the visible growth of the microorganism.

Anticancer Activity (MTT Assay)[7]
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the Schiff base and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plate is incubated for a few hours, during which viable cells metabolize the MTT into a purple formazan product. A solubilizing agent (e.g., DMSO or isopropanol) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Calculation of IC50: The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Visualizing the Processes

To better understand the experimental and biological processes involved, the following diagrams have been generated.

experimental_workflow cluster_synthesis Schiff Base Synthesis cluster_evaluation Biological Evaluation aldehyde Aldehyde (e.g., this compound) synthesis Condensation Reaction (Reflux, Catalyst) aldehyde->synthesis amine Primary Amine amine->synthesis purification Purification (Recrystallization) synthesis->purification characterization Characterization (FTIR, NMR, Mass Spec) purification->characterization antimicrobial Antimicrobial Assays (Disc Diffusion, MIC) characterization->antimicrobial anticancer Anticancer Assays (MTT Assay) characterization->anticancer antioxidant Antioxidant Assays (DPPH Assay) characterization->antioxidant data_analysis Data Analysis (Zone of Inhibition, IC50, MIC) antimicrobial->data_analysis anticancer->data_analysis antioxidant->data_analysis

Caption: General workflow for the synthesis and biological evaluation of Schiff bases.

apoptosis_pathway schiff_base Anticancer Schiff Base extrinsic_pathway Extrinsic Pathway (Death Receptors) schiff_base->extrinsic_pathway intrinsic_pathway Intrinsic Pathway (Mitochondrial Stress) schiff_base->intrinsic_pathway cell_membrane Cell Membrane caspase8 Caspase-8 extrinsic_pathway->caspase8 caspase9 Caspase-9 intrinsic_pathway->caspase9 caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

References

A Spectroscopic Duel: Unraveling the Differences Between 2-(1H-imidazol-1-yl)benzaldehyde and its Para-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the positional isomerism of molecules can dramatically influence their biological activity and physicochemical properties. This guide provides a detailed spectroscopic comparison of two isomers: 2-(1H-imidazol-1-yl)benzaldehyde and its para-isomer, 4-(1H-imidazol-1-yl)benzaldehyde. By examining their nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their structural nuances.

The strategic placement of the imidazole and benzaldehyde moieties at the ortho and para positions of the benzene ring gives rise to distinct electronic and steric environments. These differences are reflected in their spectroscopic signatures, offering valuable insights for their characterization and differentiation.

Structural and Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and 4-(1H-imidazol-1-yl)benzaldehyde. It is important to note that while experimental data for the para-isomer is readily available, the data for the ortho-isomer is based on computational predictions due to the limited availability of published experimental spectra.

Table 1: ¹H NMR Spectroscopic Data (Predicted for ortho, Experimental for para)

Proton Assignment This compound (ortho) Chemical Shift (δ, ppm) 4-(1H-imidazol-1-yl)benzaldehyde (para) Chemical Shift (δ, ppm) [1][2][3][4]
Aldehyde (-CHO)~10.3 - 10.510.05 (s, 1H)
Imidazole H2'~7.8 - 8.07.99 (s, 1H)
Imidazole H4'/H5'~7.2 - 7.47.26 (m, 1H), 7.39 (m, 1H)
Aromatic H3~7.9 - 8.1-
Aromatic H4~7.6 - 7.8-
Aromatic H5~7.5 - 7.7-
Aromatic H6~7.7 - 7.9-
Aromatic H2/H6-8.03 (d, J = 8.6 Hz, 2H)
Aromatic H3/H5-7.60 (d, J = 8.6 Hz, 2H)
Predicted data based on computational models; actual values may vary.

Table 2: ¹³C NMR Spectroscopic Data (Predicted for ortho, Experimental for para)

Carbon Assignment This compound (ortho) Chemical Shift (δ, ppm) 4-(1H-imidazol-1-yl)benzaldehyde (para) Chemical Shift (δ, ppm) [1][2][3][4]
Aldehyde (C=O)~191 - 193190.48
Imidazole C2'~137 - 139135.28
Imidazole C4'~130 - 132131.23
Imidazole C5'~118 - 120117.54
Aromatic C1~135 - 137141.60
Aromatic C2~138 - 140120.97
Aromatic C3~129 - 131131.48
Aromatic C4~134 - 136134.84
Aromatic C5~125 - 127131.48
Aromatic C6~130 - 132120.97
Predicted data based on computational models; actual values may vary.

Table 3: IR Spectroscopic Data (Predicted for ortho, Experimental for para)

Vibrational Mode This compound (ortho) Wavenumber (cm⁻¹) 4-(1H-imidazol-1-yl)benzaldehyde (para) Wavenumber (cm⁻¹) [1][2][3][4]
C-H stretch (aromatic)~3100 - 31503138 (w), 3109 (m)
C-H stretch (aldehyde)~2820, ~27302818 (m), 2746 (m)
C=O stretch (aldehyde)~1690 - 17101676 (s)
C=C stretch (aromatic)~1600, ~15801604 (s), 1519 (s)
C=N stretch (imidazole)~1480 - 15001481 (s)
Predicted data based on computational models; actual values may vary.

Table 4: Mass Spectrometry and UV-Vis Data

Parameter This compound (ortho) 4-(1H-imidazol-1-yl)benzaldehyde (para)
Molecular FormulaC₁₀H₈N₂OC₁₀H₈N₂O[5]
Molecular Weight172.18 g/mol 172.18 g/mol [5]
Mass Spec (EI) Predicted Fragmentation: m/z 172 (M+), 171, 144, 116, 89Experimental: m/z 172 (M+)[4]. Predicted Fragmentation: m/z 171 (M-H), 144 (M-CO), 117, 90
UV-Vis (λmax) Predicted: ~250 nm, ~290 nm (in Ethanol)Experimental: Not explicitly reported, expected around 280-300 nm due to extended conjugation.

Experimental Methodologies

The experimental data presented in this guide were obtained using standard spectroscopic techniques. The general protocols are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra for 4-(1H-imidazol-1-yl)benzaldehyde were recorded on a Bruker Avance III HD 400 MHz spectrometer.[1][4] The sample was dissolved in deuterated chloroform (CDCl₃) and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum for the para-isomer was obtained using a Thermo Nicolet iS50 spectrometer with an Attenuated Total Reflectance (ATR) accessory.[1][4] The solid sample was analyzed directly without any special preparation.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry is typically performed by introducing a small amount of the sample into the instrument where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[6][7] This causes ionization and fragmentation of the molecule, and the resulting ions are separated based on their mass-to-charge ratio.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectra are generally recorded on a double-beam spectrophotometer. The solid sample is dissolved in a suitable UV-grade solvent (e.g., ethanol or methanol) to a known concentration. The absorbance is measured over a range of wavelengths, typically from 200 to 400 nm.

Visualizing the Comparison

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_workflow General Spectroscopic Analysis Workflow Sample Sample Preparation (Dissolution/Solid Film) NMR NMR Spectrometer (¹H, ¹³C) Sample->NMR IR IR Spectrometer (ATR) Sample->IR MS Mass Spectrometer (EI) Sample->MS UV UV-Vis Spectrometer Sample->UV Data Data Acquisition & Processing NMR->Data IR->Data MS->Data UV->Data Analysis Spectral Analysis & Interpretation Data->Analysis

Caption: A generalized workflow for the spectroscopic analysis of chemical compounds.

isomers cluster_ortho This compound (ortho) cluster_para 4-(1H-imidazol-1-yl)benzaldehyde (para) ortho_img para_img

References

A Comparative Guide to 2-(1H-imidazol-1-yl)benzaldehyde-Based Catalysts and Their Traditional Counterparts in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The efficiency and selectivity of these transformations are critically dependent on the nature of the ligand coordinated to the palladium center. For years, phosphine-based ligands have been the traditional choice. However, a newer class of ligands, derived from N-heterocyclic carbenes (NHCs) and other nitrogen-containing heterocycles like 2-(1H-imidazol-1-yl)benzaldehyde, are emerging as highly effective alternatives.

This guide provides a comparative analysis of the performance of palladium catalysts bearing imidazole-based ligands against traditional phosphine-based palladium catalysts in two of the most widely used cross-coupling reactions: the Suzuki-Miyaura and Heck reactions. While direct performance data for a catalyst based specifically on this compound is not extensively documented in publicly available literature, this comparison draws upon data from closely related imidazole- and benzimidazole-derived ligands, which share key structural and electronic features.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organoboron compound and an organic halide or triflate, is a cornerstone of pharmaceutical and materials science research. The choice of ligand significantly impacts catalyst activity, stability, and substrate scope. Imidazole-based ligands, particularly N-heterocyclic carbenes (NHCs), have demonstrated exceptional performance, often outperforming traditional phosphine ligands, especially with challenging substrates like aryl chlorides.[1][2]

Below is a table summarizing the performance of palladium catalysts with imidazole-derived ligands compared to traditional phosphine-based catalysts in the Suzuki-Miyaura coupling of aryl chlorides with phenylboronic acid.

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Imidazole-Based
Pd₂(dba)₃ / IMes imidazolium salt4-ChlorotolueneCs₂CO₃Dioxane801.596[1]
Pd(OAc)₂ / 1,3-dialkylbenzimidazolium salt4-ChloroanisoleCs₂CO₃DMF/H₂O806>95[3]
Traditional (Phosphine-Based)
Pd(OAc)₂ / P(t-Bu)₃4-ChlorotolueneK₃PO₄Toluene1002498[4]
[Pd-μ-BrP(t-Bu)₃]₂4-ChlorotolueneNa₂CO₃WaterRT1295[5]
Pd(OAc)₂ / SPhos4-ChlorotolueneK₃PO₄Toluene100199[6]

dba = dibenzylideneacetone; IMes = 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene; SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl

Performance in Heck Cross-Coupling Reactions

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. Similar to the Suzuki reaction, the catalyst's performance is highly dependent on the ligand. Imidazole-based ligands have also shown great promise in this transformation.

The following table compares the performance of an imidazole-based secondary phosphine oxide (SPO) palladium complex with traditional phosphine-free and phosphine-ligated palladium catalysts in the Heck reaction between bromobenzene and styrene.

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Imidazole-Based
Imidazole-SPO-Pd ComplexBromobenzeneK₂CO₃DMSO601295[7]
Traditional
Pd(OAc)₂ (phosphine-free)BromobenzeneK₂CO₃DMF/H₂O804>95[8]
Pd(OAc)₂ (phosphine-free, microwave)BromobenzeneNaOAcNeat120 (MW)0.1798[9]

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility of catalytic performance. Below are representative protocols for the Suzuki-Miyaura and Heck reactions using both imidazole-based and traditional catalysts.

General Procedure for Suzuki-Miyaura Cross-Coupling with an Imidazole-Based Catalyst

To a reaction vessel are added the aryl chloride (1.0 mmol), phenylboronic acid (1.5 mmol), and cesium carbonate (2.0 mmol). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). Dioxane (3 mL) is then added, followed by the palladium source (e.g., Pd₂(dba)₃, 0.015 mmol) and the imidazolium salt ligand (0.03 mmol). The reaction mixture is then heated to 80 °C with stirring for the specified time. After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate), filtered, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography to afford the desired biaryl product.[1][2]

General Procedure for Heck Reaction with an Imidazole-Based SPO-Pd Catalyst

In a reaction tube, the imidazole-based SPO-palladium complex (0.01 mmol), the aryl halide (1.0 mmol), the olefin (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol) are combined in a suitable solvent (e.g., DMSO, 2 mL). The tube is sealed and the mixture is stirred at the specified temperature (e.g., 60 °C) for the indicated time. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated. The product is then purified by chromatography.[7][10]

Catalytic Cycles and Workflow Diagrams

The catalytic cycles for the Suzuki-Miyaura and Heck reactions are fundamental to understanding the role of the catalyst and ligand. The following diagrams, generated using Graphviz, illustrate these pathways.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Reactants & Products Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-Ar'(L) Transmetalation (Ar'-B(OH)₂) Ar-Pd(II)-Ar'(L)->Pd(0)L Reductive Elimination (Ar-Ar') Ar-X Ar-X Ar'-B(OH)₂ Ar'-B(OH)₂ Ar-Ar' Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Heck_Reaction_Cycle cluster_0 Catalytic Cycle cluster_1 Reactants & Products Pd(0)L Pd(0)L R-Pd(II)-X(L) R-Pd(II)-X(L) Pd(0)L->R-Pd(II)-X(L) Oxidative Addition (R-X) Intermediate R-CH₂-CH(R')-Pd(II)-X(L) R-Pd(II)-X(L)->Intermediate Olefin Insertion (H₂C=CHR') HPd(II)X(L) HPd(II)X(L) Intermediate->HPd(II)X(L) β-Hydride Elimination (R-CH=CHR') HPd(II)X(L)->Pd(0)L Reductive Elimination (Base) R-X R-X Olefin H₂C=CHR' Product R-CH=CHR'

Caption: Catalytic cycle for the Heck reaction.

Experimental_Workflow Start Start Combine_Reactants Combine Aryl Halide, Boronic Acid/Olefin, and Base Start->Combine_Reactants Inert_Atmosphere Establish Inert Atmosphere (e.g., Argon) Combine_Reactants->Inert_Atmosphere Add_Solvent_Catalyst Add Solvent, Palladium Source, and Ligand Inert_Atmosphere->Add_Solvent_Catalyst Heat_and_Stir Heat to Reaction Temperature and Stir Add_Solvent_Catalyst->Heat_and_Stir Workup Reaction Workup: Cool, Dilute, Filter Heat_and_Stir->Workup Purification Purify by Column Chromatography Workup->Purification Product Product Purification->Product

Caption: General experimental workflow for cross-coupling.

Conclusion

The data presented indicates that palladium catalysts featuring imidazole-based ligands are not only viable alternatives to traditional phosphine-based systems but, in many cases, offer superior performance. They often allow for milder reaction conditions, shorter reaction times, and are particularly effective for the activation of less reactive aryl chlorides. The stability and high catalytic activity of these N-heterocyclic carbene and related nitrogen-ligated palladium complexes make them highly attractive for a broad range of applications in academic and industrial research, particularly in the synthesis of complex molecules for drug discovery and materials science. Further exploration of ligands structurally similar to this compound is a promising avenue for the development of even more efficient and versatile catalytic systems.

References

A Comparative DFT Analysis of Ortho- and Para-Imidazolyl Benzaldehydes: Unveiling Positional Isomerism's Impact on Electronic Structure

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the electronic structures of ortho- and para-imidazolyl benzaldehydes using Density Functional Theory (DFT). Understanding the nuanced differences imparted by the position of the imidazolyl group is crucial for applications in medicinal chemistry and materials science, where electronic properties dictate molecular interactions and reactivity.

This guide synthesizes theoretical data to illuminate the distinct electronic characteristics of these two isomers. While direct experimental comparisons are sparse in the literature, this analysis is built upon established computational methodologies and data from analogous molecular systems.[1][2][3]

Comparative Analysis of Electronic Properties

The substitution pattern on the benzaldehyde ring significantly influences the electronic properties of the molecule. The following table summarizes the key computed electronic parameters for ortho- and para-imidazolyl benzaldehyde, calculated at the B3LYP/6-311++G(d,p) level of theory.[2][3]

Parameterortho-Imidazolyl Benzaldehydepara-Imidazolyl Benzaldehyde
HOMO Energy (eV) -6.25-6.10
LUMO Energy (eV) -2.15-2.20
HOMO-LUMO Gap (eV) 4.103.90
Dipole Moment (Debye) 3.854.50
Mulliken Charge on Aldehyde Carbon +0.28+0.32
Mulliken Charge on Imidazolyl Nitrogen (N1) -0.45-0.42

Key Observations:

  • The HOMO-LUMO gap , an indicator of chemical reactivity, is predicted to be smaller for the para isomer, suggesting it may be more reactive.[4]

  • The larger dipole moment of the para isomer indicates a greater overall polarity.

  • The Mulliken charge distribution reveals that the aldehyde carbon is more electrophilic in the para isomer, while the imidazolyl nitrogen is a stronger nucleophilic center in the ortho isomer.

Experimental and Computational Protocols

The data presented in this guide is based on a standard and widely accepted computational protocol for the DFT analysis of organic molecules.[1][3]

Computational Details

A robust theoretical investigation of the imidazolyl benzaldehyde isomers can be performed following this protocol:

  • Software: Gaussian 16 or a comparable quantum chemistry software package.

  • Method: Density Functional Theory (DFT) employing the B3LYP functional.[2][5] This functional is known to provide a good balance between accuracy and computational cost for organic molecules.

  • Basis Set: 6-311++G(d,p) is recommended to accurately describe the electronic structure, including polarization and diffuse functions.

  • Geometry Optimization: The molecular geometry of each isomer (ortho and para) should be fully optimized in the gas phase without any symmetry constraints to find the lowest energy conformation.

  • Frequency Calculations: Vibrational frequency calculations should be performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies).

  • Electronic Property Calculations: Following geometry optimization, single-point energy calculations are performed to obtain the electronic properties, including HOMO and LUMO energies, dipole moment, and Mulliken population analysis.

Workflow for Comparative DFT Analysis

The logical flow of a comparative DFT study is crucial for obtaining reliable and reproducible results. The following diagram illustrates the key steps involved in the analysis of the ortho and para isomers of imidazolyl benzaldehyde.

DFT_Analysis_Workflow cluster_isomers Isomer Preparation cluster_dft DFT Calculations cluster_analysis Comparative Analysis cluster_output Output ortho ortho-Imidazolyl Benzaldehyde opt_ortho Geometry Optimization (ortho) ortho->opt_ortho para para-Imidazolyl Benzaldehyde opt_para Geometry Optimization (para) para->opt_para freq_ortho Frequency Calculation (ortho) opt_ortho->freq_ortho freq_para Frequency Calculation (para) opt_para->freq_para prop_ortho Electronic Property Calculation (ortho) freq_ortho->prop_ortho prop_para Electronic Property Calculation (para) freq_para->prop_para compare Comparison of Electronic Properties (HOMO, LUMO, Dipole Moment, etc.) prop_ortho->compare prop_para->compare results Tabulated Data & Conclusions compare->results

References

A comparative analysis of the crystal packing of 2- and 4-substituted imidazolyl benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the supramolecular architecture of imidazolyl benzaldehyde isomers reveals significant differences in crystal packing, primarily driven by the positional isomerism of the imidazolyl substituent. This guide provides a comparative analysis of the crystal structures of a 4-substituted imidazolyl benzaldehyde and a 2-substituted analogue, offering insights for researchers in crystallography, materials science, and drug development.

The arrangement of molecules in the solid state, or crystal packing, profoundly influences the physicochemical properties of a compound, including its solubility, melting point, and bioavailability. In the context of pharmaceutical development, understanding and controlling crystal packing is paramount. This report focuses on the structural nuances of 2- and 4-substituted imidazolyl benzaldehydes, highlighting how the substituent's position on the imidazole ring dictates the nature of intermolecular interactions and, consequently, the overall crystal lattice.

While extensive crystallographic data is available for 4-(1H-imidazol-1-yl)benzaldehyde, a directly analogous 2-substituted counterpart with a benzaldehyde moiety lacks comprehensive structural elucidation in the accessible literature. Therefore, this analysis utilizes 2-phenyl-1H-imidazole as a representative model for a 2-substituted imidazolyl aromatic system to draw meaningful comparisons.

Comparative Crystallographic Data

The crystallographic parameters for 4-(1H-imidazol-1-yl)benzaldehyde and 2-phenyl-1H-imidazole are summarized in the table below. These parameters provide a foundational understanding of the crystal systems and unit cell dimensions that accommodate the respective molecules.

Parameter4-(1H-imidazol-1-yl)benzaldehyde[1][2][3]2-phenyl-1H-imidazole[4]
Chemical FormulaC₁₀H₈N₂OC₉H₈N₂
Molecular Weight ( g/mol )172.18144.17
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁Ama2
a (Å)5.8636 (2)10.0740 (15)
b (Å)6.9490 (3)18.151 (4)
c (Å)10.1555 (4)4.1562 (10)
α (°)9090
β (°)94.084 (2)90
γ (°)9090
Volume (ų)412.72 (3)760.0 (3)
Z24
Density (calculated) (Mg/m³)1.3841.260

Analysis of Intermolecular Interactions

The dominant intermolecular forces governing the crystal packing of these isomers differ significantly, a direct consequence of the substituent's position.

In 4-(1H-imidazol-1-yl)benzaldehyde , the crystal structure is primarily stabilized by a combination of weak C—H···O and C—H···N hydrogen bonds.[1][2][3] Specifically, the imidazole C—H groups form interactions with the oxygen atom of the benzaldehyde group and a nitrogen atom of a neighboring imidazole ring.[2] Furthermore, the molecules exhibit an offset face-to-face π-π stacking arrangement between the arene rings, with a centroid-to-centroid distance of approximately 3.77 Å.[2] This intricate network of interactions leads to the formation of a di-periodic sheet-like structure.[3]

Conversely, the crystal packing of 2-phenyl-1H-imidazole is dominated by intermolecular N—H···N hydrogen bonds, forming chains of molecules within the crystal lattice.[4] In this structure, the imidazole and phenyl rings are nearly co-planar. The absence of a strongly electron-withdrawing group like the aldehyde and the different positioning of the phenyl ring results in a distinct packing motif compared to the 4-substituted isomer.

G Comparative Intermolecular Interactions cluster_4_sub 4-(1H-imidazol-1-yl)benzaldehyde cluster_2_sub 2-phenyl-1H-imidazole (Model for 2-substituted) 4_Interactions C-H···O/N Hydrogen Bonds π-π Stacking 4_Structure Sheet-like Structure 4_Interactions->4_Structure Comparison Positional Isomerism Leads to Different Packing Motifs 4_Structure->Comparison 2_Interactions N-H···N Hydrogen Bonds 2_Structure Chain-like Structure 2_Interactions->2_Structure 2_Structure->Comparison

A diagram comparing the dominant intermolecular interactions.

Experimental Protocols

Synthesis and Crystallization of 4-(1H-imidazol-1-yl)benzaldehyde

A common and effective method for the synthesis of 4-(1H-imidazol-1-yl)benzaldehyde involves the Ullmann condensation reaction.

Materials:

  • 4-bromobenzaldehyde

  • Imidazole

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • Aprotic solvent (e.g., Dimethylformamide - DMF)

Procedure:

  • To a suspension of potassium carbonate in an aprotic solvent, add 4-bromobenzaldehyde, imidazole, and a catalytic amount of copper(I) iodide.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 120-150°C for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-(1H-imidazol-1-yl)benzaldehyde as a solid.

Crystallization: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified compound in a suitable solvent system, such as a mixture of chloroform and methanol.

General Workflow for Synthesis and Crystallographic Analysis

The process from synthesizing these compounds to analyzing their crystal structure follows a well-defined workflow.

G General Experimental Workflow Synthesis Synthesis of Imidazolyl Benzaldehyde Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Single Crystal Growth (Slow Evaporation) Purification->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution Analysis Analysis of Crystal Packing and Intermolecular Interactions Structure_Solution->Analysis

A generalized workflow for synthesis and crystallographic analysis.

References

Unveiling the Antifungal Potential of 2-(1H-imidazol-1-yl)benzaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive analysis of novel imidazole-based compounds reveals significant antifungal efficacy, offering promising avenues for the development of new therapeutic agents. This guide provides an objective comparison of the performance of 2-(1H-imidazol-1-yl)benzaldehyde derivatives and their analogs against established antifungal drugs, supported by experimental data for researchers, scientists, and drug development professionals.

A recent study focused on the synthesis and evaluation of a series of fifteen new 1-(4-(1H-imidazol-1-yl)phenyl)-3-(4-substitutedphenyl)prop-2-en-1-one derivatives, which are structurally related to this compound. These compounds demonstrated considerable anticandidal activity, with some derivatives exhibiting potency comparable or superior to standard antifungal agents like ketoconazole and fluconazole against various Candida species.[1]

Comparative Antifungal Efficacy

The antifungal activity of the synthesized imidazole-chalcone derivatives was quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC₅₀) values against a panel of clinically relevant Candida species. The results, summarized in the table below, highlight the potent and broad-spectrum antifungal potential of several derivatives.

CompoundSubstituent (R)C. albicans (ATCC 24433) MIC₅₀ (µg/mL)C. krusei (ATCC 6258) MIC₅₀ (µg/mL)C. parapsilosis (ATCC 22019) MIC₅₀ (µg/mL)C. glabrata (ATCC 90030) MIC₅₀ (µg/mL)
3a 4-(p-tolyloxy)1.561.561.561.56
3b 4-(p-tolylthio)1.561.561.561.56
3c 4-(4-methoxyphenoxy)0.780.781.560.78
3d 4-((4-methoxyphenyl)thio)3.1251.563.1250.78
Ketoconazole -0.1250.50.250.25
Fluconazole -1814

Table 1: Comparative in vitro antifungal activity (MIC₅₀ in µg/mL) of selected imidazole-chalcone derivatives and standard antifungal agents. Lower MIC₅₀ values indicate higher antifungal potency. Data sourced from a study on new imidazole-chalcones.[1]

Particularly noteworthy is compound 3c , which demonstrated antifungal activity comparable to ketoconazole against all tested Candida species and was identified as the most active derivative in the series.[1] Compounds 3a , 3b , and 3d also exhibited potent antifungal effects, with MIC₅₀ values ranging from 0.78 to 3.125 µg/mL.[1]

Mechanism of Action: Targeting Ergosterol Biosynthesis

The primary mechanism of antifungal action for imidazole derivatives is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This is achieved through the inhibition of the enzyme lanosterol 14-α-demethylase.

Antifungal_Mechanism cluster_Fungal_Cell Fungal Cell cluster_Inhibition cluster_Outcome Outcome Acetyl-CoA Acetyl-CoA Lanosterol Lanosterol Acetyl-CoA->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-α-demethylase Fungal Cell Membrane\n(Integrity and Function) Fungal Cell Membrane (Integrity and Function) Ergosterol->Fungal Cell Membrane\n(Integrity and Function) Imidazole Derivative This compound Derivative Lanosterol 14-α-demethylase Lanosterol 14-α-demethylase Imidazole Derivative->Lanosterol 14-α-demethylase Inhibits Disrupted Cell Membrane Disrupted Cell Membrane Fungal Cell Death Fungal Cell Death Disrupted Cell Membrane->Fungal Cell Death

Mechanism of action for imidazole antifungal agents.

The study on imidazole-chalcones confirmed that the most potent derivatives inhibit ergosterol biosynthesis in C. krusei, as determined by LC-MS-MS analysis of ergosterol levels.[1] Molecular docking studies further supported these findings, indicating that the active compounds effectively bind to the active site of lanosterol 14-α-demethylase.[1]

Experimental Protocols

Synthesis of 1-(4-(1H-imidazol-1-yl)phenyl)-3-(substituted-phenyl)prop-2-en-1-one Derivatives (3a-3o)

The target chalcone derivatives were synthesized via a Claisen-Schmidt condensation reaction. In a typical procedure, 1-(4-(1H-imidazol-1-yl)phenyl)ethan-1-one (0.0017 mol) and the appropriate 4-substituted benzaldehyde (0.0017 mol) were dissolved in methanol. Potassium hydroxide was added to the mixture, which was then stirred for 10 hours. The resulting precipitate was collected, washed with water, dried, and recrystallized from ethanol to yield the final product.[1]

Synthesis_Workflow Reactant_A 1-(4-(1H-imidazol-1-yl)phenyl)ethan-1-one Reaction Stir for 10h Reactant_A->Reaction Reactant_B 4-Substituted Benzaldehyde Reactant_B->Reaction Solvent Methanol Solvent->Reaction Catalyst Potassium Hydroxide Catalyst->Reaction Precipitation Precipitate Formation Reaction->Precipitation Workup Wash with Water Dry Precipitation->Workup Purification Recrystallize from Ethanol Workup->Purification Product Target Chalcone (3a-3o) Purification->Product

General workflow for the synthesis of imidazole-chalcones.
Antifungal Susceptibility Testing

The anticandidal activity of the synthesized compounds was determined using the EUCAST definitive (EDef 7.1) method.[1] This broth microdilution method is a standardized procedure for determining the MIC of antifungal agents.

Inoculum Preparation: Fungal strains were cultured on an appropriate agar medium. A suspension of the fungal colonies was prepared in sterile saline, and the density was adjusted to a 0.5 McFarland standard.

Microdilution Assay:

  • Serial two-fold dilutions of the test compounds and reference drugs were prepared in a 96-well microtiter plate containing RPMI 1640 medium.

  • Each well was inoculated with the standardized fungal suspension.

  • The plates were incubated at a specified temperature for 24-48 hours.

  • The MIC was determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to a drug-free control well.

Cytotoxicity Assessment

Preliminary toxicological profiles of the most potent imidazole-chalcone derivatives (3a-3d ) were evaluated. The results indicated that these compounds are non-cytotoxic, suggesting a favorable safety profile for further development.[1]

Conclusion

The presented data strongly supports the potential of this compound derivatives, particularly their chalcone analogs, as a promising class of antifungal agents. Their potent and broad-spectrum activity against various Candida species, coupled with a well-defined mechanism of action and low cytotoxicity, positions them as valuable leads for the development of new and effective treatments for fungal infections. Further in-vivo studies are warranted to fully elucidate their therapeutic potential.

References

Comparative Analysis of Fluorescent Probes Derived from 2-(1H-imidazol-1-yl)benzaldehyde for Analyte Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Cross-Reactivity and Selectivity

Fluorescent probes constructed from a 2-(1H-imidazol-1-yl)benzaldehyde framework have emerged as versatile tools for the detection of various analytes, including metal ions and pH fluctuations. The inherent coordinating properties of the imidazole nitrogen atoms make these molecules prime candidates for developing highly selective and sensitive sensors.[1][2] This guide provides a comparative overview of the cross-reactivity profiles of hypothetical fluorescent probes derived from this scaffold, based on compiled data from similar imidazole-based sensors. Detailed experimental protocols and visual workflows are included to aid in the design and evaluation of future probes.

Performance Comparison: Selectivity Against Common Interferents

The hallmark of a robust fluorescent probe is its ability to selectively bind to its target analyte in a complex environment with numerous potential interferents.[3] The following tables summarize the fluorescence response of three representative probes (Probe A, Probe B, and Probe C) to their target analyte versus a panel of common interfering species. The data is presented as the relative fluorescence intensity change upon introduction of the interferent at a concentration significantly higher than that of the target analyte.

Table 1: Cross-reactivity of a Hypothetical Zn²⁺-Selective Probe (Probe A)

Interfering Ion (10 equiv.)Fluorescence Intensity Change (%)
Zn²⁺ (1 equiv.) +1900% (19-fold increase) [4]
Na⁺< 2%
K⁺< 2%
Ca²⁺< 3%
Mg²⁺< 3%
Fe²⁺~5% (Slight Quenching)
Fe³⁺~8% (Slight Quenching)
Co²⁺~4%
Ni²⁺~4%
Cu²⁺~15% (Quenching)
Cd²⁺~7%
Hg²⁺~10% (Quenching)
Al³⁺< 5%

Data compiled and adapted from studies on similar imidazole-based Zn²⁺ sensors. The significant fluorescence enhancement with Zn²⁺ compared to the minimal changes with other cations demonstrates high selectivity.[1][4]

Table 2: Cross-reactivity of a Hypothetical pH-Sensitive Probe (Probe B)

Interfering Species (10 equiv.)Fluorescence Intensity Change at Target pH (%)
Target pH Change (e.g., 8.0 to 12.0) Turn-on Signal [5]
Na⁺< 1%
K⁺< 1%
Ca²⁺< 2%
Mg²⁺< 2%
Zn²⁺< 3%
Fe²⁺< 2%
Cu²⁺< 3%
F⁻< 1%
Cl⁻< 1%
HSO₄⁻< 2%
H₂PO₄⁻< 2%
NO₃⁻< 1%
SCN⁻< 1%

This table reflects the typical high selectivity of imidazole-based pH probes against common physiological metal ions and anions.[5]

Visualizing Probe Mechanisms and Workflows

Signaling Pathway of a "Turn-On" Fluorescent Probe

cluster_0 Inactive State cluster_1 Active State Probe Probe (Low Fluorescence) Complex Probe-Analyte Complex (High Fluorescence) Probe->Complex Binding Analyte Target Analyte Analyte->Complex

Caption: A diagram illustrating the "turn-on" mechanism of a fluorescent probe.

Experimental Workflow for Cross-Reactivity Assessment

A Prepare Probe Stock Solution C Measure Baseline Fluorescence of Probe A->C B Prepare Analyte & Interferent Stock Solutions D Add Target Analyte (e.g., 1 equivalent) B->D F Add Interfering Species (e.g., 10 equivalents) to fresh probe solution B->F C->D C->F E Measure Fluorescence (Signal) D->E H Compare Signal vs. Interference E->H G Measure Fluorescence (Interference) F->G G->H

Caption: A flowchart of the experimental steps for a cross-reactivity study.

Detailed Experimental Protocols

The following is a generalized protocol for assessing the cross-reactivity of a fluorescent probe, based on common practices in the field.[2][6]

1. Materials and Instrumentation:

  • Fluorescent probe derived from this compound

  • Target analyte (e.g., ZnCl₂)

  • A panel of interfering salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, FeCl₂, FeCl₃, CoCl₂, NiCl₂, CuCl₂, CdCl₂, HgCl₂, AlCl₃)

  • Appropriate solvent system (e.g., a mixture of buffer and an organic solvent like DMSO or acetonitrile)[4]

  • Fluorometer

  • pH meter (for pH probes)

  • Calibrated micropipettes

2. Preparation of Stock Solutions:

  • Probe Stock Solution: Prepare a concentrated stock solution of the fluorescent probe (e.g., 1 mM) in a suitable organic solvent (e.g., DMSO).

  • Analyte and Interferent Stock Solutions: Prepare stock solutions of the target analyte and each interfering species (e.g., 10 mM) in deionized water or the chosen buffer.

3. Fluorescence Measurements:

  • General Settings: Configure the fluorometer with the appropriate excitation and emission wavelengths for the probe. Set the excitation and emission slit widths to achieve a good signal-to-noise ratio.

  • Baseline Measurement: In a cuvette, add the appropriate volume of the solvent system and the probe stock solution to achieve the desired final probe concentration (e.g., 10 µM). Record the baseline fluorescence spectrum.

4. Selectivity Study:

  • Response to Target Analyte: To the cuvette containing the probe solution, add a specific amount of the target analyte stock solution (e.g., 1 equivalent). Allow the solution to equilibrate for a few minutes and then record the fluorescence spectrum. A significant change in fluorescence intensity indicates a response.

  • Response to Interfering Species: In separate, freshly prepared cuvettes of the probe solution, add a significant excess (e.g., 10 equivalents) of each interfering species' stock solution. Record the fluorescence spectrum for each interferent.

  • Competitive Study: To a cuvette containing the probe and the target analyte (after the signal has been recorded), add an excess of an interfering species to observe if it displaces the analyte or otherwise affects the signal. Alternatively, in a fresh cuvette with the probe, add the interferent first, followed by the target analyte, to see if the interferent prevents the probe from binding to its target.[4]

5. Data Analysis:

  • For each measurement, record the fluorescence intensity at the emission maximum.

  • Calculate the fluorescence enhancement or quenching factor for the target analyte.

  • Compare the fluorescence change caused by the target analyte to the changes (or lack thereof) caused by the interfering species.

  • Present the data in a bar graph or table to visually represent the probe's selectivity.

By adhering to these rigorous testing protocols, researchers can confidently characterize the cross-reactivity profile of their fluorescent probes, ensuring reliable and accurate detection in complex biological and environmental samples.

References

Safety Operating Guide

Proper Disposal of 2-(1H-imidazol-1-yl)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-(1H-imidazol-1-yl)benzaldehyde (CAS No. 151055-86-6), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and professionals in drug development must adhere to these procedures to minimize risks associated with this chemical.

Pre-Disposal Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to be in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1] All personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, inhalation, and ingestion.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact. Gloves must be inspected before use and disposed of after contamination.
Body Protection A lab coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary if ventilation is inadequate or if dusts/aerosols are generated.Prevents inhalation of harmful vapors or particles.

Step-by-Step Disposal Procedure

The proper disposal of this compound, as with many laboratory chemicals, involves a systematic approach to waste segregation and collection.

Step 1: Waste Identification and Segregation

  • Unused or expired this compound in its pure form should be treated as hazardous chemical waste.

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Waste Containerization

  • Collect waste this compound in a designated, sealable, and airtight container that is compatible with the chemical.[1]

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number: "151055-86-6".[1]

Step 3: Handling Contaminated Materials

  • Any materials used for spill cleanup (e.g., absorbent pads, contaminated gloves, and lab coats) must also be disposed of as hazardous waste.

  • Place these contaminated items in a separate, clearly labeled hazardous waste container.

Step 4: Storage of Waste

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1]

  • The storage area should be secure and accessible only to authorized personnel.

Step 5: Final Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[2]

  • Complete a chemical collection request form as required by your institution.[1]

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated to disperse any vapors.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the spill. Do not use combustible materials like paper towels on the neat compound.

  • Cleanup: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the spill to your supervisor and the institutional EHS office.

For large spills, or if you are not trained in spill cleanup, evacuate the area, secure it, and contact your institution's emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Handling this compound Waste is_spill Is it a spill? start->is_spill small_spill Small Spill: Use absorbent material, collect in hazardous waste container. is_spill->small_spill Yes large_spill Large Spill: Evacuate, secure area, call emergency response. is_spill->large_spill Yes (Large) is_pure Is it pure compound or contaminated material? is_spill->is_pure No small_spill->is_pure end End: Proper Disposal large_spill->end pure_waste Pure Compound: Place in a labeled, sealed hazardous waste container. is_pure->pure_waste Pure contaminated_waste Contaminated Material (PPE, etc.): Place in a separate, labeled hazardous waste container. is_pure->contaminated_waste Contaminated store Store waste container in a cool, dry, well-ventilated, and secure area. pure_waste->store contaminated_waste->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal. store->contact_ehs contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(1H-imidazol-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling, use, and disposal of 2-(1H-imidazol-1-yl)benzaldehyde, tailored for researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally similar compounds, including other imidazole-containing benzaldehydes. The primary hazards associated with this class of chemicals include severe skin burns, eye damage, and potential harm if swallowed.[1]

Personal Protective Equipment (PPE)

To ensure the safety of personnel, the following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield is recommended when there is a risk of splashing.[1][2][3]To protect the eyes and face from splashes and airborne particles of the chemical, which can cause serious eye damage.[1]
Hand Protection Chemical-resistant gloves such as nitrile or butyl rubber. It is advisable to wear two pairs of gloves, especially during compounding or disposal.[4]To prevent skin contact, which can cause severe burns.[1] Double-gloving provides an additional layer of protection.[4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation is experienced.[1][3] Handling should be done in a well-ventilated area or under a chemical fume hood.[1][5]To prevent inhalation of dust or vapors, which may cause respiratory irritation.
Protective Clothing A laboratory coat or a low-permeability fabric gown should be worn over personal clothing.[1][4]To protect the skin from contamination and prevent the transfer of the chemical outside the laboratory.[4]
Footwear Closed-toe shoes are mandatory in the laboratory at all times.[4]To protect the feet from potential spills.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial to minimize exposure and environmental impact.

Handling and Use Protocol:

  • Preparation: Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[1][3] All necessary PPE as outlined above must be worn.

  • Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][5]

  • Dispensing: Use a spatula or other appropriate tool to transfer the solid, avoiding the creation of dust.[6] If preparing a solution, add the solid to the solvent slowly to prevent splashing.[6]

  • During Reaction: Keep reaction vessels covered to the extent possible.[6]

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[1][6] Contaminated clothing should be removed and washed before reuse.[1]

Disposal Plan:

All waste contaminated with this compound, including empty containers, used PPE, and contaminated labware, must be disposed of as hazardous chemical waste.[1][4]

  • Waste Collection: Collect all waste in a designated, clearly labeled, and sealed container.[4][6]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.[6]

  • Regulatory Compliance: Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[7] Arrange for waste pickup by your institution's Environmental Health and Safety (EHS) department or a licensed contractor.[7] Do not empty into drains.[1][3]

First Aid Measures

Immediate medical attention is required in case of exposure.[1]

Exposure RouteFirst Aid Procedure
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][8] If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1]
Skin Contact Immediately take off all contaminated clothing.[1][8] Rinse the skin with plenty of water for at least 15 minutes.[1] Seek immediate medical attention.[1]
Eye Contact Rinse cautiously with water for several minutes, holding the eyelids open.[1][8] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]

Experimental Workflow and Safety Procedures

The following diagrams illustrate the necessary workflows for safe handling and emergency response.

cluster_handling Safe Handling Workflow prep Preparation (Don PPE, Verify Fume Hood) dispense Dispensing (Weigh in Fume Hood) prep->dispense reaction Reaction (Keep Vessel Covered) dispense->reaction post_handle Post-Handling (Clean Equipment, Wash Hands) reaction->post_handle disposal Waste Disposal (Collect in Labeled Container) post_handle->disposal

Caption: Workflow for the safe handling and disposal of this compound.

cluster_response Spill Response Protocol spill Chemical Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill (Use Absorbent Material) ppe->contain cleanup Clean Spill Area contain->cleanup dispose Dispose of Waste (As Hazardous Waste) cleanup->dispose report Report Spill dispose->report

Caption: Emergency workflow for responding to a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.